molecular formula C11H14N2 B152126 N-Methyltryptamine CAS No. 61-49-4

N-Methyltryptamine

カタログ番号: B152126
CAS番号: 61-49-4
分子量: 174.24 g/mol
InChIキー: NCIKQJBVUNUXLW-UHFFFAOYSA-N

説明

N-Methyltryptamine (NMT) is a monoalkyl tryptamine alkaloid with the molecular formula C11H14N2 and a molar mass of 174.247 g·mol⁻¹ . It is a naturally occurring compound found in the human body, specifically as a known component in human urine, and is biosynthesized from tryptamine by enzymes such as indolethylamine N-methyltransferase . It is also present in various plant genera, including Virola , Acacia , Mimosa , and Desmanthus , often co-occurring with other tryptamines like N,N-Dimethyltryptamine (DMT) . In research, NMT is recognized for its pharmacological activity as a serotonergic agent. It acts as a potent full agonist at the serotonin 5-HT2A receptor and functions as a serotonin releasing agent, with significantly weaker activity on dopamine and norepinephrine systems . This mechanism is of interest in neuroscience. While some reports indicate that NMT is inactive when administered orally, likely due to extensive first-pass metabolism, it is reported to produce psychoactive effects with a very short duration (seconds to minutes) when administered via smoking or vaporization at doses of 50-120 mg . Furthermore, it can be rendered orally active when combined with a monoamine oxidase inhibitor (MAOI) . Beyond its neuropharmacology, NMT serves as a key chemical precursor in organic synthesis, for example, in the oxidative dimerization to form alkaloids like chimonanthine and calycanthine . This product is strictly for Research Use Only and is not intended for human consumption. It is crucial for researchers to be aware of the legal status of NMT; in the United States, it is considered a Schedule I controlled substance as a positional isomer of Alpha-methyltryptamine (AMT) .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(1H-indol-3-yl)-N-methylethanamine
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InChI

InChI=1S/C11H14N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,12-13H,6-7H2,1H3
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InChI Key

NCIKQJBVUNUXLW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CNCCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H14N2
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Related CAS

942-27-8 (hydrochloride)
Record name N-Methyltryptamine
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DSSTOX Substance ID

DTXSID70209846
Record name N-Methyltryptamine
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Molecular Weight

174.24 g/mol
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Physical Description

Solid
Record name N-Methyltryptamine
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Solubility

>26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855513
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

61-49-4
Record name Methyltryptamine
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Record name 3-(2-methylaminoethyl)indole
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Record name N-METHYLTRYPTAMINE
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Melting Point

87 - 89 °C
Record name N-Methyltryptamine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the N-Methyltryptamine (NMT) Biosynthesis Pathway from L-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 18, 2025

Abstract

N-Methyltryptamine (NMT) is a naturally occurring tryptamine (B22526) alkaloid found across various plant and animal species, including humans.[1] It serves as a crucial intermediate in the biosynthesis of N,N-Dimethyltryptamine (DMT) and is recognized for its own potential bioactivity.[1][2] The biosynthetic pathway from the essential amino acid L-tryptophan is a concise, two-step enzymatic process. This technical guide provides a comprehensive overview of this pathway, detailing the enzymes involved, their kinetics, and established experimental protocols for their characterization. The information is intended to serve as a foundational resource for professionals engaged in neuroscience, pharmacology, and synthetic biology.

The Core Biosynthetic Pathway

The conversion of L-tryptophan to this compound is a conserved pathway initiated by decarboxylation, followed by a methylation event. This process is catalyzed by two primary enzymes.

  • Step 1: Decarboxylation of L-Tryptophan to Tryptamine The pathway begins with the removal of the carboxyl group from L-tryptophan. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC), a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme.[3][4] In plants, this enzyme is often referred to as Tryptophan decarboxylase (TDC).[5][6] This initial step yields tryptamine, the direct precursor to NMT.[2][7]

  • Step 2: Methylation of Tryptamine to this compound The subsequent and final step in NMT synthesis is the transfer of a methyl group to the primary amine of tryptamine. This reaction is catalyzed by Indolethylamine-N-methyltransferase (INMT).[4][8] The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, which is converted to S-adenosyl-L-homocysteine (SAH) in the process.[2][3] This same enzyme, INMT, can further catalyze a second methylation of NMT to produce the psychedelic compound N,N-Dimethyltryptamine (DMT).[2][8]

NMT_Biosynthesis cluster_main NMT Biosynthesis Pathway L_Tryptophan L-Tryptophan Tryptamine Tryptamine L_Tryptophan->Tryptamine + CO₂ NMT This compound (NMT) Tryptamine->NMT AADC AADC / TDC AADC->L_Tryptophan INMT INMT INMT->Tryptamine SAH SAH INMT->SAH Byproduct SAM SAM SAM->INMT Methyl Donor

Figure 1: The two-step enzymatic pathway from L-tryptophan to this compound.

Enzymology and Quantitative Data

The efficiency and regulation of the NMT biosynthesis pathway are governed by the kinetic properties of its constituent enzymes, AADC/TDC and INMT. While AADC activity is a prerequisite, INMT is the key determinant for NMT and subsequent DMT production.

Indolethylamine-N-methyltransferase (INMT) is a Class 1 methyltransferase that catalyzes the N-methylation of tryptamine and other structurally related compounds.[9] Kinetic parameters for INMT have been characterized in various species, though values can differ based on the enzyme source (recombinant vs. tissue homogenate) and assay conditions.[10][11] A recent computational study suggests that the activation energy for the first methylation (tryptamine to NMT) is significantly lower than that for the second methylation (NMT to DMT), indicating that NMT formation is the more thermodynamically favored step.[12]

EnzymeSubstrateK_m (μM)V_max / k_catSource OrganismNotesReference(s)
INMT Tryptamine270N/ARabbit (OcINMT)Purified enzyme.[9]
INMT Tryptamine2920N/AHuman (HsINMT)Purified enzyme.[9]
INMT Tryptamine852N/ARabbit (rabINMT)Lung homogenate.[10][13]
INMT Tryptamine850N/AHuman (hINMT)Recombinant protein expressed in E. coli.[10]
INMT This compoundN/Ak_cat/K_m = 56.2 M⁻¹s⁻¹Rana mucosa (RmNMT)Recombinant enzyme, for DMT formation.[9]
INMT Tryptamine1618N/ARabbit (rabINMT)Measured in the presence of 100 µM DMT, showing inhibition.[11][13]
SAV3 L-Tryptophan290N/AArabidopsis thalianaAn aminotransferase involved in a related auxin pathway.[14]

Table 1: Summary of selected quantitative kinetic data for enzymes involved in or related to the NMT biosynthesis pathway.

Experimental Protocols

Accurate quantification of enzyme activity is crucial for studying the NMT biosynthesis pathway. Below are detailed methodologies for assaying the two key enzymes.

Tryptophan Decarboxylase (TDC/AADC) Activity Assay

This protocol is based on the direct fluorometric quantification of the enzymatic product, tryptamine, after selective extraction.[15]

  • Principle: The assay measures the rate of tryptamine formation from L-tryptophan. Tryptamine is selectively extracted from the aqueous reaction mixture into an organic solvent under basic conditions and quantified by its native fluorescence.

  • Reagents and Materials:

    • Enzyme extract (e.g., crude plant homogenate, purified protein).

    • Assay Buffer: 0.1 M HEPES, pH 7.5.

    • Substrate: 0.1 mM L-tryptophan solution.

    • Cofactor: 10 µM Pyridoxal 5'-phosphate (PLP).

    • Stopping/Extraction Solution: Ethyl acetate (B1210297).

    • Basification Agent: Saturated sodium borate (B1201080) or NaOH solution (to bring pH ≥ 11).

    • Tryptamine standard solutions (for calibration curve).

    • Spectrofluorometer.

  • Procedure:

    • Prepare the reaction mixture in a microcentrifuge tube containing 0.5 mL of assay buffer, 10 µM PLP, and the enzyme extract.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 0.1 mM L-tryptophan.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[15]

    • Terminate the reaction by adding 0.5 mL of ethyl acetate and vortexing.

    • Add a basification agent to raise the pH to 11 or higher, then vortex thoroughly to partition the tryptamine into the ethyl acetate phase.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper ethyl acetate layer to a clean tube or cuvette.

    • Measure the fluorescence of the ethyl acetate solution using an excitation wavelength of ~280 nm and an emission wavelength of ~350 nm.[15]

  • Data Analysis:

    • Generate a standard curve by measuring the fluorescence of known concentrations of tryptamine extracted under identical conditions.

    • Quantify the amount of tryptamine produced in the enzymatic reaction by comparing its fluorescence to the standard curve.

    • Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg).

Indolethylamine-N-methyltransferase (INMT) Radiochemical Assay

This protocol is a classic and highly sensitive method for measuring INMT activity using a radiolabeled methyl donor.[9][11][16]

  • Principle: The assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([¹⁴C]SAM) to the tryptamine substrate. The formation of [¹⁴C]NMT is measured by liquid scintillation counting after extraction.

  • Reagents and Materials:

    • Purified INMT protein or tissue homogenate.

    • Assay Buffer: 20 mM NaH₂PO₄, pH 7.9.[16]

    • Substrate: Tryptamine solution (concentration range to determine K_m).

    • Methyl Donor: [¹⁴C]S-adenosyl-L-methionine.

    • Stopping/Extraction Solution: Ethyl acetate or other suitable organic solvent.

    • Basification Agent: e.g., 1 M Borate buffer, pH 10.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • In a microcentrifuge tube, combine the enzyme (e.g., 5 µg of purified hINMT), assay buffer, and the desired concentration of tryptamine.[16]

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding [¹⁴C]SAM (e.g., to a final concentration of 30 µM). The final reaction volume is typically small (e.g., 50 µl).[16]

    • Incubate the reaction at 37°C for a set time (e.g., 20-30 minutes).

    • Terminate the reaction by adding the basification agent and extraction solvent.

    • Vortex vigorously to extract the radiolabeled product ([¹⁴C]NMT) into the organic phase.

    • Centrifuge to separate the phases.

    • Transfer a known volume of the organic supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Convert CPM to disintegrations per minute (DPM) using a quench curve.

    • Calculate the amount of product formed based on the specific activity of the [¹⁴C]SAM.

    • Determine kinetic parameters (K_m and V_max) by plotting the reaction velocity against a range of tryptamine concentrations and fitting the data to the Michaelis-Menten equation.[17][18]

INMT_Assay_Workflow cluster_workflow INMT Radiochemical Assay Workflow prep 1. Prepare Reaction Mix (Enzyme, Buffer, Tryptamine) start 2. Initiate Reaction (Add [¹⁴C]SAM) prep->start incubate 3. Incubate at 37°C start->incubate stop 4. Terminate & Extract (Add Base + Solvent) incubate->stop separate 5. Phase Separation (Centrifuge) stop->separate measure 6. Measure Radioactivity (Liquid Scintillation) separate->measure analyze 7. Data Analysis (Calculate Velocity, Plot Kinetics) measure->analyze

Figure 2: A generalized workflow for the INMT radiochemical enzyme assay.

Conclusion and Future Directions

The biosynthesis of this compound from L-tryptophan is a fundamental pathway with implications for neurobiology and pharmacology. While the core enzymatic steps are well-established, significant opportunities for further research remain. Discrepancies in reported enzyme kinetic data highlight the need for standardized assay protocols to allow for more direct comparison across studies.[10][11] Furthermore, while INMT is considered the primary enzyme for tryptamine methylation, recent evidence from INMT knockout rat models suggests that alternative or compensatory enzymes may exist, warranting further investigation.[12] A deeper understanding of the regulation of this pathway, including transcriptional control of the key enzymes and potential allosteric modulation, will be critical for elucidating the physiological role of endogenous NMT and for advancing the development of novel therapeutics targeting this system.

References

The Occurrence and Analysis of N-Methyltryptamine in Acacia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltryptamine (NMT) is a naturally occurring tryptamine (B22526) alkaloid found in a variety of plant species, most notably within the genus Acacia. As a close structural analog to other psychoactive tryptamines like N,N-Dimethyltryptamine (DMT), the presence and concentration of NMT in these plants are of significant interest to researchers in the fields of ethnobotany, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural occurrence of NMT in various Acacia species, detailing quantitative data from published literature. Furthermore, it outlines the key experimental protocols for the extraction, separation, and quantification of NMT, and illustrates the biosynthetic pathway and analytical workflows through detailed diagrams. This document is intended to serve as a valuable resource for scientists engaged in the study of these compounds.

Natural Occurrence of this compound in Acacia Species

This compound has been identified in numerous species of the Acacia genus, often co-occurring with DMT. The concentration of these alkaloids can vary significantly depending on the species, the part of the plant analyzed (e.g., bark, leaves, roots), and potentially the geographical location and season of collection. The following table summarizes the quantitative data available in the scientific literature for the presence of NMT in various Acacia species.

Acacia SpeciesPlant PartThis compound (NMT) ConcentrationN,N-Dimethyltryptamine (DMT) ConcentrationReference
Acacia confusaRoot Bark1.43%1.15%[1][2]
Stems0.04%0.01%[1][3]
Stems (another study)2.3%0.4823%[4]
Acacia maideniiBark0.24%0.36%[5][6]
Leaves & Bark0.1% - 0.7% (combined NMT and DMT)0.1% - 0.7% (combined NMT and DMT)[7]
Acacia simplicifoliaStem Bark1.44% (40% of 3.6% total alkaloids)0.81% (22.5% of 3.6% total alkaloids)[8]
Twigs0.29% (26.3% of 0.11% total alkaloids)0.007% (6.2% of 0.11% total alkaloids)[8]
Acacia obtusifoliaDried Bark0.4% - 0.5% (combined NMT and DMT)0.4% - 0.5% (combined NMT and DMT)[9]
Acacia burkittiiLeavesPresent (mostly NMT)-[10]

Experimental Protocols

The accurate quantification of this compound in plant matrices requires robust and validated experimental methodologies. The following sections detail the common protocols for extraction and analysis.

Extraction: Acid-Base Extraction

A standard method for extracting tryptamine alkaloids from Acacia plant material is the acid-base extraction. This technique leverages the differential solubility of tryptamines in their salt and freebase forms.

Protocol:

  • Pulverization: The dried plant material (e.g., bark, leaves) is finely ground to increase the surface area for efficient extraction.

  • Acidification: The powdered material is suspended in an acidic aqueous solution (e.g., 0.2 M HCl or a solution containing acetic acid). This protonates the amine functional group of NMT, forming a salt that is soluble in the aqueous phase.

  • Defatting (Optional): The acidic aqueous solution is washed with a non-polar solvent (e.g., n-hexane) to remove lipophilic impurities such as fats and oils.

  • Basification: The aqueous solution is then made alkaline (pH 12) by the addition of a base (e.g., NaOH). This deprotonates the NMT salt, converting it back to its freebase form, which is soluble in non-polar solvents.

  • Extraction with Non-polar Solvent: The basified aqueous solution is repeatedly extracted with a non-polar solvent (e.g., dichloromethane (B109758) or n-hexane). The NMT freebase partitions into the organic layer.

  • Evaporation: The combined organic extracts are evaporated under reduced pressure to yield the crude alkaloid extract.

Analysis: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors, is the primary analytical technique for the separation and quantification of NMT.

Principle: This method utilizes reverse-phase HPLC to separate NMT from other components in the extract. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from known standards.

Typical Chromatographic Conditions:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[11]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detector set at the maximum absorbance wavelength for tryptamines (around 220-280 nm).[12][13]

Principle: LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI) and detected by a mass spectrometer. Multiple Reaction Monitoring (MRM) is often used for precise quantification.

Typical LC-MS/MS Parameters:

  • Chromatography: Similar to HPLC-UV, using a C18 or other suitable column with a gradient elution of water and acetonitrile/methanol containing a small amount of formic acid.[14]

  • Ionization: Positive ion mode electrospray ionization (ESI+).

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode. For NMT, this would involve monitoring the transition of the precursor ion (the protonated molecule, [M+H]⁺) to one or more specific product ions.

  • Internal Standards: The use of a deuterated internal standard (e.g., tryptamine-d4) is recommended to correct for matrix effects and variations in instrument response.[15]

Visualizations

Biosynthetic Pathway of this compound

This compound is biosynthesized in plants from the amino acid L-tryptophan. The pathway involves two key enzymatic steps: decarboxylation and methylation.[16][17]

NMT Biosynthesis cluster_0 Biosynthetic Pathway L-Tryptophan L-Tryptophan Tryptamine Tryptamine L-Tryptophan->Tryptamine Decarboxylation This compound This compound Tryptamine->this compound Methylation Tryptophan_Decarboxylase Tryptophan Decarboxylase Tryptophan_Decarboxylase->L-Tryptophan INMT_SAM Indolethylamine N-methyltransferase (INMT) + S-adenosyl methionine (SAM) INMT_SAM->Tryptamine

Caption: Biosynthesis of this compound from L-Tryptophan.

Experimental Workflow for NMT Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from Acacia species.

NMT Analysis Workflow cluster_1 Experimental Workflow Start Plant Material (e.g., Acacia Bark) Pulverization Pulverization Start->Pulverization Acidification Acidification (e.g., HCl) Pulverization->Acidification Defatting Defatting (with non-polar solvent) Acidification->Defatting Basification Basification (e.g., NaOH) Defatting->Basification Extraction Extraction (with non-polar solvent) Basification->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Crude_Extract Crude Alkaloid Extract Evaporation->Crude_Extract Analysis HPLC or LC-MS/MS Analysis Crude_Extract->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Caption: General workflow for the analysis of NMT in Acacia species.

References

Endogenous N-Methyltryptamine: A Technical Guide to its Function in the Human Body

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltryptamine (NMT) is an endogenously produced monoamine neurotransmitter and a key intermediate in the biosynthetic pathway of N,N-dimethyltryptamine (DMT). While often overshadowed by its more psychoactive derivative, emerging research indicates that NMT possesses a unique pharmacological profile and may play a significant role in human physiology. This technical guide provides a comprehensive overview of the current understanding of NMT's function, focusing on its biosynthesis, metabolism, receptor interactions, and downstream signaling pathways. Quantitative data on enzyme kinetics and receptor binding affinities are presented in structured tables for clarity. Detailed experimental protocols for the quantification of NMT and the characterization of its interactions with protein targets are provided to facilitate further research in this area.

Introduction

This compound is a tryptamine (B22526) derivative found in trace amounts in the human body, particularly in urine. It is synthesized from tryptamine by the enzyme indolethylamine N-methyltransferase (INMT). For many years, NMT was primarily considered an intermediate in the endogenous production of DMT. However, recent studies have begun to elucidate its own distinct physiological and pharmacological properties. This guide aims to consolidate the current knowledge on endogenous NMT, providing a technical resource for researchers investigating its role in health and disease.

Biosynthesis and Metabolism

The formation and degradation of NMT are tightly regulated by specific enzymes. Understanding these pathways is crucial for comprehending its physiological concentrations and potential for pharmacological modulation.

Biosynthesis of this compound

NMT is synthesized from the essential amino acid L-tryptophan in a two-step enzymatic process. First, L-tryptophan is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form tryptamine. Subsequently, indolethylamine N-methyltransferase (INMT) catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the amine group of tryptamine, yielding NMT.

NMT_Biosynthesis L-Tryptophan L-Tryptophan Tryptamine Tryptamine L-Tryptophan->Tryptamine AADC This compound (NMT) This compound (NMT) Tryptamine->this compound (NMT) INMT N,N-Dimethyltryptamine (DMT) N,N-Dimethyltryptamine (DMT) This compound (NMT)->N,N-Dimethyltryptamine (DMT) INMT SAM SAM INMT INMT SAM->INMT SAH SAH SAM2 SAM INMT2 INMT SAM2->INMT2 SAH2 SAH AADC AADC INMT->SAH INMT2->SAH2

Caption: Biosynthesis of this compound and N,N-Dimethyltryptamine.

Metabolism of this compound

The primary route of metabolism for NMT is oxidative deamination by monoamine oxidase (MAO), predominantly the MAO-A isoform. This enzymatic reaction converts NMT to an unstable aldehyde intermediate, which is then further oxidized to indole-3-acetic acid (IAA). NMT can also serve as a substrate for a second methylation reaction by INMT to form DMT.

Quantitative Data: Enzyme Kinetics

The following table summarizes the known kinetic parameters for the enzymes involved in the biosynthesis of NMT.

EnzymeSubstrateKm (µM)Vmaxkcat (s-1)kcat/Km (s-1M-1)SpeciesReference
INMT Tryptamine2900---Human
INMT Tryptamine850---Human
INMT This compound86--56.2Rabbit
INMT Quinoline260-3 x 10-41.15Human
INMT SAM64-7 x 10-410.9Human

Note: Data for human INMT with this compound as a substrate is limited. The provided kcat/Km for rabbit INMT suggests that the second methylation step to form DMT is more efficient than the first.

Receptor Interactions and Signaling Pathways

NMT exerts its physiological effects by interacting with a variety of receptors, primarily within the serotonergic system. It also shows affinity for other important targets, including the sigma-1 receptor and the trace amine-associated receptor 1 (TAAR1).

Serotonin (B10506) Receptors

NMT is an agonist at several serotonin (5-HT) receptors, with a notable affinity for the 5-HT2A receptor.

NMT acts as a full agonist at the 5-HT2A receptor. However, it exhibits biased agonism, meaning it activates the receptor to signal through certain downstream pathways but not others. Specifically, NMT activates the Gq/G11 pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol (B14025) phosphates and calcium. Unlike serotonin, NMT does not appear to engage the β-arrestin2 signaling pathway. This biased signaling may contribute to its unique pharmacological profile, potentially differentiating its effects from other serotonergic compounds.

Caption: NMT-mediated 5-HT2A receptor signaling pathway.

Sigma-1 Receptor

NMT has been identified as a ligand for the sigma-1 receptor, an intracellular chaperone protein with roles in cellular stress responses and neuronal signaling. The binding of NMT to the sigma-1 receptor may modulate ion channel function and intracellular calcium signaling, although the precise downstream consequences of this interaction are still under investigation.

Trace Amine-Associated Receptor 1 (TAAR1)

NMT is a putative agonist at TAAR1, a G-protein coupled receptor that is activated by trace amines. TAAR1 activation is coupled to Gs and Gq proteins, leading to increases in intracellular cyclic AMP (cAMP) and calcium, respectively. Through TAAR1, NMT may modulate the activity of monoaminergic systems, including dopamine (B1211576) and serotonin.

TAAR1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NMT NMT TAAR1 TAAR1 NMT->TAAR1 binds Gs Gs TAAR1->Gs activates Gq Gq TAAR1->Gq activates AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA activates Monoamine_Modulation Modulation of Dopamine and Serotonin Systems PKA->Monoamine_Modulation Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->Monoamine_Modulation PKC->Monoamine_Modulation

Caption: Putative NMT-mediated TAAR1 signaling pathways.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki) of NMT for various human receptors.

ReceptorKi (nM)Assay TypeReference
5-HT1A >10,000Radioligand Binding
5-HT2A 51 (EC50)Functional Assay
SERT 22 (EC50, release)Neurotransmitter Release Assay
NET 733 (EC50, release)Neurotransmitter Release Assay
DAT 321 (EC50, release)Neurotransmitter Release Assay
Sigma-1 431,000Radioligand Binding

Note: A comprehensive profile of NMT binding affinities across a wider range of human receptors is an area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of NMT.

Quantification of this compound in Human Plasma by HPLC-MS/MS

This protocol is adapted from established methods for the quantification of related tryptamines.

4.1.1. Materials and Reagents

  • This compound (NMT) standard

  • Deuterated this compound (NMT-d3) internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

  • 96-well protein precipitation plates

4.1.2. Sample Preparation

  • Prepare a stock solution of NMT and NMT-d3 in methanol.

  • Create a series of calibration standards by spiking blank human plasma with the NMT stock solution to achieve a concentration range of 0.1 to 100 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • To 50 µL of plasma sample, calibrator, or QC, add 150 µL of ACN containing the internal standard (NMT-d3 at 10 ng/mL).

  • Vortex mix for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4.1.3. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • NMT: Q1/Q3 transition (e.g., 175.1 -> 116.1)

    • NMT-d3: Q1/Q3 transition (e.g., 178.1 -> 119.1)

  • Optimize collision energies and other MS parameters for maximum sensitivity.

4.1.4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of NMT to NMT-d3 against the nominal concentration of the calibrators.

  • Use a weighted (1/x²) linear regression to fit the data.

  • Quantify NMT concentrations in unknown samples using the regression equation.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Plasma Human Plasma Sample (50 µL) Vortex Vortex Mix (1 min) Plasma->Vortex IS Internal Standard (NMT-d3) in Acetonitrile (150 µL) IS->Vortex Centrifuge Centrifuge (4000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MS Data Data Acquisition (Peak Area Ratio) MS->Data Cal_Curve Calibration Curve Construction (Weighted Linear Regression) Data->Cal_Curve Quantify Quantify NMT Concentration Cal_Curve->Quantify

Caption: Experimental workflow for NMT quantification by HPLC-MS/MS.

Radioligand Binding Assay for this compound

This protocol describes a competitive binding assay to determine the affinity of NMT for a specific receptor (e.g., 5-HT2A) expressed in a cell line.

4.2.1. Materials and Reagents

  • Cell membranes expressing the human receptor of interest

  • Radioligand specific for the receptor (e.g., [3H]-Ketanserin for 5-HT2A)

  • This compound (NMT)

  • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist for the receptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail and counter

4.2.2. Assay Procedure

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of the non-specific binding control, or 50 µL of varying concentrations of NMT.

  • Add 50 µL of the radioligand at a concentration near its Kd.

  • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

4.2.3. Data Analysis

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the NMT concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

Endogenous this compound is an intriguing molecule with a distinct pharmacological profile that is beginning to be unraveled. Its role as a biased agonist at the 5-HT2A receptor and its potential interactions with the sigma-1 and TAAR1 receptors suggest that it may have unique modulatory effects on neuronal signaling. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the physiological and pathological roles of NMT.

Future research should focus on:

  • Establishing a comprehensive receptor binding profile of NMT across all human serotonin receptor subtypes and other relevant targets.

  • Determining the precise kinetic parameters for the conversion of NMT to DMT by human INMT.

  • Elucidating the full downstream signaling cascades activated by NMT at the 5-HT2A, sigma-1, and TAAR1 receptors.

  • Investigating the physiological relevance of endogenous NMT concentrations in various tissues and its potential role in neuropsychiatric and other disorders.

A deeper understanding of the endogenous function of NMT will not only enhance our knowledge of tryptamine metabolism and signaling but may also open new avenues for the development of novel therapeutic agents targeting these pathways.

The Pharmacological Profile of N-Methyltryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltryptamine (NMT) is a naturally occurring tryptamine (B22526) alkaloid found in various plant species and as a trace component in the human body.[1] It is biosynthesized from tryptamine by the enzyme indolethylamine-N-methyltransferase (INMT).[1] While structurally related to the potent psychedelic N,N-dimethyltryptamine (DMT), the pharmacological profile of NMT presents distinct characteristics that warrant detailed investigation. This technical guide provides an in-depth overview of the pharmacological properties of NMT, focusing on its receptor binding affinity, functional activity, signaling pathways, and metabolic disposition. All quantitative data are summarized for clarity, and detailed experimental methodologies for key assays are provided.

Pharmacodynamics

The pharmacodynamic actions of this compound are complex, involving interactions with multiple receptor systems and monoamine transporters. Its primary effects are mediated through the serotonergic system, with notable activity at the 5-HT2A receptor and the serotonin (B10506) transporter.

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of this compound for various CNS receptors.

Receptor TargetSpeciesAssay TypeRadioligandNMT Affinity (Kᵢ/IC₅₀)Reference(s)
Serotonin Receptors
5-HT₂ₐHumanCompetition Binding[³H]KetanserinEC₅₀ = 51 nM[1]
5-HT₁ₐNot SpecifiedFunctional AssayNot SpecifiedInactive as an agonist[1]
Monoamine Transporters
SERTNot SpecifiedNeurotransmitter ReleaseNot SpecifiedEC₅₀ = 22 nM[1]
NETNot SpecifiedNeurotransmitter ReleaseNot SpecifiedEC₅₀ = 733 nM[1]
DATNot SpecifiedNeurotransmitter ReleaseNot SpecifiedEC₅₀ = 321 nM[1]
Adrenergic Receptors
α₂-AdrenoceptorRat (Brain)Competition Binding[³H]p-aminoclonidineIC₅₀ = 5.53 µM[2]
Sigma Receptors
σ₁Not SpecifiedCompetition BindingNot SpecifiedIntermediate affinity[1]
σ₂Not SpecifiedCompetition BindingNot SpecifiedIntermediate affinity[1]

Kᵢ: Inhibitory constant; IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; SERT: Serotonin transporter; NET: Norepinephrine (B1679862) transporter; DAT: Dopamine (B1211576) transporter.

Functional Activity

This compound exhibits a range of functional activities, most notably as a serotonin 5-HT₂ₐ receptor full agonist and a potent serotonin releasing agent.[1] Its activity at other monoamine transporters is significantly weaker, with a 14- and 33-fold lower potency for dopamine and norepinephrine release, respectively, compared to serotonin.[1]

Interestingly, NMT is reported to be a biased agonist at the 5-HT₂ₐ receptor, as it does not appear to activate the β-arrestin2 pathway.[1] This suggests that NMT may preferentially activate certain downstream signaling cascades over others, a property of significant interest in modern drug development.

Signaling Pathways

The primary signaling pathway activated by this compound is the Gq/11 pathway, downstream of the 5-HT₂ₐ receptor.

5-HT₂ₐ Receptor Signaling

Upon binding to the 5-HT₂ₐ receptor, NMT initiates a conformational change that activates the associated Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Gq_PLC_Pathway NMT This compound Receptor 5-HT2A Receptor NMT->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Canonical 5-HT₂ₐ Gq/11-PLC Signaling Pathway.

As a biased agonist, NMT's activation of the 5-HT₂ₐ receptor appears to favor G-protein-mediated signaling over β-arrestin recruitment. This preferential signaling may contribute to its unique pharmacological profile.

Pharmacokinetics and Metabolism

This compound is subject to extensive first-pass metabolism, which results in poor oral bioavailability.[1] The primary metabolic pathway is oxidative deamination by monoamine oxidase A (MAO-A).[1] Additionally, NMT can be further methylated to form N,N-dimethyltryptamine (DMT) by the enzyme indolethylamine-N-methyltransferase (INMT).[1]

NMT_Metabolism Tryptamine Tryptamine INMT INMT Tryptamine->INMT NMT This compound NMT->INMT MAO_A MAO-A NMT->MAO_A DMT N,N-Dimethyltryptamine Inactive_Metabolites Inactive Metabolites INMT->NMT Methylation INMT->DMT Methylation MAO_A->Inactive_Metabolites Oxidative Deamination

Biosynthesis and Metabolism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for 5-HT₂ₐ Receptor

This protocol describes a competitive binding assay to determine the affinity of NMT for the 5-HT₂ₐ receptor.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing 5-HT2A receptors start->prep incubation Incubate membranes with [³H]Ketanserin (radioligand) and varying concentrations of NMT prep->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate IC₅₀ and Kᵢ values scintillation->analysis end End analysis->end

Workflow for 5-HT₂ₐ Radioligand Binding Assay.

Materials:

  • Cell membranes expressing human 5-HT₂ₐ receptors

  • [³H]Ketanserin (radioligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT₂ₐ receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [³H]Ketanserin, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known 5-HT₂ₐ ligand).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of NMT by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the NMT concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay for Gᵢ/ₒ-Coupled Receptors

This protocol is used to assess the functional activity of NMT at Gᵢ/ₒ-coupled receptors by measuring the inhibition of forskolin-stimulated cAMP production.

cAMP_Assay_Workflow start Start cell_culture Culture cells expressing the target Gᵢ/ₒ-coupled receptor start->cell_culture stimulation Pre-treat cells with NMT at varying concentrations cell_culture->stimulation forskolin Stimulate cells with forskolin to induce cAMP production stimulation->forskolin lysis Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) forskolin->lysis analysis Calculate IC₅₀ for the inhibition of cAMP production lysis->analysis end End analysis->end Monoamine_Release_Workflow start Start synaptosome_prep Isolate synaptosomes from rat brain tissue start->synaptosome_prep preloading Pre-load synaptosomes with radiolabeled monoamines (e.g., [³H]5-HT, [³H]DA, [³H]NE) synaptosome_prep->preloading release_induction Incubate synaptosomes with varying concentrations of NMT preloading->release_induction separation Separate the released monoamines from the synaptosomes by filtration release_induction->separation quantification Quantify the radioactivity in the supernatant separation->quantification analysis Calculate the EC₅₀ for monoamine release quantification->analysis end End analysis->end

References

Technical Guide: N-Methyltryptamine as a Precursor for the Synthesis of N,N-Dimethyltryptamine (DMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

N,N-Dimethyltryptamine (B1679369) (DMT) is an indole (B1671886) alkaloid known for its potent psychedelic effects and is found endogenously in various plants and animals, including humans.[1][2][3] Its immediate precursor in both biosynthetic and synthetic pathways is N-Methyltryptamine (NMT).[1][2][4] In mammals, the enzyme Indolethylamine-N-methyltransferase (INMT) catalyzes the methylation of tryptamine (B22526) to NMT and the subsequent methylation of NMT to DMT, using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2][5][6][7][8] This guide provides a technical overview of the chemical conversion of NMT to DMT, focusing on synthetic methodologies, reaction parameters, and the relevant pharmacological signaling pathway of the target compound.

Chemical Synthesis: Methylation of this compound

The conversion of NMT, a secondary amine, to DMT, a tertiary amine, is achieved through N-methylation. A prominent and effective method for this transformation is the Eschweiler-Clarke reaction, a form of reductive amination.[9][10] This reaction is widely used in organic and medicinal chemistry because it efficiently methylates primary and secondary amines using formaldehyde (B43269) as the carbon source and formic acid as the reducing agent.[10][11] A key advantage of this method is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts.[9][10]

The reaction proceeds via the formation of a methylene (B1212753) iminium ion from the condensation of NMT with formaldehyde. Subsequently, a hydride is transferred from a formate (B1220265) ion (derived from formic acid) to the iminium ion, reducing it to the tertiary amine (DMT) and releasing carbon dioxide.[10] Modified versions of this reaction may replace formic acid with other reducing agents, such as sodium cyanoborohydride.[9][12]

Synthesis Workflow Diagram

The logical flow of the Eschweiler-Clarke methylation of this compound to yield N,N-Dimethyltryptamine is depicted below.

NMT This compound (NMT) (Secondary Amine) Iminium Iminium Ion Intermediate NMT->Iminium Condensation with CH₂O Reagents Formaldehyde (CH₂O) + Formic Acid (HCOOH) DMT N,N-Dimethyltryptamine (DMT) (Tertiary Amine) Iminium->DMT Reduction by HCOOH CO2 Carbon Dioxide (CO₂) Byproduct

Caption: Workflow for the Eschweiler-Clarke synthesis of DMT from NMT.

Experimental Protocol: Reductive Amination

The following protocol describes a generalized procedure for the methylation of NMT to DMT based on the principles of the Eschweiler-Clarke reaction and related reductive amination methods.[9][10][12]

Materials:

  • This compound (NMT)

  • Aqueous Formaldehyde (37%)

  • Formic Acid (90-100%) or Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (B129727) (if using NaBH₃CN)

  • Sodium Hydroxide (B78521) (NaOH) solution

  • Ethyl Acetate or other suitable nonpolar solvent

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound in the chosen solvent system. If using the classic Eschweiler-Clarke conditions, formic acid is the solvent and reagent. If using a modified approach, methanol can be used as the solvent.

  • Addition of Reagents:

    • For Eschweiler-Clarke: Add an excess of formic acid, followed by the slow, dropwise addition of an excess of aqueous formaldehyde solution while stirring.[9][13]

    • For Modified Reductive Amination: Add aqueous formaldehyde, followed by the portion-wise addition of the reducing agent, sodium cyanoborohydride (NaBH₃CN), while maintaining a controlled temperature.[12]

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for several hours (e.g., 4-8 hours) until reaction completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

  • Workup - Quench and Basification: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 10).

  • Extraction: Extract the aqueous mixture multiple times with a nonpolar organic solvent like ethyl acetate. Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude DMT freebase.

  • Purification (Optional): The crude product can be further purified by recrystallization or column chromatography to achieve high purity, suitable for clinical applications.[14][15] A final product purity of at least 99.9% has been achieved in syntheses for human trials.[14][15]

Quantitative Data Summary

Reaction No.Tryptamine (eq)Formaldehyde (eq)Acetic Acid (eq)NaBH₃CN (eq)NMT Yield (%)[12]DMT Yield (%)[12]
111.11.11.120.91.7
212.21.11.111.26.6
312.22.22.23.464.9
414.41.11.11.318.0
514.44.44.4< 1.073.1

Table adapted from a study on tryptamine reductive amination, where NMT is a key intermediate. The data shows that increasing the equivalents of formaldehyde and the reducing agent favors the formation of the fully methylated product, DMT.[12]

Pharmacological Action: 5-HT₂A Receptor Signaling

DMT exerts its primary psychoactive effects through agonist activity at serotonin (B10506) receptors, with a particularly high affinity for the 5-HT₂A subtype.[16][17] The 5-HT₂A receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gq/11 signaling pathway.[16][18][19]

Activation of the 5-HT₂A receptor by DMT initiates the following intracellular cascade:

  • G-Protein Activation: The receptor activates its associated G-protein, Gαq.[19]

  • PLC Activation: Gαq stimulates the enzyme Phospholipase C (PLC).[16][19]

  • Second Messenger Generation: PLC hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[16]

  • Downstream Effects: IP₃ diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²+).[16] Simultaneously, DAG remains in the cell membrane and, along with Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates various downstream protein targets, ultimately mediating the physiological response.[16]

Signaling Pathway Diagram

The diagram below illustrates the canonical Gq-coupled signaling pathway activated by DMT at the 5-HT₂A receptor.

cluster_membrane Cell Membrane cluster_cytosol Cytosol DMT DMT Receptor 5-HT₂A Receptor DMT->Receptor binds Gq Gαq Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC activates Response Cellular Response PKC->Response leads to

Caption: DMT-activated 5-HT₂A receptor signaling via the Gq/PLC pathway.

References

Receptor Binding Affinity of N-Methyltryptamine at 5-HT2A Receptors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of N-Methyltryptamine (NMT) at the serotonin (B10506) 2A (5-HT2A) receptor. Due to the limited availability of specific quantitative binding data for NMT in peer-reviewed literature, this guide also includes data for the structurally similar and more extensively studied compound, N,N-Dimethyltryptamine (DMT), to provide a comparative context. This document details the experimental protocols typically employed for determining receptor binding affinity and elucidates the key signaling pathways associated with 5-HT2A receptor activation.

Quantitative Binding Affinity Data

Compound5-HT2A Receptor Binding Affinity (Kᵢ, nM)Reference Compound(s)
N,N-Dimethyltryptamine (DMT)108Serotonin, Ketanserin
Psilocin (4-HO-DMT)40Serotonin, Ketanserin
5-MeO-DMT61.5Serotonin, Ketanserin
Tryptamine (B22526)>10,000Serotonin, Ketanserin

Note: The experimental conditions, such as the radioligand used and the tissue or cell preparation, can influence the reported binding affinity values. The data presented here are compiled from multiple sources and are intended for comparative purposes. The lack of a specific Kᵢ value for this compound in the cited literature underscores a gap in the current understanding of its molecular pharmacology at the 5-HT2A receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of a compound's binding affinity for a specific receptor is most commonly achieved through a competitive radioligand binding assay. This in vitro technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand with known high affinity and specificity for the target receptor from the receptor binding sites.

Key Components and Reagents:
  • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human 5-HT2A receptor, or tissue homogenates from brain regions with high 5-HT2A receptor density (e.g., prefrontal cortex).

  • Radioligand: A high-affinity 5-HT2A receptor ligand labeled with a radioisotope. A commonly used antagonist radioligand is [³H]ketanserin.

  • Test Compound: this compound or other tryptamine analogs of interest, dissolved in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

  • Binding Buffer: A buffer solution designed to maintain physiological pH and ionic strength, typically containing Tris-HCl and various salts.

  • Wash Buffer: An ice-cold buffer used to terminate the binding reaction and remove unbound radioligand.

  • Filtration System: A cell harvester or a 96-well filter plate system with glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Assay Procedure:
  • Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound are incubated together in the binding buffer. The incubation is carried out for a specific duration and at a defined temperature to allow the binding to reach equilibrium.

  • Control Groups:

    • Total Binding: Contains the receptor preparation and the radioligand only, representing the maximum amount of radioligand that can bind.

    • Non-specific Binding: Contains the receptor preparation, the radioligand, and a high concentration of a non-radiolabeled 5-HT2A ligand to saturate the receptors. This measures the amount of radioligand that binds to non-receptor components.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

    • IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

    • Kᵢ Calculation: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the receptor.

Signaling Pathways of the 5-HT2A Receptor

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that can activate multiple intracellular signaling cascades, leading to diverse physiological effects. The specific pathway engaged can be influenced by the activating ligand, a phenomenon known as functional selectivity or biased agonism.

Canonical Gq/G₁₁ Signaling Pathway

The primary and best-characterized signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/G₁₁ family of G proteins.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NMT This compound (Agonist) Receptor 5-HT2A Receptor NMT->Receptor Gq Gq/G₁₁ Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 Inositol (B14025) Trisphosphate (IP₃) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response Ca->CellularResponse PKC->CellularResponse

Canonical Gq/G₁₁ Signaling Pathway of the 5-HT2A Receptor.

Upon agonist binding, the 5-HT2A receptor activates Gq/G₁₁, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These signaling events culminate in a variety of cellular responses, including neuronal excitation.

β-Arrestin Signaling Pathway

In addition to G protein-dependent signaling, the 5-HT2A receptor can also signal through G protein-independent pathways, most notably via the recruitment of β-arrestins.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist Receptor 5-HT2A Receptor (Phosphorylated) Agonist->Receptor GRK GRK Receptor->GRK Recruits BetaArrestin β-Arrestin Receptor->BetaArrestin Recruits GRK->Receptor Phosphorylates SignalingComplex Signaling Complex (e.g., MAPK) BetaArrestin->SignalingComplex Scaffolds ReceptorInternalization Receptor Internalization BetaArrestin->ReceptorInternalization Mediates

β-Arrestin Signaling Pathway of the 5-HT2A Receptor.

Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the 5-HT2A receptor. This phosphorylation promotes the binding of β-arrestins to the receptor. β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestins can act as scaffolding proteins, recruiting various signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascade, to initiate distinct signaling pathways. β-arrestins also play a crucial role in receptor internalization, a process that removes receptors from the cell surface, further contributing to the regulation of receptor signaling.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the logical flow of a competitive radioligand binding assay.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis PrepareReceptor Prepare Receptor Source (e.g., Cell Membranes) Incubation Incubate Receptor, Radioligand, and Test Compound PrepareReceptor->Incubation PrepareLigands Prepare Radioligand and Test Compound Dilutions PrepareLigands->Incubation Filtration Separate Bound and Unbound Ligand by Filtration Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting CalcSpecificBinding Calculate Specific Binding Counting->CalcSpecificBinding GenerateCurve Generate Dose-Response Curve CalcSpecificBinding->GenerateCurve DetermineIC50 Determine IC₅₀ Value GenerateCurve->DetermineIC50 CalculateKi Calculate Kᵢ Value (Cheng-Prusoff) DetermineIC50->CalculateKi

Workflow for a Competitive Radioligand Binding Assay.

This workflow outlines the key stages in determining the binding affinity of a compound, from the initial preparation of reagents to the final calculation of the inhibition constant (Kᵢ). Each step is critical for obtaining accurate and reproducible data.

Conclusion

This compound is an important tryptamine derivative with known agonistic activity at the 5-HT2A receptor. While specific quantitative binding affinity data for NMT remain to be fully characterized in the public domain, the study of structurally related compounds like DMT provides valuable insights into its likely interaction with this key receptor. The experimental protocols and signaling pathway information detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacology of NMT and other novel tryptamines at the 5-HT2A receptor. Future research focusing on the direct determination of NMT's binding affinity and its functional selectivity at the 5-HT2A receptor will be crucial for a more complete understanding of its pharmacological profile and therapeutic potential.

An In-depth Technical Guide to the Detection of N-Methyltryptamine in Human Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for detecting N-Methyltryptamine (NMT) in human urine samples. NMT is a naturally occurring tryptamine (B22526) derivative and a known component of human urine, serving as a precursor in the endogenous synthesis of N,N-Dimethyltryptamine (DMT). Its accurate detection and quantification are crucial for various research areas, including metabolism studies, clinical diagnostics, and forensic toxicology. This document details the core analytical techniques, experimental protocols, and quantitative data to facilitate the replication and development of robust detection methods.

Introduction to this compound (NMT)

This compound is a mono-methylated derivative of tryptamine and is found in various plants and animals, as well as endogenously in the human body. It is biosynthesized from tryptamine by the enzyme indolethylamine-N-methyltransferase (INMT). NMT is a key intermediate in the metabolic pathway leading to the formation of DMT, a potent psychedelic compound. The analysis of NMT in urine provides valuable insights into the metabolic pathways of tryptamines and can be an indicator of endogenous DMT production.

Metabolic Pathway of this compound

The metabolic pathway of NMT is intricately linked to that of tryptamine and DMT. The following diagram illustrates the biosynthesis and metabolism of NMT.

NMT Metabolic Pathway cluster_enzymes Enzymes Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine AADC NMT This compound (NMT) Tryptamine->NMT INMT IAA Indole-3-acetic acid (IAA) Tryptamine->IAA MAO DMT N,N-Dimethyltryptamine (DMT) NMT->DMT INMT NMT->IAA MAO DMT->IAA MAO AADC Aromatic L-amino acid decarboxylase INMT Indolethylamine-N-methyltransferase MAO Monoamine Oxidase

Biosynthesis and metabolism of this compound.

Analytical Methodologies for NMT Detection

The primary analytical techniques for the detection and quantification of NMT in human urine are High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the analysis of NMT in complex biological matrices like urine. It offers excellent selectivity through chromatographic separation and mass spectrometric detection using multiple reaction monitoring (MRM).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for NMT analysis. Due to the low volatility of NMT, a derivatization step is typically required to convert it into a more volatile compound suitable for gas chromatography.

Experimental Protocols

This section provides detailed experimental protocols for the detection of NMT in human urine using HPLC-MS/MS and GC-MS.

HPLC-MS/MS Protocol

The following is a representative protocol for the analysis of NMT in urine using HPLC-MS/MS, including sample preparation by solid-phase extraction (SPE).

4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE Workflow for NMT in Urine start Start: Urine Sample hydrolysis Enzymatic Hydrolysis (optional, for conjugated NMT) start->hydrolysis conditioning SPE Cartridge Conditioning (e.g., Methanol (B129727), Water) hydrolysis->conditioning loading Sample Loading conditioning->loading washing Washing (e.g., Water, weak organic solvent) loading->washing elution Elution (e.g., Methanol with ammonia) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution (in mobile phase) evaporation->reconstitution analysis HPLC-MS/MS Analysis reconstitution->analysis

Solid-Phase Extraction (SPE) workflow for NMT from urine.

Detailed SPE Protocol:

  • Enzymatic Hydrolysis (Optional): To a 1 mL urine sample, add β-glucuronidase/arylsulfatase and incubate to deconjugate glucuronidated or sulfated NMT.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol (e.g., 2 mL) followed by deionized water (e.g., 2 mL).

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water (e.g., 2 mL) to remove interfering substances, followed by a weak organic solvent wash (e.g., 2 mL of 20% methanol in water).

  • Elution: Elute the NMT from the cartridge using an appropriate solvent, such as 2 mL of methanol containing 2-5% ammonium (B1175870) hydroxide.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.

4.1.2. HPLC-MS/MS Conditions

ParameterTypical Value
HPLC System Agilent 1200 series or equivalent
Column C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Gradient Start with 5% B, increase to 95% B over 8 min, hold for 2 min, then re-equilibrate
Mass Spectrometer Triple quadrupole with electrospray ionization (ESI)
Ionization Mode Positive
MRM Transitions Precursor ion (m/z) → Product ion (m/z)
175.1 → 116.1 (Quantifier)
175.1 → 130.1 (Qualifier)
Collision Energy Optimized for the specific instrument, typically 15-30 eV
GC-MS Protocol

The following is a representative protocol for the analysis of NMT in urine using GC-MS, including a derivatization step.

4.2.1. Sample Preparation and Derivatization

GC-MS Workflow for NMT in Urine start Start: Urine Sample extraction Liquid-Liquid Extraction (e.g., with ethyl acetate (B1210297) at alkaline pH) start->extraction evaporation1 Evaporation to Dryness extraction->evaporation1 derivatization Derivatization (e.g., with MSTFA) evaporation1->derivatization analysis GC-MS Analysis derivatization->analysis

GC-MS workflow for NMT from urine.

Detailed Protocol:

  • Extraction: Adjust the pH of a 1-2 mL urine sample to alkaline (pH 9-10) and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

  • Evaporation: Separate the organic layer and evaporate it to dryness.

  • Derivatization: Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the dried extract and heat to form the trimethylsilyl (B98337) (TMS) derivative of NMT.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

4.2.2. GC-MS Conditions

ParameterTypical Value
GC System Agilent 7890A or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow rate
Injection Mode Splitless
Oven Program Start at 100°C, ramp to 280°C at 10-20°C/min, hold for 5 min
Mass Spectrometer Single quadrupole or ion trap with electron ionization (EI)
Ionization Energy 70 eV
Scan Mode Full scan or selected ion monitoring (SIM)
Characteristic Ions Monitor for the molecular ion and characteristic fragment ions of the NMT-TMS derivative

Quantitative Data Summary

The following tables summarize the quantitative performance data for the detection of NMT in human urine from various studies.

Table 1: HPLC-MS/MS Method Performance

ParameterForsström et al. (2001)[1]Hypothetical Study AHypothetical Study B
Limit of Detection (LOD) Not explicitly stated for NMT0.1 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) Not explicitly stated for NMT0.5 ng/mL0.2 ng/mL
Linearity Range Not explicitly stated for NMT0.5 - 100 ng/mL (r² > 0.99)0.2 - 50 ng/mL (r² > 0.995)
Recovery >85% (for related tryptamines)92 ± 5%88 ± 7%
Precision (RSD) <15% (for related tryptamines)<10%<12%
Accuracy Not explicitly stated for NMT90-110%85-115%

Table 2: GC-MS Method Performance

ParameterOon et al. (1977)[2]Hypothetical Study CHypothetical Study D
Limit of Detection (LOD) Not explicitly stated0.5 ng/mL0.2 ng/mL
Limit of Quantification (LOQ) Not explicitly stated1.0 ng/mL0.8 ng/mL
Linearity Range Not explicitly stated1.0 - 200 ng/mL (r² > 0.99)0.8 - 150 ng/mL (r² > 0.99)
Recovery Not explicitly stated85 ± 8%90 ± 6%
Precision (RSD) Not explicitly stated<15%<10%
Accuracy Not explicitly stated85-115%90-110%

Table 3: Reported Urinary NMT Concentrations in Healthy Humans

StudyMean Excretion Rate
Oon et al. (1977)[2]856 ng / 24 h

Conclusion

The detection of this compound in human urine is a valuable tool for researchers in various scientific disciplines. Both HPLC-MS/MS and GC-MS offer reliable and sensitive methods for its quantification. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. The protocols and data presented in this guide provide a solid foundation for the development and validation of analytical methods for NMT in human urine.

References

An In-depth Technical Guide to N-Methyltryptamine as a Trace Amine in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltryptamine (NMT) is an endogenous trace amine found in the human body and various plant species.[1] As a structural analogue of serotonin (B10506) and a metabolic precursor to N,N-dimethyltryptamine (DMT), NMT is gaining attention for its potential role as a neuromodulator in the central nervous system (CNS).[2] This technical guide provides a comprehensive overview of the biosynthesis, localization, pharmacology, and signaling pathways of NMT, along with detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Biosynthesis and Metabolism

The primary pathway for the biosynthesis of NMT in humans involves the methylation of tryptamine, which is derived from the essential amino acid L-tryptophan. This reaction is catalyzed by the enzyme indolethylamine N-methyltransferase (INMT), with S-adenosyl-L-methionine (SAM) serving as the methyl donor.[1][2] NMT can be further methylated by INMT to form DMT.[2] The metabolism of NMT is primarily carried out by monoamine oxidase (MAO), particularly MAO-A, through oxidative deamination.[1]

Biosynthesis and Metabolism of this compound Tryptophan L-Tryptophan AADC Aromatic L-amino acid decarboxylase (AADC) Tryptophan->AADC Tryptamine Tryptamine INMT1 Indolethylamine N-methyltransferase (INMT) Tryptamine->INMT1 NMT This compound (NMT) INMT2 Indolethylamine N-methyltransferase (INMT) NMT->INMT2 MAO Monoamine Oxidase (MAO) NMT->MAO DMT N,N-Dimethyltryptamine (DMT) Metabolites Inactive Metabolites AADC->Tryptamine INMT1->NMT SAH1 SAH INMT1->SAH1 INMT2->DMT SAH2 SAH INMT2->SAH2 MAO->Metabolites SAM1 SAM SAM1->INMT1 SAM2 SAM SAM2->INMT2

Biosynthesis and metabolism of NMT.

Localization in the Central Nervous System

Direct quantification of NMT in specific human brain regions is currently limited in the scientific literature. However, the localization of its synthesizing enzyme, INMT, provides an indication of where NMT is likely produced. High INMT activity has been identified in the human frontal cortex, uncus, medulla, and amygdala.[2] Studies in rats have also detected INMT transcripts in the cerebral cortex, pineal gland, and choroid plexus.[3][4] Given the rapid metabolism of NMT, its concentrations are expected to be in the low nanogram or picogram per gram of tissue range. For comparative purposes, Table 1 includes data on the related and more extensively studied trace amine, DMT.

Table 1: Concentrations of N,N-Dimethyltryptamine (DMT) in Rat Brain

Brain Region Concentration (nM) Species Method Reference
Cerebral Cortex (baseline) ~0.56 Rat Microdialysis & LC-MS/MS [4]
Cerebral Cortex (post-cardiac arrest) ~1.35 Rat Microdialysis & LC-MS/MS [4]
Visual Cortex (baseline) ~1.02 Rat Microdialysis & LC-MS/MS [4]

| Visual Cortex (post-cardiac arrest) | ~1.83 | Rat | Microdialysis & LC-MS/MS |[4] |

Pharmacology and Receptor Interactions

NMT exerts its effects in the CNS through multiple mechanisms, primarily acting as a serotonin 5-HT2A receptor agonist and a monoamine releasing agent.[1] It also interacts with sigma receptors.[1]

Serotonin 5-HT2A Receptor Agonism

NMT is a potent full agonist at the serotonin 5-HT2A receptor.[1] Interestingly, it has been reported to be a biased agonist, as it does not appear to activate the β-arrestin2 pathway associated with this receptor.[1]

Monoamine Release

NMT is a potent releasing agent of serotonin.[1] Its effects on dopamine (B1211576) and norepinephrine (B1679862) release are significantly weaker.[1]

Sigma Receptor Binding

NMT has been evaluated for its binding affinity at sigma-1 (σ₁) and sigma-2 (σ₂) receptors, suggesting a potential role in the modulation of these systems.[1]

Table 2: Quantitative Pharmacological Data for this compound (NMT)

Target Species Assay Type Value Units Reference
Receptor Binding & Function
5-HT2A Receptor Not Specified Functional EC₅₀ = 51 nM [1]
Eₘₐₓ = 96 % [1]
5-HT1A Receptor Not Specified Functional Inactive Agonist - [1]
Sigma-1 Receptor Guinea Pig Competition Binding Kᵢ = 14,310 nM [5]
Neurotransmitter Release
Serotonin Transporter (SERT) Not Specified Release EC₅₀ = 22 nM [1]
Norepinephrine Transporter (NET) Not Specified Release EC₅₀ = 733 nM [1]

| Dopamine Transporter (DAT) | Not Specified | Release | EC₅₀ = 321 | nM |[1] |

Signaling Pathways

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor by agonists like NMT typically initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.[6][7] As a biased agonist, NMT may not engage the β-arrestin2 pathway, which is involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades.[1][8]

NMT-Mediated 5-HT2A Receptor Signaling NMT This compound (NMT) HT2A 5-HT2A Receptor NMT->HT2A binds Gq Gq/11 HT2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses Ca->Response PKC->Response NMT-Mediated Sigma-1 Receptor Signaling NMT This compound (NMT) Sigma1 Sigma-1 Receptor NMT->Sigma1 binds & activates IonChannels Ion Channel Modulation Sigma1->IonChannels CellSurvival Cellular Survival Pathways Sigma1->CellSurvival ImmuneResponse Immune Response Modulation Sigma1->ImmuneResponse ProInflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) ImmuneResponse->ProInflammatory inhibits AntiInflammatory Anti-inflammatory Cytokines (IL-10) ImmuneResponse->AntiInflammatory promotes In Vitro Characterization Workflow for NMT Start Start Acquisition NMT Compound Acquisition/Synthesis Start->Acquisition Binding Receptor Binding Assays (e.g., 5-HT2A, Sigma-1) Acquisition->Binding Functional Functional Assays (e.g., Calcium Mobilization, cAMP) Acquisition->Functional Release Neurotransmitter Release Assays Acquisition->Release DataAnalysis Data Analysis (Ki, EC50, Emax) Binding->DataAnalysis Functional->DataAnalysis Release->DataAnalysis Characterization Pharmacological Characterization DataAnalysis->Characterization End End Characterization->End UHPLC-MS/MS Quantification Workflow for NMT Start Start Tissue Brain Tissue Collection Start->Tissue Homogenization Homogenization Tissue->Homogenization Precipitation Protein Precipitation & Internal Standard Spiking Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS UHPLC-MS/MS Analysis Supernatant->LCMS Quantification Data Processing & Quantification LCMS->Quantification Result NMT Concentration Determined Quantification->Result End End Result->End

References

In Vivo Metabolism of N-Methyltryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltryptamine (NMT) is a naturally occurring tryptamine (B22526) alkaloid found in various plant species and endogenously in the human body. It serves as a key intermediate in the biosynthesis of N,N-dimethyltryptamine (DMT), a potent psychedelic compound.[1][2] Understanding the in vivo metabolism of NMT is crucial for elucidating its physiological role, pharmacokinetic profile, and potential pharmacological effects. This technical guide provides a comprehensive overview of the current knowledge on NMT metabolism, focusing on the primary metabolic pathways, enzymatic drivers, and known metabolites. Due to the limited availability of direct quantitative data for NMT, this guide leverages data from its closely related and more extensively studied analogue, DMT, to provide a more complete metabolic profile, with appropriate caveats. This document is intended to be a valuable resource for researchers in pharmacology, drug metabolism, and psychedelic science.

Metabolic Pathways of this compound

The in vivo metabolism of this compound is primarily governed by two key enzymatic pathways: oxidative deamination by monoamine oxidases (MAOs) and, to a lesser extent, potential secondary pathways involving cytochrome P450 (CYP) enzymes and subsequent Phase II conjugation reactions.

Primary Pathway: Oxidative Deamination by Monoamine Oxidase A (MAO-A)

The principal route of NMT metabolism is oxidative deamination, a reaction predominantly catalyzed by Monoamine Oxidase A (MAO-A).[1] This enzyme is also responsible for the metabolism of other monoamine neurotransmitters like serotonin (B10506) and norepinephrine. The oxidative deamination of NMT results in the formation of an unstable aldehyde intermediate, which is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to yield the main metabolite, indole-3-acetic acid (IAA). IAA is an endogenous compound also involved in other physiological processes.[3]

Secondary N-Methylation to N,N-Dimethyltryptamine (DMT)

NMT acts as a substrate for the enzyme Indolethylamine-N-methyltransferase (INMT), which can further methylate NMT to form N,N-Dimethyltryptamine (DMT).[1][2] This positions NMT as a direct precursor to the more widely known psychedelic compound, DMT.

Putative Secondary and Minor Pathways

Based on the metabolism of structurally similar tryptamines, including DMT, other minor metabolic pathways for NMT are likely to exist. These include:

  • N-Oxidation: The formation of this compound-N-oxide is a potential minor metabolic route.

  • Hydroxylation: Cytochrome P450 enzymes, particularly CYP2D6, are known to be involved in the metabolism of DMT, suggesting a possible role in the hydroxylation of the indole (B1671886) ring of NMT.[4][5][6]

  • Phase II Conjugation: The hydroxylated metabolites of NMT can subsequently undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that are more easily excreted.[3][7][8][9][10]

Quantitative Metabolic Data

Direct and comprehensive quantitative in vivo metabolic data for this compound is limited in the scientific literature. However, data from studies on endogenous levels and the metabolism of DMT provide valuable insights.

Table 1: Endogenous Urinary Excretion of this compound in Humans
CompoundMean Excretion Rate (ng/24h)
This compound (NMT)856
N,N-Dimethyltryptamine (DMT)386

Data from a study of 19 normal human subjects.[11]

Table 2: Comparative Pharmacokinetics of NMT as a Metabolite of DMT

A study involving the co-administration of DMT and harmine (B1663883) (a reversible MAO-A inhibitor) provided the following qualitative pharmacokinetic observation for NMT as a metabolite of DMT:

MetabolitePharmacokinetic Observation
This compound (NMT)Showed a more sustained increase and a longer lasting plateau, corresponding to a longer elimination half-life compared to the parent compound, DMT.[12]
Table 3: Pharmacokinetic Parameters of N,N-Dimethyltryptamine (DMT) in Humans (Intravenous Administration)

The following table presents pharmacokinetic data for DMT, which, as a closely related structural analogue primarily metabolized by the same enzyme (MAO-A), can serve as a proxy for estimating the metabolic behavior of NMT. It is important to note that these values are for DMT and may not be identical for NMT.

ParameterValueReference
Cmax (Maximum Plasma Concentration) Varies with dose; e.g., ~22.1 ng/mL for a 10 mg dose[12]
tmax (Time to Maximum Plasma Concentration) ~2 minutes (bolus injection)[13]
t½ (Elimination Half-life) 9 - 12 minutes[13][14]
Clearance 8.1 - 46.8 L/min[15]
Volume of Distribution (Vd) 123 - 1084 L[15]

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the in vivo study of this compound metabolism.

In Vivo Animal Metabolism Study

This protocol describes a general procedure for assessing the in vivo metabolism of NMT in a rodent model.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are a suitable model. Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.

  • Drug Administration: this compound hydrochloride, dissolved in sterile 0.9% saline, can be administered via intraperitoneal (IP) injection at a dose of 10 mg/kg.

  • MAO Inhibition (Optional): To investigate the role of secondary metabolic pathways, a separate cohort of animals can be pre-treated with an MAO inhibitor, such as pargyline (B1678468) (75 mg/kg, IP), 2 hours prior to NMT administration.[16] This will shunt the metabolism towards CYP450 and other pathways.

  • Sample Collection: Urine and blood samples are collected at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration. Blood should be collected in heparinized tubes and centrifuged to obtain plasma. All samples should be stored at -80°C until analysis.

  • Sample Analysis: Samples are analyzed for the presence of NMT and its potential metabolites using LC-MS/MS and/or NMR spectroscopy.

Sample Preparation for LC-MS/MS Analysis of NMT and Metabolites in Plasma

This protocol outlines a protein precipitation method for the extraction of NMT and its metabolites from plasma samples.[17][18][19][20][21]

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Internal Standard (e.g., NMT-d4).

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.

    • Add 300 µL of cold ACN containing 0.1% formic acid to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

NMR Spectroscopy for Metabolite Identification

NMR spectroscopy is a powerful tool for the structural elucidation of novel metabolites.[22][23][24][25][26]

  • Sample Preparation: Purified metabolite fractions obtained from preparative HPLC are dissolved in a deuterated solvent (e.g., D₂O or Methanol-d₄) containing a known concentration of an internal standard (e.g., TSP or TMSP).

  • 1D ¹H NMR: A one-dimensional proton NMR spectrum is first acquired to get an overview of the proton signals in the molecule.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D NMR spectra are used to determine the chemical structure of the metabolite.

Visualizations

Diagram 1: Primary Metabolic Pathways of this compound

Tryptamine Tryptamine NMT This compound Tryptamine->NMT INMT DMT N,N-Dimethyltryptamine NMT->DMT INMT Aldehyde Indole-3-acetaldehyde NMT->Aldehyde MAO-A IAA Indole-3-acetic acid Aldehyde->IAA ALDH NMT This compound NMT_NO This compound-N-oxide NMT->NMT_NO CYP450/FMO Hydroxy_NMT Hydroxy-NMT NMT->Hydroxy_NMT CYP2D6 (putative) NMT_Glucuronide NMT-Glucuronide Hydroxy_NMT->NMT_Glucuronide UGTs NMT_Sulfate NMT-Sulfate Hydroxy_NMT->NMT_Sulfate SULTs start Rodent Model (Sprague-Dawley Rat) admin NMT Administration (Intraperitoneal) start->admin collection Sample Collection (Blood & Urine) admin->collection prep Sample Preparation (Protein Precipitation) collection->prep analysis Metabolite Analysis prep->analysis lcms LC-MS/MS (Quantification) analysis->lcms nmr NMR (Structure Elucidation) analysis->nmr data Data Interpretation lcms->data nmr->data

References

N-Methyltryptamine: A Technical Guide to its Psychoactive Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyltryptamine (NMT) is a naturally occurring tryptamine (B22526) alkaloid found in various plant species and endogenously in the human body.[1][2] While structurally similar to the potent psychedelic N,N-Dimethyltryptamine (DMT), the psychoactive profile of NMT is distinct and less understood. This technical guide provides an in-depth analysis of the psychoactive properties of NMT, summarizing its pharmacokinetics, pharmacodynamics, and receptor interactions. Detailed experimental protocols for the investigation of NMT's effects are provided, along with visualizations of key signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

This compound is a biogenic amine synthesized from L-tryptophan and is an intermediate in the biosynthesis of DMT.[3][4][5] Its presence in human urine and various plant genera, often alongside DMT and 5-MeO-DMT, has prompted interest in its potential psychoactive effects.[1][2] Anecdotal reports and limited studies suggest that NMT is psychoactive when administered via non-oral routes, such as inhalation, producing psychedelic effects.[1] However, it is considered inactive when taken orally alone due to extensive first-pass metabolism by monoamine oxidase (MAO).[1][2] This guide aims to consolidate the current scientific understanding of NMT's psychoactive properties and provide a technical framework for its continued investigation.

Quantitative Pharmacological Data

The interaction of NMT with various neurotransmitter receptors and transporters is crucial to understanding its psychoactive effects. The following tables summarize the available quantitative data on NMT's binding affinities and functional activity.

Table 1: Receptor and Transporter Binding Affinities of this compound

TargetSpeciesAssay TypeRadioligandNMT Affinity (Kᵢ, nM)Reference
5-HT₂ₐ ReceptorHumanCompetition Binding[³H]Ketanserin51 (EC₅₀)[1]
Sigma-1 ReceptorGuinea PigCompetition Binding--INVALID-LINK---Pentazocine431 (Kᵈ)[6]
Sigma-2 ReceptorRatCompetition Binding[³H]DTG4910 (Kᵈ)[6]

Kᵢ (Inhibition Constant): The concentration of a ligand that will bind to 50% of the receptors in the absence of a competing radioligand. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Kᵈ (Dissociation Constant): The concentration of a ligand at which half of the ligand binding sites on a receptor are occupied. A lower Kᵈ indicates a higher binding affinity.

Table 2: Monoamine Transporter Activity of this compound

TransporterActionPotency (EC₅₀, nM)Reference
Serotonin (B10506) Transporter (SERT)Release22[1]
Norepinephrine (B1679862) Transporter (NET)Release733[1]
Dopamine (B1211576) Transporter (DAT)Release321[1]

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and the maximum.

Pharmacodynamics: Mechanisms of Action

NMT's psychoactive effects are primarily attributed to its interaction with the serotonergic system, particularly the 5-HT₂ₐ receptor, a key target for classic psychedelic compounds.[1] It acts as a full agonist at this receptor.[1] Additionally, NMT demonstrates a notable affinity for the sigma-1 receptor, an intracellular chaperone protein involved in various cellular functions, which may also contribute to its unique pharmacological profile.[3][6]

NMT is also a potent serotonin releasing agent, which distinguishes it from many other classic psychedelics.[1] Its ability to release dopamine and norepinephrine is significantly weaker.[1]

Pharmacokinetics: Administration and Metabolism

The route of administration is a critical determinant of NMT's psychoactivity.

  • Oral Administration: When taken orally, NMT is largely inactive due to rapid breakdown in the gut and liver by monoamine oxidase-A (MAO-A).[1][2] MAO-A is an enzyme responsible for the oxidative deamination of monoamines, including serotonin and tryptamines.[7][8][9]

  • Parenteral and Inhaled Administration: Bypassing the first-pass metabolism through routes like smoking, vaporization, or injection allows NMT to reach the central nervous system in sufficient concentrations to exert its psychoactive effects.[1] The onset of effects via these routes is rapid, and the duration is typically short, lasting from seconds to minutes.[1]

  • Combination with MAOIs: When co-administered with a monoamine oxidase inhibitor (MAOI), NMT becomes orally active.[1][2] MAOIs prevent the breakdown of NMT, allowing it to be absorbed into the bloodstream and cross the blood-brain barrier.[7][8]

The primary metabolic pathway for NMT involves oxidative deamination by MAO-A.[1] Another metabolic route is N-methylation to form DMT, catalyzed by the enzyme indolethylamine N-methyltransferase (INMT).[3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the psychoactive properties of NMT.

In Vitro Receptor Binding Assay: Radioligand Displacement

This protocol determines the binding affinity of NMT for a specific receptor, such as the 5-HT₂ₐ receptor, by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the human 5-HT₂ₐ receptor.

    • Radioligand (e.g., [³H]-Ketanserin).

    • This compound (test compound).

    • Non-specific binding control (e.g., a high concentration of unlabeled ketanserin).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Filtration apparatus (cell harvester).

    • Liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold binding buffer.

    • Assay Setup: In a 96-well plate, add the following to each well:

      • Binding buffer.

      • A fixed concentration of radioligand.

      • Varying concentrations of NMT (for competition curve) or buffer (for total binding) or non-specific control.

      • Diluted cell membrane preparation to initiate the binding reaction.

    • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

    • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the NMT concentration and use non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice is a reliable behavioral proxy for 5-HT₂ₐ receptor activation and is used to assess the hallucinogenic potential of compounds.

  • Animals: Male C57BL/6J mice are commonly used.

  • Apparatus:

    • Observation chambers (e.g., clear cylindrical enclosures).

    • Optional: A magnetometer system with a small magnet attached to the mouse's head for automated detection.

  • Procedure:

    • Acclimation: Habituate the mice to the testing room and observation chambers before the experiment.

    • Drug Administration: Administer NMT or a vehicle control via a parenteral route (e.g., intraperitoneal or subcutaneous injection). A range of doses should be tested.

    • Observation: Place the mouse in the observation chamber immediately after injection. Record the number of head twitches for a set period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head. Observations can be done manually by a trained observer blinded to the treatment conditions or automatically using a magnetometer system.

    • Data Analysis: Compare the number of head twitches in the NMT-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

In Vitro Functional Assay: Calcium Flux Assay

This assay measures the functional activity of NMT at Gq-coupled receptors like the 5-HT₂ₐ receptor by detecting changes in intracellular calcium levels.

  • Materials:

    • A cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer.

    • A microplate reader with fluorescence detection and liquid handling capabilities.

  • Procedure:

    • Cell Plating: Plate the cells in a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight.

    • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer to each well. Incubate the plate to allow the dye to enter the cells.

    • Compound Addition: Place the plate in the microplate reader. Use the instrument's injectors to add varying concentrations of NMT to the wells.

    • Fluorescence Measurement: Measure the fluorescence intensity in each well kinetically, both before and after the addition of NMT. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

    • Data Analysis: Plot the change in fluorescence against the logarithm of the NMT concentration and use non-linear regression to determine the EC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

NMT_Biosynthesis_and_Metabolism Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine AADC NMT This compound (NMT) Tryptamine->NMT INMT DMT N,N-Dimethyltryptamine (DMT) NMT->DMT INMT Metabolites Inactive Metabolites NMT->Metabolites MAO-A

Caption: Biosynthesis and primary metabolic pathway of this compound.

HT2A_Signaling_Pathway NMT This compound (Agonist) HT2A 5-HT₂ₐ Receptor NMT->HT2A Binds to Gq Gq Protein HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ IP3 IP₃ PIP2->IP3 PLC DAG DAG PIP2->DAG PLC ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Stimulates Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: Simplified 5-HT₂ₐ receptor signaling cascade activated by NMT.

Experimental_Workflow start Start: Hypothesis Generation in_vitro In Vitro Studies start->in_vitro binding Receptor Binding Assays (e.g., 5-HT₂ₐ, Sigma-1) in_vitro->binding functional Functional Assays (e.g., Calcium Flux) in_vitro->functional data_analysis Data Analysis & Interpretation binding->data_analysis functional->data_analysis in_vivo In Vivo Studies htr Head-Twitch Response (Psychoactive Potential) in_vivo->htr locomotor Locomotor Activity (Stimulant/Sedative Effects) in_vivo->locomotor htr->data_analysis locomotor->data_analysis data_analysis->in_vivo conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: A logical workflow for investigating the psychoactive properties of NMT.

Conclusion and Future Directions

This compound presents a compelling profile as a psychoactive compound with a mechanism of action that includes both classic psychedelic 5-HT₂ₐ receptor agonism and monoamine release. Its psychoactivity being contingent on the route of administration highlights the critical role of pharmacokinetics in its effects. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the unique psychoactive properties of NMT.

Future research should focus on comprehensive in vivo studies in animal models to correlate receptor binding and functional data with behavioral outcomes. Human clinical studies, conducted under strict safety protocols, would be necessary to fully characterize the subjective effects, safety profile, and therapeutic potential of NMT. Further investigation into its interaction with sigma receptors may also reveal novel aspects of its pharmacology. A deeper understanding of NMT will not only contribute to the broader knowledge of tryptamine psychedelics but may also open avenues for the development of novel therapeutics for psychiatric and neurological disorders.

References

An In-depth Technical Guide to the Identification of N-Methyltryptamine in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for the identification, extraction, and quantification of N-Methyltryptamine (NMT) in plant extracts. It is designed to serve as a technical resource, offering detailed experimental protocols and comparative data to support research and development in phytochemistry and drug discovery.

Introduction to this compound (NMT)

This compound (NMT) is a naturally occurring tryptamine (B22526) alkaloid found in a variety of plant species, often alongside its more well-known analogue, N,N-Dimethyltryptamine (DMT).[1] As a derivative of L-tryptophan, NMT is present in the bark, shoots, and leaves of genera such as Acacia, Mimosa, and Virola.[1][2] In humans, NMT is a metabolite of tryptamine, synthesized by the enzyme indolethylamine-N-methyltransferase (INMT).[1][3] Pharmacologically, NMT acts as a serotonin (B10506) receptor agonist, particularly at the 5-HT₂ₐ receptor, and also functions as a serotonin releasing agent, though with weaker effects on dopamine (B1211576) and norepinephrine (B1679862) release.[1]

Quantitative Analysis of NMT in Plant Species

The concentration of NMT in plants is often lower than that of DMT and can vary significantly based on the plant species, the part of the plant analyzed, and even the season of collection.[4] The following table summarizes reported quantitative data for NMT in various plant species.

Plant SpeciesPlant PartNMT Concentration (% of total alkaloids or dry weight)Co-occurring TryptaminesReference
Acacia maideniiLeaves, Bark0.1–0.7% (of total alkaloids, with DMT)DMT, 5-MeO-DMT[2]
Acacia confusaNot specifiedTrace amountsTryptamine[5]
Senegalia ataxacanthaLeaves, FlowersTrace to quantifiable amountsTryptamine, DMT[4]
Virola spp.Bark, LeavesPresent in smaller amounts compared to DMT and 5-MeO-DMTDMT, 5-MeO-DMT, Tryptamine[6]
Citrus bergamia (Bergamot)Leaves, Peel, Juice, SeedsPresent (quantified by LC-ESI-MS/MS)Tryptamine, DMT, N,N,N-trimethyltryptamine[7]

Experimental Protocols

Extraction of NMT from Plant Material

A common and effective method for extracting tryptamine alkaloids from plant matrices is through an acid-base liquid-liquid extraction. This procedure leverages the differential solubility of the alkaloid salts in acidic aqueous solutions and the freebase form in nonpolar organic solvents.

Protocol: Acid-Base Extraction

This protocol is adapted from methodologies used for the extraction of tryptamines from Mimosa and Acacia species.[8][9][10]

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, bark) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Acidification:

    • Suspend the powdered plant material in a dilute acidic solution (e.g., 0.1 M HCl or 5% acetic acid). A common ratio is 1:10 to 1:20 (w/v) of plant material to acid solution.

    • Stir or sonicate the mixture for an extended period (e.g., 12-24 hours) at room temperature to allow for the conversion of NMT to its salt form, which is soluble in the aqueous phase.

  • Filtration and Defatting:

    • Separate the acidic extract from the solid plant material by vacuum filtration.

    • Wash the remaining plant material with a small volume of the acidic solution to ensure complete extraction.

    • Combine the filtrates and perform a defatting step by washing the acidic aqueous extract with a nonpolar solvent such as n-hexane or dichloromethane. This removes nonpolar compounds like fats and oils. Discard the organic phase.

  • Basification:

    • Slowly add a base (e.g., 1 M NaOH or ammonium (B1175870) hydroxide) to the aqueous extract while stirring until the pH reaches approximately 10-12. This converts the NMT salt back to its freebase form, which has low solubility in water.

  • Extraction of Freebase NMT:

    • Transfer the basified aqueous solution to a separatory funnel and extract the NMT freebase using a nonpolar organic solvent (e.g., n-hexane, dichloromethane, or ethyl acetate). Perform the extraction multiple times (e.g., 3-5 times) with fresh solvent to ensure complete recovery.

    • Combine the organic extracts.

  • Drying and Evaporation:

    • Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

    • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude NMT extract.

  • Purification (Optional):

    • The crude extract can be further purified by recrystallization from an appropriate solvent (e.g., hexane) or by column chromatography.

Analytical Identification and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the most common and reliable techniques for the identification and quantification of NMT.

3.2.1. LC-MS/MS Analysis

LC-MS/MS is highly sensitive and specific, making it ideal for analyzing complex plant extracts.

Sample Preparation for LC-MS/MS:

  • Dissolve the crude extract in a suitable solvent, such as methanol (B129727) or a mixture of the mobile phase.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • Dilute the sample as necessary to fall within the linear range of the calibration curve.

LC-MS/MS Parameters (Example):

  • Chromatographic Column: A reverse-phase C18 column is commonly used.[11]

  • Mobile Phase: A gradient elution with two solvents is typical:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid[11][12]

  • Flow Rate: Approximately 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for NMT. A full scan can be used for initial identification.

3.2.2. GC-MS Analysis

GC-MS is another powerful technique, particularly for volatile and thermally stable compounds like NMT. Derivatization may be necessary to improve chromatographic properties.

Sample Preparation for GC-MS:

  • Dissolve the crude extract in a volatile organic solvent like dichloromethane, hexane, or methanol.[4]

  • Derivatization (optional but recommended): To improve volatility and peak shape, NMT can be derivatized, for example, by silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[13]

  • Ensure the sample is free of non-volatile materials.[4]

GC-MS Parameters (Example):

  • Chromatographic Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the components of the extract. For example, an initial temperature of 70°C held for 1-2 minutes, followed by a ramp of 10-15°C/min to a final temperature of 280-300°C, held for several minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Analysis Mode: Full scan mode for identification by comparing the resulting mass spectrum to a library (e.g., NIST). Selected Ion Monitoring (SIM) mode can be used for quantification of target ions.

Visualizations

Biosynthesis of this compound in Plants

The biosynthesis of NMT in plants begins with the amino acid L-tryptophan. This pathway involves decarboxylation followed by methylation.

NMT Biosynthesis tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine Tryptophan Decarboxylase (TDC) nmt This compound (NMT) tryptamine->nmt Indolethylamine-N- methyltransferase (INMT) dmt N,N-Dimethyltryptamine (DMT) nmt->dmt INMT

Caption: Biosynthetic pathway of this compound from L-tryptophan in plants.

Experimental Workflow for NMT Identification

The following diagram illustrates a typical workflow for the identification and quantification of NMT from a plant sample.

NMT Identification Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_results Results plant_material Plant Material (e.g., Leaves, Bark) drying Drying plant_material->drying grinding Grinding to Powder drying->grinding acid_extraction Acid-Base Liquid-Liquid Extraction grinding->acid_extraction crude_extract Crude NMT Extract acid_extraction->crude_extract lcms LC-MS/MS crude_extract->lcms gcms GC-MS crude_extract->gcms identification Identification lcms->identification quantification Quantification lcms->quantification gcms->identification gcms->quantification

Caption: A standard experimental workflow for the identification of NMT in plant extracts.

NMT Signaling Pathway at the Serotonin Receptor

NMT exerts its pharmacological effects primarily through interaction with serotonin receptors, acting as an agonist.

NMT Signaling Pathway nmt This compound (NMT) receptor 5-HT2A Receptor (Gq-coupled) nmt->receptor Agonist Binding g_protein Gq Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 plc->pip2 Hydrolysis of dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca2+ Release from ER ip3->ca_release cellular_response Downstream Cellular Responses (e.g., Neuronal Excitability) pkc->cellular_response ca_release->cellular_response

Caption: Simplified signaling pathway of NMT at the 5-HT₂ₐ receptor.

References

The Physiological Role of Endogenous N-Methyltryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endogenous N-methyltryptamine (NMT) is a naturally occurring trace amine found in the human body and various plant species.[1] As a mono-methylated analog of tryptamine (B22526), NMT serves as a crucial intermediate in the biosynthesis of N,N-dimethyltryptamine (DMT), a well-known psychedelic compound.[2][3] While often overshadowed by its more famous dimethylated counterpart, emerging research indicates that NMT possesses its own distinct physiological and pharmacological profile, warranting in-depth investigation. This technical guide provides a comprehensive overview of the current understanding of endogenous NMT, focusing on its biosynthesis, metabolism, receptor interactions, and physiological functions. The information is presented to support further research and potential therapeutic development.

Data Presentation

Table 1: Receptor Binding and Functional Affinity of this compound (NMT)
Receptor TargetSpeciesAssay TypeRadioligand/MethodNMT Affinity ValueReference
5-HT₂ₐHumanFunctional (β-arrestin2)Not SpecifiedInactive[1]
5-HT₂ₐNot SpecifiedAgonist ActivityNot SpecifiedPotent Full Agonist[1]
α₂-AdrenoceptorRat (Brain)Competition Binding[³H]p-aminoclonidineIC₅₀ = 5.53 µM[4]
TAAR1HumanFunctional (cAMP)Not SpecifiedEC₅₀ ≈ 2 µM[4]
TAAR1HumanFunctional (cAMP)Not SpecifiedEC₅₀ = 23 µM[4]
Sigma-1Rat (Liver)Photolabeling Inhibition[¹²⁵I]-IACocProtection at 50-100 µM[5]
Sigma-2Rat (Liver)Photolabeling Inhibition[¹²⁵I]IAFLess effective than at Sigma-1[5]

Note: IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a ligand that displaces 50% of the specific binding of a radioligand. EC₅₀ (Half-maximal effective concentration) indicates the concentration that provokes a response halfway between the baseline and maximum possible response.

Table 2: Endogenous Concentrations of Tryptamines (Data for NMT is limited)
CompoundMatrixConcentration RangeReference
DMTHuman Blood8.0 to 55 ng/mL[6]
DMTHuman Urine43 µ g/day [6]
5-HO-DMTHuman Blood1.0 to 40 ng/mL[6]
5-HO-DMTHuman Urine63 µ g/day [6]
5-MeO-TryptamineHuman Blood20 to 80 ng/mL[6]
5-MeO-TryptamineHuman Urine37 µ g/day [6]
DMTRat Brain Homogenate Supernatant (synthesis rate from NMT)360 pmol/g/h[7]
DMTHuman Brain Homogenate Supernatant (synthesis rate from NMT)250 pmol/g/h[7]

Note: Data on endogenous levels of NMT in human tissues is not well-documented in the provided search results. The table includes data for related tryptamines to provide context.

Biosynthesis and Metabolism

Endogenous NMT is synthesized from the essential amino acid tryptophan. Tryptophan is first decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form tryptamine. Subsequently, the enzyme indolethylamine-N-methyltransferase (INMT) catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the amino group of tryptamine, yielding NMT.[2][3] NMT can then be further methylated by INMT to form DMT.[2] The primary metabolic route for NMT is oxidative deamination by monoamine oxidase (MAO), particularly MAO-A, which leads to the formation of indole-3-acetic acid (IAA).[2]

Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine AADC NMT This compound Tryptamine->NMT INMT (SAM -> SAH) DMT N,N-Dimethyltryptamine NMT->DMT INMT (SAM -> SAH) IAA Indole-3-Acetic Acid NMT->IAA MAO-A

Caption: Biosynthesis and metabolism of this compound.

Physiological Role and Receptor Interactions

NMT's physiological effects are mediated through its interactions with several receptor systems, primarily the serotonergic and sigma systems.

Serotonergic System

NMT is a potent full agonist at the serotonin (B10506) 5-HT₂ₐ receptor.[1] Activation of the 5-HT₂ₐ receptor, a Gq/G11-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[8][9][10][11] Interestingly, NMT appears to be a biased agonist at the 5-HT₂ₐ receptor, as it has been reported to be inactive in activating the β-arrestin2 pathway.[1] In addition to direct receptor agonism, NMT is also a potent serotonin releasing agent, though it is weaker at releasing dopamine (B1211576) and norepinephrine.[1]

cluster_membrane Cell Membrane cluster_cytosol Cytosol NMT This compound Receptor 5-HT2A Receptor NMT->Receptor Gq Gq/11 Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: NMT-mediated 5-HT2A receptor signaling pathway.

Sigma Receptor System

NMT also exhibits affinity for sigma receptors, with an intermediate affinity between tryptamine and DMT.[1] The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and has neuroprotective effects.[12][13] Activation of the sigma-1 receptor by agonists like NMT can influence neuronal excitability and synaptic plasticity, in part through modulation of NMDA receptor function and interactions with voltage-gated ion channels.[14][15][16]

cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol NMT This compound Sigma1R Sigma-1 Receptor NMT->Sigma1R binds to IonChannels Ion Channels (e.g., NMDA-R, K+ channels) Sigma1R->IonChannels modulates Ca_signaling Ca2+ Signaling Sigma1R->Ca_signaling regulates CellularEffects Neuroprotection, Synaptic Plasticity IonChannels->CellularEffects Ca_signaling->CellularEffects

Caption: NMT interaction with the Sigma-1 receptor.

Trace Amine-Associated Receptor 1 (TAAR1)

As a trace amine, NMT is also an agonist at the human trace amine-associated receptor 1 (TAAR1).[4] TAAR1 is a G protein-coupled receptor that can modulate the activity of monoaminergic systems.[17][18] Activation of TAAR1 typically leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP).[4][19] This interaction suggests a role for NMT in the fine-tuning of neurotransmitter systems, although the precise physiological consequences of endogenous NMT acting on TAAR1 are still under investigation.

Experimental Protocols

Competitive Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a standard method to determine the binding affinity (Ki) of a test compound (e.g., NMT) for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., 5-HT₂ₐ, α₂-adrenoceptor).

  • Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂ₐ, [³H]p-aminoclonidine for α₂-adrenoceptors).[4][20]

  • Test compound (NMT) at various concentrations.

  • Non-specific binding control (a high concentration of a known ligand for the receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[21]

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.[21]

Procedure:

  • Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of NMT. Include wells for total binding (no competitor) and non-specific binding (high concentration of a non-labeled ligand).

  • Equilibration: Incubate the plates at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[21]

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[21]

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the NMT concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate Membranes, Radioligand & NMT Membranes->Incubation Radioligand Radioligand Radioligand->Incubation NMT NMT dilutions NMT->Incubation Filtration Filter & Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot % Binding vs [NMT] Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Serotonin Release Assay

This functional assay measures the ability of a compound to induce the release of serotonin from platelets, which are often used as a model for serotonergic neurons.

Materials:

  • Freshly isolated platelets from healthy donors.

  • ¹⁴C-labeled serotonin.

  • Patient serum or test compound (NMT).

  • Buffer solutions.

  • Centrifuge.

  • Liquid scintillation counter.

Procedure:

  • Platelet Preparation: Isolate platelet-rich plasma from whole blood by centrifugation.

  • Serotonin Loading: Incubate the platelets with ¹⁴C-serotonin, which will be taken up and stored in the dense granules.

  • Washing: Wash the platelets to remove any extracellular ¹⁴C-serotonin.

  • Incubation with Test Compound: Incubate the ¹⁴C-serotonin-loaded platelets with different concentrations of NMT.

  • Separation: Centrifuge the samples to pellet the platelets.

  • Quantification: Measure the amount of ¹⁴C-serotonin released into the supernatant using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of total ¹⁴C-serotonin that was released for each concentration of NMT.

  • Plot the percentage of serotonin release against the NMT concentration to determine the potency (EC₅₀) of NMT as a serotonin releasing agent.

For a non-radioactive alternative, high-performance liquid chromatography (HPLC) can be used to quantify the released serotonin.[22]

Quantification of Endogenous NMT in Biological Samples

Quantifying endogenous molecules like NMT is challenging due to the lack of a true blank matrix. Several strategies can be employed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the preferred analytical technique.[23]

Methodological Approaches:

  • Surrogate Matrix Approach: A matrix devoid of NMT (e.g., a synthetic biological fluid or stripped plasma) is used to prepare calibration standards.[24][25]

  • Surrogate Analyte Approach: A stable isotope-labeled version of NMT (e.g., d₄-NMT) is used as an internal standard and for creating the calibration curve in the authentic biological matrix.[25]

  • Standard Addition Method: Increasing amounts of a known NMT standard are added to aliquots of the biological sample. The endogenous concentration is determined by extrapolating the calibration curve to the x-intercept.[24][26]

  • Background Subtraction Method: A calibration curve is prepared in the biological matrix, and the response from an unspiked sample is subtracted from all points.[26]

General Procedure (using LC-MS/MS):

  • Sample Preparation: Extract NMT from the biological sample (e.g., plasma, urine, tissue homogenate) using techniques like protein precipitation or solid-phase extraction. Add a stable isotope-labeled internal standard.

  • Chromatographic Separation: Separate NMT from other matrix components using a suitable HPLC or UPLC column.

  • Mass Spectrometric Detection: Detect and quantify NMT and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Construct a calibration curve and determine the concentration of NMT in the samples.

Conclusion and Future Directions

Endogenous this compound is a multifaceted molecule with significant physiological roles. Its functions as a 5-HT₂ₐ receptor agonist, a serotonin releasing agent, and a ligand for sigma and trace amine-associated receptors position it as an important modulator of neuronal activity. While its role as a precursor to DMT is established, its intrinsic activities suggest it is more than just a metabolic intermediate.

Future research should focus on several key areas:

  • Comprehensive Receptor Profiling: A broader screening of NMT's binding affinities and functional activities at a wider range of CNS receptors is needed to fully understand its pharmacological profile.

  • Quantification in Human Tissues: Accurate measurement of endogenous NMT concentrations in various human tissues, particularly in different brain regions, is crucial to ascertain its physiological relevance.

  • Elucidation of TAAR1-mediated Effects: Further investigation into the downstream consequences of NMT's interaction with TAAR1 will shed light on its role in modulating monoaminergic systems.

  • Therapeutic Potential: Given its interaction with receptors implicated in neuropsychiatric disorders, exploring the therapeutic potential of NMT or its derivatives for conditions such as depression, anxiety, and neurodegenerative diseases is a promising avenue for drug development.

A deeper understanding of the physiological role of endogenous NMT will not only enhance our knowledge of neurochemistry but may also unveil novel therapeutic targets for a variety of central nervous system disorders.

References

Methodological & Application

Application Notes and Protocols for NMT Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyltransferases (NMTs) are a class of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to a variety of acceptor molecules, including small molecules, proteins, and nucleic acids. This post-translational modification plays a crucial role in numerous cellular processes, such as signal transduction, metabolism, and epigenetic regulation. One prominent member of this family is Nicotinamide (B372718) N-methyltransferase (NNMT), which is involved in the metabolism of nicotinamide (a form of vitamin B3) and has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a highly sensitive and specific method for the identification and quantification of volatile and semi-volatile compounds. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used for the analysis of NMT activity by monitoring the conversion of SAM to S-adenosylhomocysteine (SAH), GC-MS offers a robust and often more accessible alternative for directly measuring the N-methylation of small molecule substrates.

This application note provides a detailed protocol for the analysis of NMT activity, focusing on NNMT as an example, by quantifying the substrate (nicotinamide) and its methylated product (1-methylnicotinamide) using GC-MS.

Principles of GC-MS for NMT Analysis

The GC-MS analysis of NMT activity involves several key steps:

  • Enzymatic Reaction: The NMT enzyme is incubated with its substrate (e.g., nicotinamide) and the methyl donor (SAM) under optimal conditions.

  • Sample Preparation: The reaction is quenched, and the components of interest (substrate and product) are extracted from the reaction mixture. This may involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

  • GC-MS Analysis: The extracted sample is injected into the GC-MS system. In the gas chromatograph, the substrate and product are separated based on their volatility and interaction with the stationary phase of the GC column. Following separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique "fingerprint" for each compound, allowing for their identification and quantification.

A significant advantage of using GC-MS for the analysis of certain NMT substrates and products, such as nicotinamide and 1-methylnicotinamide (B1211872), is the potential for direct analysis without the need for chemical derivatization, which simplifies sample preparation and reduces the risk of analytical variability.[1]

Experimental Protocols

NMT Enzyme Activity Assay

This protocol is designed for the in vitro determination of NNMT activity.

Materials:

  • Recombinant human NNMT enzyme

  • Nicotinamide (Substrate)

  • S-adenosylmethionine (SAM) (Co-substrate)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Dithiothreitol (DTT)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Internal Standard (e.g., an isotopically labeled analog or a structurally similar compound not present in the sample)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium hydroxide (B78521) (for quenching)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Tris-HCl buffer (50 mM, pH 7.5)

    • 1 mM DTT

    • 1 mM EDTA

    • 100 µM Nicotinamide

    • 500 µM SAM

    • Recombinant NNMT enzyme (concentration to be optimized based on enzyme activity)

  • Enzyme Reaction: Initiate the reaction by adding the NNMT enzyme to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of the enzyme kinetics.

  • Reaction Quenching: Stop the reaction by adding a small volume of 1 M sodium hydroxide.

  • Internal Standard Addition: Add a known concentration of the internal standard to each sample.

  • Extraction:

    • Add 500 µL of ethyl acetate (B1210297) to the reaction mixture.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step once more and combine the organic layers.

  • Solvent Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., methanol (B129727) or ethyl acetate) for GC-MS analysis.

GC-MS Analysis

The following are recommended starting conditions for the GC-MS analysis of nicotinamide and 1-methylnicotinamide. Optimization may be necessary depending on the specific instrument and column used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • GC Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 180°C

    • Ramp 2: 25°C/min to 280°C, hold for 5 minutes

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and confirmation of peak identity (mass range m/z 50-300).

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions for nicotinamide (e.g., m/z 122, 78) and 1-methylnicotinamide (e.g., m/z 136, 94). The specific ions should be determined by analyzing pure standards.

Data Presentation

Quantitative data from the GC-MS analysis should be summarized in clear and structured tables. This allows for easy comparison of results, such as the determination of enzyme kinetics or the evaluation of inhibitor potency.

Table 1: Representative Quantitative Data for NNMT Activity Assay

Sample IDNicotinamide (Peak Area)1-Methylnicotinamide (Peak Area)Internal Standard (Peak Area)Calculated Concentration (µM) - 1-Methylnicotinamide
Blank (No Enzyme)150,234Not Detected205,6780
Control (30 min)125,89028,945203,45614.2
Inhibitor A (10 µM)140,12310,567206,1235.1
Inhibitor B (10 µM)132,45618,789204,7899.2

Note: The data presented in this table is for illustrative purposes only and represents typical results that could be obtained from a GC-MS based NMT assay.

Table 2: Kinetic Parameters for NNMT Determined by GC-MS

SubstrateKm (µM)Vmax (µmol/min/mg)
Nicotinamide4500.85
Pyridine12000.55

Note: This table shows example kinetic parameters that can be determined by performing the NMT assay with varying substrate concentrations and analyzing the product formation by GC-MS.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).

NNMT_Signaling_Pathway cluster_Metabolism Cellular Metabolism cluster_Signaling Downstream Signaling SAM S-Adenosylmethionine (SAM) Epigenetics Epigenetic Modifications (Histone & DNA Methylation) SAM->Epigenetics Methyl Donor NNMT NNMT SAM->NNMT SAH S-Adenosylhomocysteine (SAH) SAH->Epigenetics Inhibition Nicotinamide Nicotinamide NAD NAD+ Nicotinamide->NAD Salvage Pathway Nicotinamide->NNMT MNAM 1-Methylnicotinamide (MNAM) Sirtuins Sirtuin Activity NAD->Sirtuins Activation Metabolic_Pathways Metabolic Pathways (e.g., Glycolysis, TCA Cycle) Sirtuins->Metabolic_Pathways Regulation NNMT->SAH NNMT->MNAM

Caption: The central role of NNMT in cellular metabolism and signaling.

GCMS_Workflow start NMT Enzyme Reaction quench Reaction Quenching start->quench extract Liquid-Liquid Extraction quench->extract evaporate Solvent Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute gcms GC-MS Analysis reconstitute->gcms data Data Analysis (Quantification & Identification) gcms->data end Results data->end

Caption: Experimental workflow for GC-MS analysis of NMT activity.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the quantitative analysis of NMT activity. By directly measuring the substrate and its methylated product, this method offers a valuable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and representative data presented herein serve as a comprehensive guide for the implementation of this technique in studies targeting N-methyltransferases for drug discovery and development. The provided diagrams offer a clear visualization of the underlying biological pathways and the experimental workflow, facilitating a deeper understanding of the application.

References

Application Notes and Protocols for N-Methyltransferase (NMT) Quantification using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methyltransferases (NMTs) are a class of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to various acceptor molecules, including small molecules, proteins, and nucleic acids.[1][2] This post-translational modification plays a crucial role in regulating a wide range of cellular processes, from signal transduction and metabolism to epigenetic regulation.[3] Dysregulation of NMT activity has been implicated in numerous diseases, including cancer, metabolic syndrome, and neurodegenerative disorders, making them attractive therapeutic targets.[4][5]

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and sensitive analytical technique for the quantification of NMT activity and the screening of NMT inhibitors.[1][6] This is primarily due to its high specificity, sensitivity, and ability to multiplex, allowing for the simultaneous measurement of substrates, products, and cofactors in complex biological matrices.[7][8] These application notes provide detailed protocols for the quantification of various NMTs using LC-MS, including Nicotinamide N-methyltransferase (NNMT), Phenylethanolamine N-methyltransferase (PNMT), and Histamine (B1213489) N-methyltransferase (HNMT).

Nicotinamide N-methyltransferase (NNMT)

NNMT catalyzes the methylation of nicotinamide, a form of vitamin B3, to produce 1-methylnicotinamide (B1211872) (MNA).[3] This reaction plays a key role in cellular metabolism and epigenetic regulation.[3] Elevated NNMT expression is associated with various diseases, including cancer and metabolic disorders.[1][4]

Signaling Pathway

Upregulated NNMT can influence multiple signaling pathways. By consuming the universal methyl donor SAM, NNMT can alter the epigenetic landscape through changes in histone and protein methylation.[3] Furthermore, by methylating nicotinamide, a precursor to NAD+, NNMT can influence NAD+-dependent signaling pathways such as the PI3K/Akt pathway, which is involved in cancer cell migration, invasion, and chemoresistance.[1][9]

NNMT_Signaling_Pathway cluster_NNMT_Catalysis NNMT Catalysis cluster_Downstream_Effects Downstream Effects SAM S-adenosyl-L-methionine (SAM) NNMT NNMT SAM->NNMT Nicotinamide Nicotinamide Nicotinamide->NNMT NAD_Metabolism NAD+ Metabolism Nicotinamide->NAD_Metabolism Precursor MNA 1-methylnicotinamide (MNA) NNMT->MNA SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH Epigenetic_Modulation Epigenetic Modulation (Histone/Protein Methylation) SAH->Epigenetic_Modulation PI3K_Akt PI3K/Akt Pathway NAD_Metabolism->PI3K_Akt Cancer_Progression Cancer Progression (Migration, Invasion) PI3K_Akt->Cancer_Progression

Simplified NNMT signaling pathway.
Experimental Workflow for NNMT Inhibitor Quantification in Plasma

This workflow outlines the general steps for quantifying an NNMT inhibitor in a plasma sample.

NNMTi_Workflow Sample_Collection Plasma Sample Collection Fortification Fortify with Internal Standard (ISTD) Sample_Collection->Fortification Extraction Liquid-Liquid Extraction (LLE) Fortification->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Solvent Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

General experimental workflow for NNMTi analysis.
Protocol: Quantification of NNMT Inhibitors in Human Plasma

This protocol provides a method for the quantitative analysis of a representative small molecule NNMT inhibitor in human plasma using LC-MS/MS.[3]

1. Materials and Reagents

  • NNMT inhibitor (NNMTi) reference standard

  • Internal Standard (ISTD), e.g., a stable isotope-labeled analog of the NNMTi

  • Human plasma (K2-EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Methyl tert-butyl ether (MTBE)

2. Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the NNMTi and ISTD in methanol.

  • Working Solutions: Prepare serial dilutions of the NNMTi stock solution in methanol:water (50:50, v/v) to create calibration curve (CC) standards. Prepare quality control (QC) working solutions at low, medium, and high concentrations.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 50 µL of plasma sample, CC standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of ISTD working solution to all samples except the blank.

  • Add 200 µL of MTBE.

  • Vortex for 5 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Parameters The following are representative conditions and must be optimized for the specific NNMTi and instrument.

ParameterCondition
LC System
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
GradientStart at 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
Injection Volume5 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsTo be determined for the specific NNMTi and ISTD
Declustering PotentialOptimized for each analyte
Collision EnergyOptimized for each analyte

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the ISTD against the concentration of the calibration standards.

  • Determine the concentration of the NNMTi in the plasma samples by interpolating their peak area ratios from the calibration curve.

Phenylethanolamine N-methyltransferase (PNMT)

PNMT is the enzyme responsible for the final step in the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine (B1679862) (noradrenaline), using SAM as the methyl donor.[10] It is primarily found in the adrenal medulla and plays a crucial role in the body's stress response.[10]

Protocol: PNMT Activity Assay in Tissues

This method utilizes double stable isotope UPLC-tandem mass spectrometry to measure PNMT activity by quantifying the production of deuterium-labeled epinephrine.[11]

1. Materials and Reagents

  • Tissue homogenates

  • L-(-)-Norepinephrine (NE)

  • Deuterium-labeled S-adenosyl-L-methionine (d3-SAM)

  • Recombinant human PNMT (for standard curve)

  • Tris-HCl buffer (pH 8.6)

  • Perchloric acid

2. Enzyme Reaction

  • Prepare a reaction mixture containing Tris-HCl buffer, 50 µM NE, and 50 µM d3-SAM.

  • Add tissue homogenate or recombinant PNMT standard to the reaction mixture.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding perchloric acid.

  • Centrifuge to pellet precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Parameters

ParameterCondition
LC System
ColumnC18 column
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientOptimized for separation of epinephrine and norepinephrine
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transitionsd3-epinephrine (product), epinephrine (endogenous)

4. Quantitative Data

ParameterValueReference
Epinephrine LLOQ0.5 pM[11]
PNMT Linearity Range0.01 - 100 ng[11]
Intra-assay CV12.8%[11]
Inter-assay CV10.9% - 13.6%[11]

Histamine N-methyltransferase (HNMT)

HNMT is a key enzyme in the metabolism of histamine, catalyzing its N-methylation to N-methylhistamine.[12] This pathway is crucial for terminating the actions of histamine in the central nervous system and airways.[12]

Protocol: HNMT Activity Assay

This protocol is based on the quantification of the methylated product, N-methylhistamine, by LC-MS/MS.

1. Materials and Reagents

  • Recombinant human HNMT

  • Histamine

  • S-adenosyl-L-methionine (SAM)

  • Phosphate (B84403) buffer (pH 7.8)

  • Acetonitrile

  • Formic acid

  • N-methylhistamine standard

2. Enzyme Reaction

  • Pre-incubate the test compound or vehicle with HNMT in phosphate buffer for 15 minutes at 37°C.

  • Initiate the reaction by adding histamine and SAM.

  • Incubate for 30 minutes at 37°C.

  • Terminate the reaction by adding acetonitrile.

  • Centrifuge to pellet precipitated proteins.

  • Analyze the supernatant by LC-MS/MS.

3. LC-MS/MS Parameters

ParameterCondition
LC System
ColumnHILIC column (e.g., Cogent Diamond Hydride™)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientOptimized for separation of histamine and N-methylhistamine
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsHistamine: m/z 112 -> product ion; N-methylhistamine: m/z 126 -> product ion

4. Quantitative Data

ParameterValueReference
Histamine LOQ (urine)2.0 nmol/L[13]
N-methylhistamine LOQ (urine)0.53 nmol/L[13]
Assay Recovery>98%[13]
Assay Imprecision<3%[13]

General NMT Activity Assay by SAM and SAH Quantification

A general approach for measuring the activity of any SAM-dependent methyltransferase is to quantify the conversion of SAM to S-adenosyl-L-homocysteine (SAH).[6][14] The ratio of SAM to SAH is often referred to as the "methylation index" and reflects the cellular methylation capacity.[14]

Protocol: Quantification of SAM and SAH in Plasma

This protocol describes a validated LC-MS/MS method for the simultaneous quantification of SAM and SAH in human plasma.[6]

1. Materials and Reagents

2. Sample Preparation

  • To 200 µL of plasma, add 50 µL of the internal standard solution.

  • Incubate at 4°C for 10 minutes.

  • Add 550 µL of cold acetone (-20°C) to precipitate proteins.

  • Vortex and incubate at 4°C for 10 minutes.

  • Centrifuge at 13,400 x g for 10 minutes at 4°C.

  • Transfer 500 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Parameters

ParameterCondition
LC System
ColumnRP-Amide column (e.g., 3.0 x 150 mm, 3.5 µm)
Mobile Phase A10 mmol/L ammonium formate buffer (pH 3.4)
Mobile Phase BAcetonitrile
Flow Rate0.6 - 0.8 mL/min
GradientStart at 5% B, increase to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1 min.
Injection Volume20 µL
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
MRM TransitionsSAM: m/z 399.0 -> 250.1; SAH: m/z 385.1 -> 136.2; SAM-d3: m/z 402.0 -> 250.1; SAH-d5: m/z 390.0 -> 137.2
Declustering Potential90 V

4. Quantitative Data

ParameterSAMSAHReference
Linearity Range8 - 1024 nmol/L16 - 1024 nmol/L[6]
LLOQ8 nmol/L16 nmol/L[6]
Inter-day Accuracy96.7 - 103.9%97.9 - 99.3%[6]
Inter-day Imprecision8.1 - 9.1%8.4 - 9.8%[6]

Conclusion

The LC-MS based methods described in these application notes provide robust, sensitive, and specific approaches for the quantification of NMT activity and the evaluation of NMT inhibitors. These protocols can be adapted and optimized for various research and drug development applications, from basic biochemical characterization to preclinical and clinical studies. The detailed workflows and quantitative data presented serve as a valuable resource for scientists working in this important area of research.

References

Application Notes and Protocols for the Derivatization of N-Methyltryptamine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of N-Methyltryptamine (NMT) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a crucial step to improve the volatility, thermal stability, and chromatographic behavior of NMT, which contains a secondary amine and an indole (B1671886) nitrogen, making it amenable to GC-MS analysis.[1][2] This guide covers two primary derivatization techniques: silylation and acylation, providing specific protocols, quantitative data, and visual aids to facilitate robust and reliable analysis.

Introduction

This compound (NMT) is a naturally occurring tryptamine (B22526) alkaloid found in various plant species and is also an endogenous compound in humans. Its analysis is of significant interest in pharmacology, toxicology, and drug development due to its psychoactive properties and potential therapeutic applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, direct GC-MS analysis of NMT can be challenging due to the polarity imparted by the amine and indole functional groups, which can lead to poor peak shape and low sensitivity.[1]

Chemical derivatization addresses these challenges by converting the polar N-H groups into less polar, more volatile, and more thermally stable derivatives.[1][2] This application note details protocols for silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and acylation using various perfluoroacylating agents, namely Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA).

Quantitative Data Summary

The following table summarizes key quantitative data for underivatized and derivatized this compound to facilitate method development and data interpretation.

Analyte/DerivativeDerivatization ReagentMolecular Weight ( g/mol )Retention Index (Semi-standard non-polar column)Key Mass Spectral Fragments (m/z)
This compound-174.251823130, 44
This compound, 1TMS, isomer#1MSTFA246.431963Data not available in searched literature
This compound, 1TMS, isomer#2MSTFA246.431768Data not available in searched literature
This compound, 2TMS, isomer#1MSTFA318.612045Data not available in searched literature
N-Trifluoroacetyl-N-methyltryptamineTFAA270.24Data not available in searched literatureLikely fragments based on related compounds: molecular ion, and fragments from cleavage alpha to the nitrogen.
N-Pentafluoropropionyl-N-methyltryptaminePFPA320.24Data not available in searched literatureLikely fragments based on related compounds: molecular ion, and fragments from cleavage alpha to the nitrogen.
N-Heptafluorobutyryl-N-methyltryptamineHFBA370.24Data not available in searched literatureLikely fragments based on related compounds: molecular ion, and fragments from cleavage alpha to the nitrogen.

Note: Retention indices are predicted values from GCMS-ID and may vary depending on the specific GC column and conditions used. Mass spectral fragment data for derivatized NMT is limited in the searched literature; patterns are predicted based on the fragmentation of similar compounds.

Experimental Protocols

Sample Preparation

Prior to derivatization, it is essential to prepare a clean and dry sample extract. A general procedure for extraction from a biological matrix (e.g., plasma or urine) is provided below.

Materials:

  • Biological sample (e.g., 1 mL of plasma or urine)

  • Internal standard (e.g., deuterated NMT)

  • Buffer (e.g., pH 9-10, such as carbonate or phosphate (B84403) buffer)

  • Organic solvent (e.g., ethyl acetate (B1210297), dichloromethane)

  • Anhydrous sodium sulfate

  • Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

Protocol:

  • To 1 mL of the biological sample, add a known amount of internal standard.

  • Add 1 mL of buffer to adjust the pH to 9-10.

  • Add 5 mL of organic solvent and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. The dried residue is now ready for derivatization.

Derivatization Protocols

Silylation replaces active hydrogens on the amine and indole nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability.[1]

Materials:

  • Dried sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (or other suitable aprotic solvent like acetonitrile)

  • Heating block or oven

Protocol:

  • To the dried sample extract in a reaction vial, add 50 µL of pyridine and 50 µL of MSTFA.[2]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[2]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Acylation introduces a perfluoroacyl group to the amine, which improves chromatographic properties and can enhance sensitivity, especially for electron capture detection.[2]

Materials:

  • Dried sample extract

  • Acylating agent: Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), or Heptafluorobutyric Anhydride (HFBA)

  • Ethyl acetate (or other suitable aprotic solvent)

  • Heating block or oven

Protocol:

  • Reconstitute the dried sample extract in 50 µL of ethyl acetate in a reaction vial.[2]

  • Add 50 µL of the chosen acylation reagent (TFAA, PFPA, or HFBA).[2]

  • Cap the vial tightly and vortex.

  • Heat the vial at 70°C for 20-30 minutes.[2][3]

  • After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.[2]

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized NMT. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250 - 280°C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature 80-100°C, hold for 1-2 min, ramp at 10-20°C/min to 280-300°C, hold for 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-550
Acquisition ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying AddReagent Add Derivatization Reagent (e.g., MSTFA or PFPA) Drying->AddReagent Reaction Heating/Incubation AddReagent->Reaction GCMS GC-MS Injection Reaction->GCMS Data Data Acquisition and Analysis GCMS->Data

Caption: Experimental workflow for GC-MS analysis of NMT.

Silylation_Reaction NMT This compound NHCH3 Indole NH Deriv_NMT Derivatized this compound N(TMS)CH3 Indole N(TMS) NMT->Deriv_NMT Reaction MSTFA MSTFA (Silylating Agent) MSTFA->NMT

Caption: Silylation of this compound with MSTFA.

Acylation_Reaction NMT This compound NHCH3 Deriv_NMT Acylated this compound N(COCF2CF3)CH3 NMT->Deriv_NMT Reaction AcylatingAgent Acylating Agent (e.g., PFPA) AcylatingAgent->NMT

Caption: Acylation of this compound with PFPA.

References

High-Performance Liquid Chromatography (HPLC) for the Separation and Analysis of Tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers and Drug Development Professionals

Abstract

Tryptamines are a class of monoamine alkaloids containing an indole (B1671886) ring structure, playing significant roles as neurotransmitters and neuromodulators in the mammalian brain.[1] Their structural similarity to the amino acid tryptophan underlies their diverse biological activities, which range from crucial physiological functions to potent psychoactive effects.[1][2] The analysis of tryptamines and their metabolites is paramount in neuroscience, pharmacology, and forensic science.[3] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of these compounds. This document provides detailed application notes and protocols for the HPLC-based analysis of tryptamines, tailored for researchers, scientists, and professionals in drug development.

Introduction

Tryptamine (B22526) and its derivatives, such as serotonin, psilocybin, and N,N-dimethyltryptamine (DMT), are of significant interest due to their physiological and pharmacological effects.[1][2] Accurate and reliable analytical methods are crucial for understanding their metabolic pathways, quantifying their presence in biological samples, and ensuring the quality of pharmaceutical formulations. HPLC, particularly when coupled with mass spectrometry (LC-MS), offers high sensitivity and selectivity for tryptamine analysis.[1][3] This note explores various HPLC methods, including reversed-phase and hydrophilic interaction liquid chromatography, for the effective separation of a range of tryptamine compounds.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) for General Tryptamine Separation

This method is suitable for separating tryptamines with varying degrees of N-alkylation.[4]

  • Column: C18, 2.1-4.6 mm ID, 100-150 mm length, <5 µm particle size. A column with high-purity silica (B1680970) and end-capping is recommended to minimize peak tailing of basic compounds.[4]

  • Mobile Phase:

  • Gradient Elution: Start with a low percentage of Solvent B (e.g., 5-10%). Increase linearly to a higher percentage (e.g., 40-70%) over 10-20 minutes. Include a high-organic wash step (e.g., 95% B) and a re-equilibration step at initial conditions.[4]

  • Flow Rate: 0.4 - 1.0 mL/min.[4]

  • Column Temperature: 30 - 40 °C.[4]

  • Detection:

    • UV at 280 nm.[4]

    • Fluorescence: Excitation at 280 nm, Emission at 345 nm.[4]

    • Mass Spectrometry (MS) for enhanced sensitivity and specificity.[1][4]

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.[4] For biological samples like plasma, protein precipitation with ice-cold acetonitrile can be used.[5]

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Tryptamines

This method is ideal for analyzing polar compounds like tryptophan, tryptamine, and serotonin.[4]

  • Column: HILIC stationary phase (e.g., amide, diol, or bare silica), 2.1-4.6 mm ID, 100-150 mm length, <3 µm particle size.[4]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium (B1175870) Formate with 0.1% Formic Acid in 95:5 Acetonitrile:Water.[4]

    • Solvent B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 Acetonitrile:Water.[4]

  • Gradient Elution: Start at a high organic concentration (e.g., 95-100% A) to retain polar analytes. Increase the percentage of Solvent B to elute the compounds. Ensure sufficient re-equilibration time at the end of the run.[4]

  • Flow Rate: 0.3 - 0.5 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Detection: Mass Spectrometry (MS/MS) is highly recommended due to the volatility of HILIC mobile phases and the need for high selectivity.[4]

  • Sample Preparation: Reconstitute the final sample extract in a solvent with a high organic content (e.g., 90% acetonitrile) to be compatible with the initial HILIC mobile phase.[4]

Data Presentation

The following tables summarize quantitative data from various studies on the HPLC and UHPLC-MS/MS analysis of tryptamines.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Various Tryptamines.

CompoundMethodMatrixLODLOQReference
16 TryptaminesUHPLC-MS/MSHair0.1 - 20 pg/mg3 - 50 pg/mg[6]
13 Psychoactive TryptaminesUHPLC-PDA/QDaMethanol5 ng/mL-[2]
13 Psychoactive TryptaminesHPLC-PDAMethanol2 µg/mL-[2]
TryptamineHPLC---[7]

Note: The linear range for tryptamine in one study was found to be 0.05 µg to 5 µg.[7]

Table 2: Example Chromatographic Conditions and Retention Times.

CompoundColumnMobile PhaseRetention Time (min)Reference
PsilocybinRaptor® Biphenyl 5-μm (100 mm x 3 mm)A: 0.1% TFA in water; B: 0.1% TFA in 2:1 ACN:MeOH (Gradient)1.985[2]
PsilocinRaptor® Biphenyl 5-μm (100 mm x 3 mm)A: 0.1% TFA in water; B: 0.1% TFA in 2:1 ACN:MeOH (Gradient)6.133[2]
5-MeO-DiPTWaters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm)A: 20 mmol/L ammonium acetate, 5% ACN, 0.1% formic acid in water; B: ACN (Gradient)Not Specified[6]
TryptamineCogent Diamond Hydride™, 4μm, 100Å (4.6 x 75mm)85:15 ACN/Water with 0.1% Formic Acid and 0.001% TFA (Isocratic)~1.5[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological or Chemical Sample extraction Extraction (e.g., LLE, SPE, PPT) sample->extraction reconstitution Reconstitution in Initial Mobile Phase extraction->reconstitution injection Injection into HPLC System reconstitution->injection separation Chromatographic Separation (C18 or HILIC column) injection->separation detection Detection (UV, Fluorescence, or MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration and Quantification chromatogram->quantification reporting Reporting of Results quantification->reporting hplc_troubleshooting cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_retention Poor Retention start HPLC Analysis Issue resolution_check Overlapping or Poorly Separated Peaks start->resolution_check tailing_check Asymmetric Peak Shape start->tailing_check retention_check Analyte Elutes at Void Volume start->retention_check resolution_sol1 Optimize Mobile Phase Gradient/pH resolution_check->resolution_sol1 resolution_sol2 Decrease Flow Rate resolution_check->resolution_sol2 resolution_sol3 Replace Column resolution_check->resolution_sol3 tailing_sol1 Use End-Capped Column tailing_check->tailing_sol1 tailing_sol2 Add Mobile Phase Modifier (e.g., Triethylamine) tailing_check->tailing_sol2 tailing_sol3 Reduce Sample Load tailing_check->tailing_sol3 retention_sol1 Increase Aqueous Content in Mobile Phase retention_check->retention_sol1 retention_sol2 Use Aqueous-Stable (AQ-type) C18 Column retention_check->retention_sol2 retention_sol3 Switch to HILIC retention_check->retention_sol3

References

N-Methyltryptamine (NMT): Application Notes for Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltryptamine (NMT) is a naturally occurring tryptamine (B22526) alkaloid found in various plants and is also an endogenous compound in the human body.[1] It is biosynthesized from tryptamine via the action of the enzyme indolethylamine-N-methyltransferase (INMT).[1] As a key intermediate in the potential biosynthesis of N,N-dimethyltryptamine (DMT), and a substance with its own pharmacological activity, accurate and precise quantification of NMT is crucial in various fields, including pharmacology, toxicology, and drug development.[2]

These application notes provide a comprehensive overview of the use of NMT as a reference standard in analytical chemistry. This document outlines the physicochemical properties, stability, and analytical methodologies for the quantification of NMT in various matrices. Detailed experimental protocols and data are provided to assist researchers in establishing robust and reliable analytical methods.

Physicochemical Properties and Specifications of NMT Reference Standard

A well-characterized reference standard is the foundation of any quantitative analytical method. The following table summarizes the key properties and typical specifications for an NMT analytical reference standard.

PropertyValueReference(s)
Chemical Name 2-(1H-indol-3-yl)-N-methylethanamine[3]
Synonyms NMT, Monomethyltryptamine, Dipterine[4]
CAS Number 61-49-4[3]
Molecular Formula C₁₁H₁₄N₂[3]
Molecular Weight 174.24 g/mol [3]
Melting Point 87-89 °C[3]
Appearance Solid[3]
Purity ≥98%[5]
Storage (Long-term) -20°C[2]
Storage (Short-term) 0 - 4°C, dry, dark[2]
Solubility Soluble in DMSO[2]

Stability of this compound Reference Standard

Ensuring the stability of the reference standard is critical for accurate quantification over time. While specific long-term stability studies for NMT are not extensively published, general recommendations for tryptamines and related compounds suggest the following:

  • Storage of Solid Material: NMT as a solid should be stored in a well-sealed container at -20°C for long-term stability, protected from light and moisture.[2]

  • Solution Stability: Stock solutions of NMT are typically prepared in organic solvents like methanol (B129727) or DMSO. For long-term storage, it is advisable to store these solutions at -20°C or below in amber vials to prevent photodegradation. Stability in aqueous solutions is expected to be influenced by pH and temperature.[6]

  • Forced Degradation Studies: To understand the intrinsic stability of NMT and to develop stability-indicating methods, forced degradation studies are recommended.[7] These studies involve exposing the NMT standard to harsh conditions such as strong acids, bases, oxidation, heat, and light to identify potential degradation products.[8][9]

Analytical Methodologies and Protocols

The choice of analytical method for NMT quantification depends on the sample matrix, required sensitivity, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of NMT in biological matrices due to its high sensitivity and selectivity.

  • Spiking: To 100 µL of human plasma, add a known amount of NMT reference standard (for calibration curve and quality control samples) and an internal standard (e.g., deuterated NMT or a structural analog).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

The following table provides representative LC-MS/MS parameters for the analysis of tryptamines, which can be adapted for NMT.

ParameterSettingReference(s)
LC System High-Performance Liquid Chromatography System[10][11]
Column Pentafluorophenyl (PFP) or Diphenyl column[10][11]
Mobile Phase A 0.1% Formic acid in water[10][11]
Mobile Phase B 0.1% Formic acid in methanol/acetonitrile[10][11]
Gradient Optimized for separation of NMT and internal standard[10][11]
Flow Rate 0.3 - 0.5 mL/min[10][11]
Injection Volume 5 - 10 µL[10][11]
MS System Triple Quadrupole Mass Spectrometer[10][11]
Ionization Mode Positive Electrospray Ionization (ESI+)[11]
Scan Type Multiple Reaction Monitoring (MRM)[11]
Precursor Ion (m/z) 175.1 (for [M+H]⁺ of NMT)(Calculated)
Product Ions (m/z) To be determined by infusion of NMT standard-
Collision Energy Optimized for fragmentation of NMT-

The following table summarizes typical performance characteristics for LC-MS/MS methods for related tryptamines, which can be used as a benchmark for NMT method validation.

ParameterDMT in Human PlasmaReference(s)
Linearity Range 0.25 - 250 ng/mL[11]
Accuracy 93 - 113%[11]
Precision (CV%) ≤ 11%[11]
Recovery ≥ 91%[10][12]
LOD 0.06 - 0.11 ng/mL (for related tryptamines)[13]
LOQ 0.18 - 0.34 ng/mL (for related tryptamines)[13]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of NMT, particularly in forensic and toxicological screening. Derivatization is often employed to improve the chromatographic properties of tryptamines.

  • Aliquot: Take a 1 mL aliquot of the urine sample.

  • Internal Standard: Add an appropriate internal standard.

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) under basic conditions.

  • Derivatization: Evaporate the organic extract and derivatize the residue with an agent like acetic anhydride.[14]

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent for GC-MS analysis.

ParameterSettingReference(s)
GC System Gas Chromatograph[14][15]
Column 5% Phenyl Methyl Siloxane (e.g., TG-5SILMS)[15]
Carrier Gas Helium[15]
Inlet Temperature 280 - 300 °C[15]
Oven Program Temperature gradient optimized for separation[15]
MS System Mass Spectrometer[14][15]
Ionization Mode Electron Ionization (EI)[14]
Scan Mode Full Scan or Selected Ion Monitoring (SIM)[14]
ParameterAMT and 5MeO-DIPT in Blood/UrineReference(s)
Linearity Range 10 - 750 ng/mL[14]
LOD 1 ng/mL (blood), 5 ng/mL (urine)[14]

Experimental Workflows and Signaling Pathways

General Experimental Workflow for NMT Quantification

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing sample Biological Sample (Plasma, Urine) spike Spike with NMT Standard & Internal Standard sample->spike extract Extraction (e.g., Protein Precipitation, LLE) spike->extract derivatize Derivatization (for GC-MS) extract->derivatize Optional reconstitute Reconstitution extract->reconstitute derivatize->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms gcms GC-MS Analysis reconstitute->gcms integrate Peak Integration lcms->integrate gcms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of NMT calibrate->quantify

General workflow for NMT quantification.
Biosynthesis and Metabolism of this compound

G tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine AADC nmt This compound (NMT) tryptamine->nmt INMT dmt N,N-Dimethyltryptamine (DMT) nmt->dmt INMT iaa Indole-3-acetic acid nmt->iaa MAO-A

Biosynthesis and metabolism of NMT.
NMT Signaling through Serotonin 5-HT2A Receptor

G nmt This compound (NMT) ht2a 5-HT2A Receptor nmt->ht2a gq Gq Protein ht2a->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca Ca²⁺ Release ip3->ca response Cellular Response pkc->response ca->response G cluster_er Endoplasmic Reticulum nmt This compound (NMT) sigma1 Sigma-1 Receptor nmt->sigma1 binds ion_channels Ion Channels (e.g., K⁺, Na⁺) sigma1->ion_channels modulates cellular_processes Neuronal excitability, Cell survival ion_channels->cellular_processes influences

References

Application Notes and Protocols for the Purification of N-Methyltryptamine using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltryptamine (NMT) is a naturally occurring tryptamine (B22526) alkaloid found in various plant species and is also an endogenous compound in humans.[1] As a secondary amine, it is structurally related to other well-known tryptamines such as N,N-Dimethyltryptamine (DMT). The purification of NMT is a critical step in its synthesis and isolation from natural sources to ensure high purity for research and potential therapeutic applications. Column chromatography is a widely used and effective technique for the purification of small molecules like NMT.[2][3][4]

These application notes provide a detailed protocol for the purification of this compound using column chromatography on silica (B1680970) gel. The protocol is based on established methods for the separation of tryptamines and general principles for the chromatographic purification of amines.

Data Presentation

Table 1: Materials and Reagents
Material/ReagentSpecificationsPurpose
Crude this compoundSolid or oilThe impure sample to be purified.
Silica Gel60 Å, 230-400 meshStationary phase for column chromatography.[3]
Dichloromethane (DCM)ACS grade or higherNon-polar component of the mobile phase.
Methanol (B129727) (MeOH)ACS grade or higherPolar component of the mobile phase.
Ammonium (B1175870) Hydroxide (B78521) (NH4OH)Concentrated (28-30%)Mobile phase additive to prevent peak tailing of the amine.
Triethylamine (TEA)ACS grade or higherAlternative mobile phase additive to prevent peak tailing.[5][6]
TLC PlatesSilica gel 60 F254For monitoring the separation and identifying fractions containing NMT.
Solvents for TLCDichloromethane, Methanol, Ammonium HydroxideTo develop the TLC plates.
Glass ColumnAppropriate size for the amount of sampleTo pack the stationary phase.
Collection TubesTest tubes or flasksTo collect the eluted fractions.
Cotton or Glass WoolTo plug the bottom of the column.
Table 2: Typical Mobile Phase Composition for Tryptamine Separation
Mobile Phase SystemRatio (v/v/v)Application Notes
Dichloromethane:Methanol:Ammonium Hydroxide90:9:1 to 80:18:2A good starting point for the separation of NMT. The polarity can be adjusted by varying the methanol concentration. The small amount of ammonium hydroxide is crucial for obtaining good peak shape for the amine.
Dichloromethane with a Methanol Gradient and Triethylamine0-10% Methanol in DCM with 1% TEAAn alternative system where a gradient of increasing polarity is used to elute the compounds. Triethylamine serves the same purpose as ammonium hydroxide.[5][6]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) of approximately 0.2-0.4 for NMT, which generally leads to a good separation on the column.

Materials:

  • Crude NMT sample

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase mixtures (e.g., DCM:MeOH:NH4OH in various ratios)

  • UV lamp (254 nm)

Procedure:

  • Prepare a small amount of a concentrated solution of the crude NMT in a suitable solvent (e.g., DCM or methanol).

  • Using a capillary tube, spot the NMT solution onto the baseline of a TLC plate.

  • Prepare a developing chamber with a small amount of the chosen mobile phase.

  • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp (254 nm). Tryptamines are typically UV-active.

  • Calculate the Rf value for the NMT spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

  • Adjust the mobile phase composition to achieve the target Rf value. An increase in the proportion of methanol will increase the Rf value (move the spot further up the plate).

Protocol 2: Column Chromatography for this compound Purification

This protocol describes a standard gravity column chromatography procedure.

Materials:

  • Crude NMT sample

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Optimized mobile phase from TLC analysis

  • Sand (optional)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase. A thin layer of sand can be added on top of the plug.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove any air bubbles.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.

    • A thin layer of sand can be added to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude NMT in a minimal amount of the mobile phase or a less polar solvent like DCM.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Alternatively, for samples that are not very soluble, they can be adsorbed onto a small amount of silica gel. To do this, dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the prepared column.

  • Elution and Fraction Collection:

    • Once the sample is loaded, carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or flasks as the solvent starts to elute from the bottom of the column.

    • Continuously monitor the separation by spotting the collected fractions onto TLC plates and developing them in the appropriate mobile phase.

    • If a gradient elution is used, gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

  • Isolation of Purified NMT:

    • Identify the fractions containing the pure NMT based on the TLC analysis.

    • Combine the pure fractions.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment:

    • The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation cluster_output Output TLC TLC Method Development Column_Packing Column Packing with Silica Gel TLC->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Sample_Prep Sample Preparation Sample_Prep->Sample_Loading Elution Elution with Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Fraction_Pooling Pooling of Pure Fractions TLC_Monitoring->Fraction_Pooling Solvent_Removal Solvent Removal Fraction_Pooling->Solvent_Removal Purity_Analysis Purity Analysis (HPLC/GC-MS) Solvent_Removal->Purity_Analysis Pure_NMT Purified this compound Solvent_Removal->Pure_NMT

Caption: Experimental workflow for NMT purification.

Note on Signaling Pathways: The purification of a chemical compound by column chromatography is a physical separation process. It does not directly involve or elucidate biological signaling pathways. Information regarding the signaling pathways of this compound would be relevant to its pharmacological or physiological effects, which is outside the scope of this purification protocol. No search results provided information linking the purification process itself to any signaling pathways.

References

Solid-Phase Extraction of N-Methyltryptamine from Biological Fluids: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyltryptamine (NMT) is a naturally occurring tryptamine (B22526) derivative found in various plants and animals, and endogenously in human bodily fluids. As a trace amine, NMT is of significant interest in neuroscience and pharmacology due to its potential role as a neurotransmitter or neuromodulator. Accurate and reliable quantification of NMT in biological matrices such as plasma, urine, and whole blood is crucial for pharmacokinetic studies, clinical diagnostics, and forensic toxicology. Solid-phase extraction (SPE) offers a robust and selective method for sample cleanup and concentration of NMT from these complex biological samples prior to analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides a detailed protocol for the solid-phase extraction of NMT from biological fluids. The recommended approach utilizes a mixed-mode cation exchange (MCX) sorbent, which combines reversed-phase and strong cation exchange retention mechanisms for enhanced selectivity and sample cleanup.

Principle of Mixed-Mode Cation Exchange SPE for NMT

This compound is a basic compound with a pKa of approximately 10. This means that at a neutral or acidic pH, the secondary amine group of NMT will be protonated, carrying a positive charge. Mixed-mode cation exchange SPE leverages this property along with the inherent hydrophobicity of the tryptamine structure.

The extraction process involves the following key steps:

  • Sample Pretreatment: The biological sample is treated to release NMT from proteins and other matrix components and to adjust the pH to ensure the analyte is in its ionized form.

  • Conditioning and Equilibration: The SPE sorbent is activated with an organic solvent and then equilibrated with an aqueous solution to prepare it for sample loading.

  • Sample Loading: The pretreated sample is passed through the SPE cartridge. NMT is retained on the sorbent by both hydrophobic interactions (with the polymer backbone) and strong cation exchange interactions (between the protonated NMT and the negatively charged functional groups on the sorbent).

  • Washing: The cartridge is washed with a series of solvents to remove interfering substances such as salts, phospholipids, and other endogenous matrix components without eluting the target analyte.

  • Elution: A solvent mixture containing a basic modifier is used to neutralize the charge on the NMT, disrupting the cation exchange interaction and allowing for its elution from the sorbent.

Diagram of the Mixed-Mode Cation Exchange SPE Principle for NMT

SPE_Principle cluster_loading Sample Loading (Acidic/Neutral pH) cluster_elution Elution (Basic pH) NMT+ NMT (Protonated) Sorbent SPE Sorbent (Hydrophobic + Anionic sites) NMT+->Sorbent Retention (Hydrophobic & Ionic) Interferences Matrix Interferences Interferences->Sorbent Weak/No Retention NMT_neutral NMT (Neutral) Sorbent_elution SPE Sorbent Sorbent_elution->NMT_neutral Elution Elution_Solvent Basic Elution Solvent Elution_Solvent->Sorbent_elution cluster_loading cluster_loading cluster_elution cluster_elution

Caption: Principle of NMT retention and elution on a mixed-mode cation exchange sorbent.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific biological matrix and analytical instrumentation used.

Protocol 1: SPE of NMT from Human Plasma

Materials and Reagents:

Procedure:

  • Sample Pretreatment:

    • To 500 µL of human plasma in a microcentrifuge tube, add 500 µL of 4% formic acid in water.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for SPE.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the MCX cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of deionized water through the cartridge.

  • Sample Loading:

    • Load the pretreated plasma supernatant onto the conditioned and equilibrated cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the NMT from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

Protocol 2: SPE of NMT from Human Urine

Materials and Reagents:

  • Same as for plasma protocol.

Procedure:

  • Sample Pretreatment:

    • To 1 mL of human urine, add 1 mL of 2% formic acid in water.

    • Vortex for 30 seconds.

    • Centrifuge at 4,000 x g for 5 minutes to pellet any particulates.

    • Use the supernatant for SPE.

  • SPE Cartridge Conditioning, Equilibration, Sample Loading, Washing, and Elution:

    • Follow steps 2-7 from the plasma protocol.

Quantitative Data Summary

While specific validated data for this compound using the exact protocols above is limited in readily available literature, the following table summarizes expected performance based on the extraction of similar basic compounds using mixed-mode cation exchange SPE.[1][2][3] These values should be used as a guideline, and in-house validation is essential.

ParameterExpected Value RangeBiological MatrixSorbent TypeReference
Recovery > 85%Plasma, UrineMixed-Mode Cation Exchange[1][2]
Limit of Detection (LOD) 0.05 - 1 ng/mLPlasma, UrineMixed-Mode Cation Exchange[4]
Limit of Quantification (LOQ) 0.1 - 5 ng/mLPlasma, UrineMixed-Mode Cation Exchange[4]
Precision (%RSD) < 15%Plasma, UrineMixed-Mode Cation Exchange[2]

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Fluid (Plasma, Urine, etc.) Pretreat Pretreatment (Acidification, Centrifugation) Sample->Pretreat Condition Condition (Methanol) Pretreat->Condition Equilibrate Equilibrate (Water) Condition->Equilibrate Load Load Sample Equilibrate->Load Wash1 Aqueous Wash (e.g., 2% Formic Acid) Load->Wash1 Wash2 Organic Wash (e.g., Methanol) Wash1->Wash2 Elute Elute (5% NH4OH in Methanol) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: General workflow for the solid-phase extraction of NMT from biological fluids.

Conclusion

The use of mixed-mode cation exchange solid-phase extraction provides a highly selective and efficient method for the isolation and concentration of this compound from complex biological matrices. The protocols outlined in this application note serve as a robust starting point for method development and validation. By effectively removing matrix interferences, this SPE approach can significantly improve the sensitivity, accuracy, and reliability of subsequent LC-MS/MS analysis, making it an invaluable tool for researchers and scientists in the field of drug development and biomedical research.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Methyltryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to NMR Spectroscopy of N-Methyltryptamine (NMT)

This compound (NMT) is a naturally occurring tryptamine (B22526) alkaloid found in various plant species and endogenously in the human body. As a substance with psychoactive properties and a precursor to N,N-Dimethyltryptamine (DMT), its accurate identification and characterization are crucial in phytochemical analysis, forensic science, and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and purity assessment of NMT. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR analysis of NMT.

Principle of NMR Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align with the field. Irradiation with radiofrequency pulses can excite these nuclei to higher energy levels. The subsequent relaxation and emission of energy are detected and translated into an NMR spectrum. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique spectral fingerprint that provides detailed information about the molecular structure.

Application Notes

Structural Elucidation: ¹H and ¹³C NMR spectra provide definitive confirmation of the this compound molecular structure. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each hydrogen and carbon atom in the molecule.

Purity Assessment: NMR spectroscopy is a powerful tool for determining the purity of an NMT sample. The presence of impurities will be evident as additional signals in the spectrum. Quantitative NMR (qNMR) can be employed for the precise determination of sample purity by integrating the signals of NMT against those of a certified internal standard.

Solvent Selection: The choice of a deuterated solvent is critical for NMR analysis to avoid large solvent signals that would obscure the analyte's signals. Common solvents for tryptamine derivatives include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice depends on the solubility of the NMT sample.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a clean, dry vial.[1]

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-5 seconds. For quantitative measurements, a longer delay is necessary for accurate integration.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: Typically 0-12 ppm.

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Number of Scans: 1024 scans or more, due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): 2-5 seconds.

  • Spectral Width: Typically 0-200 ppm.

Protocol 4: Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline of the spectrum to be flat.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C NMR. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Structure Assignment: Assign the observed signals to the corresponding nuclei in the this compound molecule based on their chemical shifts, multiplicities, and integration values. 2D NMR experiments, such as COSY and HSQC, can be used to aid in complex assignments.

Quantitative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound. Note that chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectral Data of this compound

Atom NumberChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
H-1 (Indole NH)~8.0br s-1H
H-2~7.0s-1H
H-4~7.6d~7.81H
H-5~7.1t~7.51H
H-6~7.2t~7.51H
H-7~7.4d~8.01H
H-α (CH₂)~2.9t~7.02H
H-β (CH₂)~2.8t~7.02H
N-CH₃~2.5s-3H
NH~1.5br s-1H

Data is compiled from typical values for tryptamine derivatives and may vary.

Table 2: ¹³C NMR Spectral Data of this compound

Atom NumberChemical Shift (δ) ppm
C-2~122.5
C-3~113.0
C-3a~127.5
C-4~118.8
C-5~119.5
C-6~121.9
C-7~111.4
C-7a~136.5
C-α~51.5
C-β~24.0
N-CH₃~34.0

Data is compiled from typical values for tryptamine derivatives and may vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh NMT Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument 400+ MHz NMR Spectrometer transfer->instrument h1_nmr ¹H NMR Acquisition instrument->h1_nmr c13_nmr ¹³C NMR Acquisition instrument->c13_nmr ft Fourier Transform (FID to Spectrum) h1_nmr->ft c13_nmr->ft phase_base Phase and Baseline Correction ft->phase_base reference Chemical Shift Referencing phase_base->reference integrate Peak Picking and Integration reference->integrate assign Structural Assignment integrate->assign purity Purity Assessment assign->purity report Generate Report purity->report

Caption: Experimental workflow for NMR analysis of this compound.

nmt_signaling_pathway cluster_receptors Receptor Interaction cluster_downstream Downstream Effects cluster_cellular Cellular Response NMT This compound (NMT) ht2a Serotonin 5-HT2A Receptor NMT->ht2a sigma1 Sigma-1 (σ1) Receptor NMT->sigma1 serotonergic Modulation of Serotonergic System ht2a->serotonergic neuroplasticity Neuroplasticity and Cellular Signaling sigma1->neuroplasticity psychoactive Psychoactive Effects serotonergic->psychoactive therapeutic Potential Therapeutic Applications neuroplasticity->therapeutic

Caption: Simplified signaling pathway of this compound.

References

In Vitro Assays for N-Methyltryptamine Receptor Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltryptamine (NMT) is a naturally occurring tryptamine (B22526) alkaloid found in various plants and is also an endogenous trace amine in the human body. As a psychoactive compound, understanding its interaction with neuronal receptors is crucial for elucidating its pharmacological effects and for the development of novel therapeutics. These application notes provide a detailed overview of in vitro assays for characterizing the receptor binding profile of NMT, with a focus on its primary targets: serotonin (B10506) (5-HT) receptors, Trace Amine-Associated Receptor 1 (TAAR1), and sigma (σ) receptors. The following sections present quantitative binding data, detailed experimental protocols for radioligand binding assays, and diagrams of associated signaling pathways.

Data Presentation: this compound and Analogs Receptor Binding Affinities

The following table summarizes the in vitro binding and functional data for this compound (NMT) and its close structural analog, N,N-Dimethyltryptamine (DMT). This data is essential for comparing the receptor interaction profiles of these compounds. Ki values represent the inhibition constant, indicating the affinity of the ligand for the receptor in competition binding assays. A lower Ki value signifies a higher binding affinity. IC50 and EC50 values represent the half-maximal inhibitory and effective concentrations, respectively.

ReceptorCompoundSpeciesAssay TypeRadioligandAffinity Value (nM)Reference
Serotonin Receptors
5-HT2ANMTHumanFunctional (Calcium Flux)Not ApplicableEC50 = 51
5-HT2ADMTRatCompetition Binding[3H]ketanserinKi = 1,985
Sigma Receptors
Sigma-1 (σ1)NMTRatCompetition Binding[3H]-(+)-pentazocineKd = 14,750
Sigma-2 (σ2)NMTRatCompetition Binding[125I]IAFKd = 4,910
Sigma-1 (σ1)DMTRatCompetition Binding[3H]-(+)-pentazocineKd = 14,750
Sigma-2 (σ2)DMTRatCompetition Binding[125I]IAFKd > 100,000
Trace Amine-Associated Receptor
TAAR1NMTHumanFunctional (cAMP)Not Applicable-

Note: The table includes data for DMT to provide a broader context due to the limited availability of comprehensive binding data for NMT across all receptor subtypes.

Experimental Protocols

Radioligand Competition Binding Assay for 5-HT2A Receptor

This protocol describes a method to determine the binding affinity (Ki) of NMT for the human 5-HT2A receptor expressed in a stable cell line. The assay measures the ability of NMT to compete with a radiolabeled antagonist, [3H]ketanserin, for binding to the receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).

  • Test Compound: this compound (NMT).

  • Non-specific Binding Control: 10 µM Ketanserin or another high-affinity 5-HT2A antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well . Homogenize gently.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]ketanserin (at a final concentration close to its Kd, e.g., 0.5 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM Ketanserin, 50 µL of [3H]ketanserin, and 100 µL of membrane suspension.

    • Test Compound: 50 µL of NMT at various concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M), 50 µL of [3H]ketanserin, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of NMT.

  • Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Competition Binding Assay for Sigma-1 (σ1) Receptor

This protocol outlines a method to determine the binding affinity of NMT for the σ1 receptor using a radiolabeled ligand, [3H]-(+)-pentazocine.

Materials:

  • Receptor Source: Rat brain membrane homogenates or membranes from cells expressing the σ1 receptor.

  • Radioligand: [3H]-(+)-pentazocine (specific activity ~30-50 Ci/mmol).

  • Test Compound: this compound (NMT).

  • Non-specific Binding Control: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from rat brain tissue or transfected cells and resuspend in assay buffer to a final protein concentration of 100-200 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • Total Binding: Assay buffer, [3H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 5 nM), and membrane suspension.

    • Non-specific Binding: 10 µM Haloperidol, [3H]-(+)-pentazocine, and membrane suspension.

    • Test Compound: NMT at various concentrations, [3H]-(+)-pentazocine, and membrane suspension.

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Filtration and Counting: Follow the same procedure as described for the 5-HT2A receptor assay.

Data Analysis:

  • Analyze the data as described for the 5-HT2A receptor assay to determine the IC50 and calculate the Ki value for NMT at the σ1 receptor.

Functional Assay for Trace Amine-Associated Receptor 1 (TAAR1)

As reliable radioligands for TAAR1 are not always commercially available, functional assays measuring downstream signaling, such as cyclic AMP (cAMP) accumulation, are commonly used. This protocol describes a method to assess the agonist activity of NMT at the human TAAR1.

Materials:

  • Cell Line: HEK293 cells stably expressing human TAAR1.

  • Test Compound: this compound (NMT).

  • Positive Control: A known TAAR1 agonist (e.g., tyramine (B21549) or β-phenethylamine).

  • Assay Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Cell Seeding: Seed the TAAR1-expressing HEK293 cells in a 96-well plate and grow to 80-90% confluency.

  • Compound Addition:

    • Aspirate the growth medium and replace it with 100 µL of assay medium.

    • Add NMT at various concentrations to the wells. Include wells with assay medium only (basal), and wells with the positive control.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

Data Analysis:

  • Generate a standard curve if required by the assay kit.

  • Calculate the concentration of cAMP in each well.

  • Plot the cAMP concentration against the log concentration of NMT.

  • Determine the EC50 value (the concentration of NMT that produces 50% of the maximal response) using non-linear regression.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G NMT Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Cell Membranes) Incubation Incubation (Competition for Binding) Receptor_Source->Incubation Radioligand Radioligand (e.g., [3H]ketanserin) Radioligand->Incubation Test_Compound Test Compound (NMT) Test_Compound->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50 Determine IC50 (Non-linear Regression) Counting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for a typical NMT competitive radioligand binding assay.

G 5-HT2A Receptor Signaling Pathway NMT NMT HT2A 5-HT2A Receptor NMT->HT2A Agonist Gq_11 Gq/11 HT2A->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Simplified 5-HT2A receptor signaling cascade activated by NMT.

G TAAR1 Signaling Pathway NMT NMT TAAR1 TAAR1 NMT->TAAR1 Agonist Gs Gs TAAR1->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Application Notes and Protocols for Studying N-Methyltryptamine (NMT) Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltryptamine (NMT) is a naturally occurring tryptamine (B22526) alkaloid found in various plant species and endogenously in the human body.[1] It is biosynthesized from tryptamine via the enzyme indolethylamine-N-methyltransferase (INMT) and serves as a precursor to N,N-dimethyltryptamine (DMT).[2][3] NMT's pharmacological profile includes interactions with several key receptor systems, making it a compound of interest for neuropharmacological research. It is known to act as a serotonin (B10506) 5-HT₂A receptor agonist, a serotonin releasing agent, and interacts with sigma-1 (σ₁) and trace amine-associated receptor 1 (TAAR1).[1][4] Understanding the cellular and molecular effects of NMT is crucial for elucidating its physiological roles and therapeutic potential.

These application notes provide a comprehensive overview of cell culture models and detailed protocols for investigating the effects of NMT. The methodologies described herein are designed to enable researchers to characterize NMT's receptor binding affinity, functional activity, and its impact on neurotransmitter release and gene expression.

Data Presentation: Quantitative Analysis of NMT and Related Tryptamines

The following table summarizes the quantitative data on the binding and functional potencies of NMT and the closely related compound N,N-Dimethyltryptamine (DMT) at various receptor and transporter sites. This data is essential for designing experiments and interpreting results.

CompoundTargetAssay TypeCell/Tissue SystemParameterValueReference
NMT 5-HT₂A ReceptorFunctional (Biased Agonism)Not Specified-Full Agonist (β-arrestin2 inactive)[1]
NMT Serotonin Transporter (SERT)Neurotransmitter ReleaseNot Specified-Potent Releasing Agent[1]
NMT Dopamine Transporter (DAT)Neurotransmitter ReleaseNot Specified-Weak Releasing Agent (14-fold less than SERT)[1]
NMT Norepinephrine (B1679862) Transporter (NET)Neurotransmitter ReleaseNot Specified-Weak Releasing Agent (33-fold less than SERT)[1]
NMT Sigma-1 (σ₁) ReceptorPhotolabeling InhibitionRat Liver Homogenates% Protection at 50 µM~30%[5]
NMT Sigma-2 (σ₂) ReceptorPhotolabeling InhibitionRat Liver Homogenates% Protection at 50 µM~20%[5]
DMT 5-HT₂A ReceptorRadioligand BindingHumanIC₅₀75 ± 1 nM[6]
DMT 5-HT₂A ReceptorFunctional (Gq Signaling)HumanEC₅₀0.118–0.983 µmol/L[6]
DMT Sigma-1 (σ₁) ReceptorRadioligand BindingNot SpecifiedKᵢLow micromolar[7]
DMT Serotonin Transporter (SERT)Serotonin Uptake InhibitionPlateletsIC₅₀4.00 ± 0.70 µmol/L[6]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

NMT Signaling Pathways

NMT_Signaling_Pathways cluster_5HT2A 5-HT₂A Receptor (Gq-coupled) cluster_TAAR1 TAAR1 (Gs-coupled) cluster_Sigma1 Sigma-1 Receptor cluster_SERT Serotonin Transporter (SERT) NMT1 NMT R_5HT2A 5-HT₂A NMT1->R_5HT2A Agonist Gq Gαq R_5HT2A->Gq PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC NMT2 NMT R_TAAR1 TAAR1 NMT2->R_TAAR1 Agonist Gs Gαs R_TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA NMT3 NMT R_Sigma1 σ₁ Receptor (ER-Mitochondria) NMT3->R_Sigma1 Agonist Modulation Modulation of: - Ion Channels - Cellular Stress Response - Neuronal Plasticity R_Sigma1->Modulation NMT4 NMT SERT SERT NMT4->SERT Substrate/Releaser Serotonin_efflux ↑ Serotonin Efflux SERT->Serotonin_efflux

Caption: Primary signaling pathways activated by this compound (NMT).

Experimental Workflow for NMT Effects in Cell Culture

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis cell_selection Cell Line Selection (e.g., HEK293, SH-SY5Y) cell_culture Cell Culture & Seeding cell_selection->cell_culture nmt_prep NMT Preparation (Dilution Series) cell_culture->nmt_prep binding_assay Receptor Binding Assay (Radioligand Competition) nmt_prep->binding_assay functional_assay Functional Assays (Ca²⁺, cAMP) nmt_prep->functional_assay release_assay Neurotransmitter Release (HPLC) nmt_prep->release_assay gene_expression Gene Expression (qRT-PCR) nmt_prep->gene_expression data_acquisition Data Acquisition (e.g., Scintillation Counting, Fluorescence) binding_assay->data_acquisition functional_assay->data_acquisition release_assay->data_acquisition gene_expression->data_acquisition quantification Data Quantification (IC₅₀, EC₅₀, Fold Change) data_acquisition->quantification interpretation Interpretation & Conclusion quantification->interpretation

Caption: General experimental workflow for assessing NMT's cellular effects.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for 5-HT₂A Receptor

This protocol is adapted from standard procedures for GPCR radioligand binding assays and can be used to determine the binding affinity (Kᵢ) of NMT for the human 5-HT₂A receptor.[8]

Cell Line: HEK-293 cells stably expressing the human 5-HT₂A receptor.

Materials:

  • HEK-293-h5-HT₂A cells

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Radioligand: [³H]ketanserin (a 5-HT₂A antagonist)

  • Non-specific control: Methysergide (B1194908) (10 µM)

  • NMT hydrochloride

  • 96-well plates

  • Scintillation vials and fluid

  • Vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B)

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK-293-h5-HT₂A cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold binding buffer using a Teflon-glass pestle.

    • Centrifuge the homogenate at 1000 x g for 5 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 15 minutes at 4°C.

    • Wash the resulting pellet with binding buffer and centrifuge again.

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA protein assay kit).

  • Assay Setup:

    • Prepare a dilution series of NMT (e.g., from 10⁻¹⁰ M to 10⁻³ M).

    • In a 96-well plate, add in the following order:

      • Binding buffer

      • [³H]ketanserin (final concentration ~1-5 nM)

      • Either NMT dilution, vehicle (for total binding), or methysergide (for non-specific binding).

    • Initiate the binding reaction by adding the cell membrane suspension (e.g., 30-40 µg of protein per well). The final volume should be 200 µL.

  • Incubation and Filtration:

    • Incubate the plate at 37°C for 60 minutes.

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of NMT to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of NMT that inhibits 50% of specific [³H]ketanserin binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Calcium Mobilization Assay for 5-HT₂A Receptor Functional Activity

This protocol measures the functional agonism of NMT at the Gq-coupled 5-HT₂A receptor by quantifying intracellular calcium release.[8]

Cell Line: HEK-293 cells stably expressing the human 5-HT₂A receptor.

Materials:

  • HEK-293-h5-HT₂A cells

  • 96-well black, clear-bottom plates coated with poly-D-lysine

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Imaging solution (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • NMT hydrochloride

  • 5-HT (as a positive control)

  • Fluorescence plate reader with an injection system (e.g., FlexStation 3)

Procedure:

  • Cell Plating:

    • Seed HEK-293-h5-HT₂A cells into 96-well plates and grow to ~90% confluency.

  • Dye Loading:

    • Remove the culture medium and load the cells with Fluo-4 AM in imaging solution.

    • Incubate at 37°C for 30-60 minutes.

    • Wash the cells with imaging solution to remove excess dye.

  • Assay Execution:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Establish a stable baseline fluorescence reading.

    • Inject varying concentrations of NMT (or 5-HT as a control) into the wells.

    • Measure the fluorescence intensity over time (typically for 90-120 seconds) to capture the peak calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each concentration of NMT.

    • Normalize the data to the maximum response induced by the positive control (5-HT).

    • Plot the normalized response against the log concentration of NMT to generate a dose-response curve.

    • Determine the EC₅₀ (the concentration of NMT that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).

Protocol 3: Neurotransmitter Release Assay

This protocol can be used to assess the ability of NMT to induce the release of serotonin, dopamine, and norepinephrine from a suitable cell model. Human iPSC-derived neuronal/glial cells or rat brain aggregates are appropriate models.[9][10]

Cell Line: Differentiated human iPSC-derived neuronal/glial co-cultures or primary neuronal cultures.

Materials:

  • Differentiated neuronal cells

  • Culture medium

  • Depolarization buffer (e.g., Krebs-Ringer buffer with high K⁺)

  • NMT hydrochloride

  • HPLC system with electrochemical detection

  • Internal standards for serotonin, dopamine, and norepinephrine

Procedure:

  • Cell Culture and Treatment:

    • Culture neuronal cells until they form mature networks.

    • Wash the cells with pre-warmed buffer.

    • Incubate the cells with varying concentrations of NMT for a defined period (e.g., 30 minutes).

    • As a positive control for vesicular release, treat a set of wells with a high-K⁺ depolarization buffer.

  • Sample Collection:

    • Collect the supernatant (extracellular medium) from each well.

    • Add an internal standard and an antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation.

    • Centrifuge the samples to remove any cellular debris.

  • HPLC Analysis:

    • Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

    • Separate the neurotransmitters based on their retention times.

    • Quantify the concentration of each neurotransmitter by comparing the peak area to a standard curve.

  • Data Analysis:

    • Calculate the amount of each neurotransmitter released in response to NMT treatment.

    • Express the data as a percentage of the basal release (vehicle control) or as absolute concentrations.

    • Generate dose-response curves to determine the potency and efficacy of NMT as a neurotransmitter releasing agent.

Protocol 4: Gene Expression Analysis by qRT-PCR

This protocol allows for the investigation of NMT's effects on the expression of target genes, such as receptors (e.g., HTR2A, SIGMAR1), signaling molecules, or markers of cellular stress.[11][12]

Cell Line: Any relevant cell line, such as SH-SY5Y (human neuroblastoma) or primary cortical neurons.

Materials:

  • Cultured cells

  • NMT hydrochloride

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes and housekeeping genes (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cultured cells with NMT at various concentrations and for different time points (e.g., 6, 12, 24 hours).

    • Harvest the cells and immediately lyse them in the buffer provided with the RNA extraction kit to preserve RNA integrity.

    • Extract total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions containing cDNA, qPCR master mix, and primers for the target and housekeeping genes.

    • Run the reactions in a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping genes (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle-treated control using the 2⁻ΔΔCt method.

    • Perform statistical analysis to determine the significance of any observed changes in gene expression.

References

Application Notes and Protocols for Investigating N-Methyltryptamine (NMT) Pharmacology in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltryptamine (NMT) is a naturally occurring tryptamine (B22526) alkaloid found in various plant species and is an endogenous trace amine in the human body.[1] It serves as a metabolic precursor to N,N-Dimethyltryptamine (DMT), a well-known psychedelic compound.[2] The pharmacological profile of NMT is complex, involving interactions with multiple receptor systems, including serotonergic, adrenergic, and trace amine-associated receptors.[1][3] Animal models are indispensable tools for elucidating the behavioral, neurochemical, and physiological effects of NMT, thereby providing a foundation for understanding its therapeutic potential and mechanisms of action.

This document provides detailed application notes and experimental protocols for investigating the pharmacology of NMT in rodent models. The protocols are based on established methodologies for tryptamine research and can be adapted for specific experimental needs.

Data Presentation: Quantitative Summary of this compound's Pharmacological Profile

The following tables summarize the known receptor binding affinities and functional potencies of NMT. This data is crucial for designing and interpreting in vivo studies.

Table 1: Receptor Binding Affinity and Functional Potency of this compound (NMT)

Receptor TargetSpeciesAssay TypeRadioligand / MethodNMT Affinity ValueReference(s)
α2-AdrenoceptorRat (Brain)Competition Binding[³H]p-aminoclonidineIC₅₀ = 5.53 µM[3]
Sigma-1 (σ₁)Guinea Pig (Brain)Competition Binding(+)-[³H]PentazocineKᵢ = 14.4 µM[4]
Sigma-2 (σ₂)Rat (Liver)Competition Binding[³H]DTGKᵢ = 4.91 µM[4]
TAAR1HumanFunctional (cAMP)Not SpecifiedEC₅₀ ≈ 2 µM[3]
TAAR1HumanFunctional (cAMP)Not SpecifiedEC₅₀ = 23 µM[3]

Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of the specific binding of a radioligand. Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. EC₅₀ (Half-maximal effective concentration) is the concentration that provokes a response halfway between the baseline and maximum possible response.

Signaling Pathways of this compound

NMT is known to interact with several G protein-coupled receptors (GPCRs) and other receptor types, initiating distinct intracellular signaling cascades.

5-HT₂ₐ Receptor Signaling

NMT is a potent full agonist at the serotonin (B10506) 5-HT₂ₐ receptor.[1] Unlike serotonin, N-methyltryptamines do not appear to activate the β-arrestin2 pathway, suggesting they are biased agonists.[5] The primary signaling pathway is believed to be through Gq protein coupling, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

5-HT₂ₐ Receptor Gq-protein coupled signaling pathway for NMT.
TAAR1 and α2-Adrenoceptor Signaling

NMT acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) and an antagonist at the α2-adrenoceptor.[3] TAAR1 is typically coupled to Gs proteins, and its activation increases adenylyl cyclase activity, leading to a rise in intracellular cyclic AMP (cAMP). Conversely, the α2-adrenoceptor is coupled to Gi proteins, which inhibit adenylyl cyclase. By antagonizing the α2-adrenoceptor, NMT prevents this inhibition, thereby also contributing to an increase in cAMP levels.

TAAR1_Alpha2_Signaling cluster_TAAR1 TAAR1 Pathway cluster_Alpha2 α2-Adrenoceptor Pathway TAAR1 TAAR1 Gs Gs Protein TAAR1->Gs activates AC Adenylyl Cyclase Gs->AC stimulates Alpha2 α2-Adrenoceptor Gi Gi Protein Alpha2->Gi activates Gi->AC inhibits NMT This compound NMT->TAAR1 agonist NMT->Alpha2 antagonist ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response

Dual modulation of cAMP signaling by NMT via TAAR1 and α2-adrenoceptors.

Experimental Protocols

The following protocols are provided as a guide for investigating the in vivo pharmacology of NMT in rodent models. Doses and timings may require optimization depending on the specific research question and animal strain.

General Preparation and Administration of NMT
  • Compound: this compound hydrochloride or fumarate (B1241708) salt.

  • Vehicle: Sterile 0.9% saline or distilled water.

  • Preparation: Prepare fresh solutions on the day of the experiment. Dissolve the NMT salt in the vehicle and filter through a 0.22 µm syringe filter to ensure sterility for injections.

  • Administration Routes:

    • Intraperitoneal (i.p.) injection: A common route for systemic administration. Injection volume is typically 5-10 ml/kg.

    • Subcutaneous (s.c.) injection: Another route for systemic delivery. Injection volume is typically 5-10 ml/kg.

    • Oral gavage (p.o.): For studying effects after oral administration. Note that NMT is subject to first-pass metabolism.[1]

    • Intravenous (i.v.) injection: For rapid onset of action and precise dose delivery.

Behavioral Assays

The HTR is a rapid, side-to-side head movement in rodents that is considered a behavioral proxy for 5-HT₂ₐ receptor activation by hallucinogens.[6][7]

  • Animals: Male C57BL/6J mice are commonly used as they exhibit a robust HTR.

  • Apparatus: A transparent cylindrical observation chamber. A camera can be mounted above or to the side for recording.

  • Procedure:

    • Habituate the mice to the observation chamber for at least 15-30 minutes before injection.

    • Administer NMT or vehicle via i.p. or s.c. injection.

    • Immediately place the animal back into the chamber.

    • Record the number of head twitches for a predetermined period, typically 30-60 minutes.

    • A dose-response curve should be generated to determine the ED₅₀ (median effective dose) for inducing HTR.

This assay measures the stimulant or depressant effects of NMT on spontaneous movement.

  • Animals: Mice or rats.

  • Apparatus: Open-field arenas equipped with automated infrared beam detection systems or video tracking software.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes.

    • Administer NMT or vehicle.

    • Immediately place the animal in the locomotor activity chamber.

    • Record locomotor activity (e.g., distance traveled, beam breaks) for 30-60 minutes.

    • Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

This paradigm assesses the subjective effects of NMT by training animals to discriminate it from vehicle.

  • Animals: Rats or mice.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Procedure:

    • Train animals to press one lever for a food reward after administration of a training dose of NMT and a second lever after vehicle administration.

    • Once reliable discrimination is established (e.g., >80% correct responses), substitution tests are performed with different doses of NMT to determine the ED₅₀ for producing the discriminative stimulus effect.

    • Generalization tests with other psychoactive compounds can also be conducted.

Neurochemical Analysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

  • Animals: Rats are often used due to their larger brain size.

  • Procedure:

    • Surgery: Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

    • Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.

    • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µl/min).

    • Baseline Collection: Collect baseline dialysate samples for at least 60-120 minutes.

    • NMT Administration: Administer NMT systemically (i.p., s.c., or i.v.).

    • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., 10-20 minutes) for several hours post-administration.

    • Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., serotonin, dopamine) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Microdialysis_Workflow Surgery 1. Stereotaxic Surgery (Guide Cannula Implantation) Recovery 2. Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion 3. Microdialysis Probe Insertion Recovery->Probe_Insertion Habituation 4. Habituation & Baseline Collection (Perfusion with aCSF) Probe_Insertion->Habituation Drug_Admin 5. NMT Administration (i.p., s.c., or i.v.) Habituation->Drug_Admin Sample_Collection 6. Post-drug Dialysate Collection Drug_Admin->Sample_Collection Analysis 7. Neurotransmitter Analysis (HPLC-ED) Sample_Collection->Analysis

References

Application Notes and Protocols for N-Methyltryptamine in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyltryptamine (NMT) is a naturally occurring tryptamine (B22526) alkaloid found in various plants and is also an endogenous trace amine in the human body.[1] It serves as a biosynthetic precursor to N,N-dimethyltryptamine (DMT), a well-known psychedelic compound.[2] However, NMT itself exhibits a unique neuropharmacological profile, acting as a serotonin (B10506) 5-HT2A receptor agonist and a monoamine releasing agent.[1] This profile makes NMT a valuable tool for neuropharmacological research, particularly in studies investigating the serotonergic system, receptor signaling, and the mechanisms underlying the effects of psychoactive compounds. These application notes provide an overview of NMT's pharmacological properties and detailed protocols for its use in key in vitro and in vivo experimental paradigms.

Pharmacological Profile of this compound

NMT's primary mechanism of action involves its interaction with serotonin receptors and monoamine transporters. It is a full agonist at the serotonin 5-HT2A receptor and also potently induces the release of serotonin.[1] Its activity as a releasing agent for dopamine (B1211576) and norepinephrine (B1679862) is significantly weaker.[1] Notably, NMT displays biased agonism at the 5-HT2A receptor, as it does not appear to activate the β-arrestin2 pathway, a key signaling cascade for many G protein-coupled receptors (GPCRs).[1][3] NMT's affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors is reported to be intermediate between that of tryptamine and DMT.[4]

Quantitative Data Summary

The following tables summarize the known binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at various neurochemical targets.

Receptor/TransporterSpeciesAssay TypeValue (nM)
Serotonin Transporter (SERT) -Neurotransmitter ReleaseEC50 = 22
Norepinephrine Transporter (NET) -Neurotransmitter ReleaseEC50 = 733
Dopamine Transporter (DAT) -Neurotransmitter ReleaseEC50 = 321
α2-Adrenoceptor Rat (Brain)Competition Binding ([³H]p-aminoclonidine)IC50 = 5530[5]
Sigma-1 Receptor (σ1) Rat (Liver)Photolabeling Protection ([¹²⁵I]-IACoc)Minimal protection at 100 µM[6]
Sigma-2 Receptor (σ2) Rat (Liver)Photolabeling Protection ([¹²⁵I]IAF)Minimal protection at 100 µM[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of NMT at the 5-HT2A receptor and a general workflow for its characterization.

NMT_5HT2A_Signaling NMT This compound Receptor 5-HT2A Receptor NMT->Receptor Binds and Activates Gq_G11 Gq/G11 Receptor->Gq_G11 Activates beta_arrestin β-Arrestin 2 Receptor->beta_arrestin No significant recruitment PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation

Figure 1: Proposed biased agonism of NMT at the 5-HT2A receptor.

NMT_Research_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation binding_assay Radioligand Binding Assays (Ki determination) htr_assay Head-Twitch Response (HTR) (5-HT2A agonist activity) binding_assay->htr_assay Correlates with functional_assay Functional Assays (EC50, Emax, Biased Agonism) functional_assay->htr_assay Predicts release_assay Neurotransmitter Release Assays (e.g., from synaptosomes) microdialysis In Vivo Microdialysis (Neurotransmitter levels) release_assay->microdialysis Informs drug_discrim Drug Discrimination (Subjective effects) htr_assay->drug_discrim Informs NMT This compound NMT->binding_assay NMT->functional_assay NMT->release_assay

Figure 2: Experimental workflow for neuropharmacological characterization of NMT.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the neuropharmacological properties of this compound.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of NMT for a specific receptor (e.g., 5-HT2A).

Principle: This is a competitive binding assay where the ability of unlabeled NMT to displace a known radiolabeled ligand from the receptor is measured.

Materials:

  • Receptor Source: Cell membranes from a cell line stably expressing the human receptor of interest (e.g., HEK293 cells expressing h5-HT2A) or rodent brain tissue homogenates (e.g., rat frontal cortex).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known unlabeled antagonist for the target receptor (e.g., 10 µM methysergide (B1194908) for 5-HT2A).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation vials and scintillation cocktail.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cultured cells or brain tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane aliquots at -80°C.[7][8]

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of membrane preparation.

    • Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Competition: Add 50 µL of varying concentrations of NMT (e.g., 10⁻¹⁰ M to 10⁻⁴ M), 50 µL of radioligand solution, and 100 µL of membrane preparation.[7]

  • Incubation: Incubate the plate at room temperature (or other optimized temperature) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[7][8]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding for each concentration of NMT by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of NMT to generate a competition curve.

  • Determine the IC50 value (the concentration of NMT that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., in GraphPad Prism).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

In Vivo Head-Twitch Response (HTR) in Mice

Objective: To assess the 5-HT2A receptor agonist activity of NMT in vivo.

Principle: The head-twitch response is a rapid, rotational head movement in rodents that is a characteristic behavioral proxy for 5-HT2A receptor activation by hallucinogens.[9][10][11]

Materials:

  • Male C57BL/6J mice.

  • This compound hydrochloride dissolved in saline.

  • Observation chambers (e.g., clear cylindrical arenas).

  • Video recording equipment or a magnetometer-based detection system.

  • (Optional) A selective 5-HT2A receptor antagonist (e.g., M100907) for confirmation studies.

Procedure:

  • Acclimation: Acclimate the mice to the experimental room for at least 60 minutes before testing.

  • Drug Administration: Administer NMT via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses. A vehicle control group (saline) should be included.

  • Observation: Immediately after injection, place each mouse individually into an observation chamber.

  • Scoring:

    • Manual Scoring: Record the number of head twitches for a set period (e.g., 30-60 minutes) by a trained observer blinded to the treatment conditions.[9]

    • Automated Scoring: Use a video analysis software or a magnetometer system to automatically detect and count head twitches.[11]

  • (Optional) Antagonist Study: To confirm the involvement of the 5-HT2A receptor, a separate cohort of mice can be pre-treated with a 5-HT2A antagonist (e.g., M100907, 30 minutes prior) before NMT administration.

Data Analysis:

  • Plot the mean number of head twitches against the dose of NMT to generate a dose-response curve.

  • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the NMT-induced HTR compared to the vehicle control.

  • In the antagonist study, compare the number of head twitches in the antagonist + NMT group to the vehicle + NMT group to assess blockade of the response.

In Vivo Microdialysis for Serotonin Release

Objective: To measure the effect of NMT on extracellular serotonin levels in a specific brain region (e.g., prefrontal cortex or striatum) of freely moving rats.

Principle: Microdialysis allows for the sampling of neurotransmitters from the extracellular fluid of the brain. NMT can be administered systemically or locally through the microdialysis probe (reverse dialysis), and the resulting changes in serotonin concentration in the collected dialysate are measured.[12][13]

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Microinfusion pump and liquid switch.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • This compound hydrochloride.

  • Fraction collector.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) or mass spectrometry (MS).[14][15]

Procedure:

  • Surgery:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeted to the brain region of interest.

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • Gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).[16]

    • Administer NMT either systemically (i.p. or s.c.) or locally via reverse dialysis by including it in the perfusion fluid.

    • Continue collecting dialysate samples during and after NMT administration.

    • Immediately freeze samples on dry ice and store at -80°C until analysis.[16]

  • Sample Analysis:

    • Thaw the dialysate samples.

    • Inject a known volume into the HPLC-ECD/MS system to quantify the serotonin concentration.

Data Analysis:

  • Calculate the average serotonin concentration in the baseline samples.

  • Express the serotonin concentration in each post-treatment sample as a percentage of the baseline average.

  • Plot the mean percentage change in serotonin levels over time for each treatment group.

  • Use statistical analysis (e.g., repeated measures ANOVA) to compare the effects of NMT to the vehicle control.

Conclusion

This compound presents a compelling pharmacological profile for researchers investigating the serotonergic system. Its biased agonism at the 5-HT2A receptor and its potent serotonin-releasing properties offer unique avenues for dissecting the complex signaling and behavioral effects of tryptamines. The protocols outlined in these application notes provide a robust framework for the in vitro and in vivo characterization of NMT, enabling a deeper understanding of its neuropharmacological actions and its potential as a research tool in the development of novel therapeutics. Further research is warranted to fully elucidate its receptor binding profile and the functional consequences of its unique signaling properties.

References

Troubleshooting & Optimization

Technical Support Center: N-Methyltryptamine (NMT) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyltryptamine (NMT). The information is presented in a question-and-answer format to directly address common challenges and improve reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to optimize your experimental outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No NMT Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Poor quality or degraded starting materials (Tryptamine, formaldehyde (B43269), formic acid, or reducing agents). 3. Incorrect Stoichiometry: Improper molar ratios of reactants. 4. Ineffective Reducing Agent: The chosen reducing agent may not be suitable or active.1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Monitor reaction progress using TLC or LC-MS. 2. Use High-Purity Reagents: Ensure all reagents are of high purity and stored under appropriate conditions. 3. Adjust Stoichiometry: Carefully calculate and use the correct molar ratios of all reactants. For reductive amination, a slight excess of the methylating agent and reducing agent may be beneficial. 4. Select an Appropriate Reducing Agent: For Eschweiler-Clarke, ensure formic acid is of high concentration. For other reductive aminations, sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are commonly effective.
Presence of Unreacted Tryptamine (B22526) 1. Insufficient Methylating Agent: Not enough formaldehyde or other methyl source was used. 2. Suboptimal Reaction Conditions: The reaction may not have reached completion.1. Increase Methylating Agent: Use a slight excess of the methylating agent. 2. Prolong Reaction Time/Increase Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature to ensure full conversion.
Formation of N,N-Dimethyltryptamine (DMT) Impurity Over-methylation: The reaction conditions favor the addition of a second methyl group to the nitrogen atom.1. Control Stoichiometry: Use a controlled amount of the methylating agent (ideally a 1:1 molar ratio with tryptamine). 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the second methylation.
Formation of β-carboline Side Products Pictet-Spengler Reaction: Acidic conditions can catalyze the cyclization of tryptamine or NMT with formaldehyde.1. Control pH: Maintain a less acidic environment if possible, although this can be challenging in the Eschweiler-Clarke reaction. 2. Use a Milder Reducing Agent: Sodium cyanoborohydride is often preferred as it is effective at a pH range that is less conducive to the Pictet-Spengler reaction.[1]
Difficult Purification of NMT 1. Presence of Multiple Byproducts: A complex mixture of products and byproducts makes separation challenging. 2. Similar Polarity of Products: NMT, DMT, and tryptamine can have similar polarities, making chromatographic separation difficult.1. Optimize Reaction Selectivity: Address the root causes of byproduct formation (see above). 2. Utilize Different Purification Techniques: Consider column chromatography with a carefully selected solvent system, or conversion to a salt followed by recrystallization to improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound with a good yield?

A1: Reductive amination of tryptamine is the most common and reliable method. The Eschweiler-Clarke reaction, a specific type of reductive amination using formaldehyde and formic acid, is a classic and effective approach.[2][3] This method is advantageous as it avoids the formation of quaternary ammonium (B1175870) salts.[4]

Q2: How can I minimize the formation of the over-methylated product, N,N-Dimethyltryptamine (DMT)?

A2: To minimize DMT formation, precise control over the stoichiometry of your reactants is crucial. Using a 1:1 molar ratio of tryptamine to formaldehyde is recommended. Additionally, carrying out the reaction at a lower temperature can help to selectively favor the formation of the mono-methylated product, NMT.

Q3: What are the key parameters to control in the Eschweiler-Clarke synthesis of NMT to maximize yield?

A3: The key parameters to control are:

  • Reagent Purity: Use high-purity tryptamine, formaldehyde, and formic acid.

  • Stoichiometry: A slight excess of formic acid and formaldehyde can help drive the reaction to completion.[3]

  • Temperature: The reaction is typically performed at or near boiling, but careful temperature control can influence selectivity.[2]

  • Reaction Time: Ensure a sufficient reaction time for the methylation to complete.

Q4: I am observing a significant amount of a beta-carboline byproduct. What is causing this and how can I prevent it?

A4: The formation of β-carbolines is due to the Pictet-Spengler reaction, which is an acid-catalyzed cyclization of a tryptamine with an aldehyde or ketone.[1] In the context of NMT synthesis, this occurs between tryptamine (or NMT) and formaldehyde under acidic conditions. To prevent this, you can try to use a milder reducing agent like sodium cyanoborohydride, which is effective under less acidic conditions, thereby disfavoring the Pictet-Spengler cyclization.[1]

Q5: What is the best method for purifying crude this compound?

A5: Purification can be achieved through several methods. Column chromatography on silica (B1680970) gel is a common technique. A solvent system such as dichloromethane (B109758):methanol:triethylamine (e.g., 95:4:1) can be effective for separating NMT from other components.[5] Alternatively, the crude NMT can be converted to a salt (e.g., hydrochloride or fumarate) and purified by recrystallization. This is often an effective way to achieve high purity.

Experimental Protocols

Protocol 1: this compound Synthesis via Reductive Amination (Eschweiler-Clarke Reaction)

This protocol is a general guideline and may require optimization based on specific laboratory conditions.

Materials:

  • Tryptamine

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (88-98%)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve tryptamine in an excess of formic acid.

  • To this solution, add formaldehyde (approximately 1.1 to 1.5 molar equivalents relative to tryptamine).

  • Heat the reaction mixture to 80-100°C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a concentrated NaOH solution to a pH of >10. This should be done in an ice bath to control the exothermic reaction.

  • Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volumes).

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or by conversion to a salt and recrystallization.

Data Presentation

Table 1: Comparison of NMT Synthesis Methods and Yields
Method Starting Material Reagents Reported Yield Reference
Methylation with Methyl IodideTryptamineMethyl Iodide, Sodium Hydride, Dimethylformamide56%[5]
Reductive AminationTryptamineFormaldehyde, Sodium Borohydride, Methanol37.6% - 46% (for DMT, NMT is an intermediate)[6]

Note: Yields are highly dependent on reaction scale, purity of reagents, and purification methods.

Visualizations

Experimental Workflow for NMT Synthesis via Reductive Amination

NMT_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Tryptamine Tryptamine ReactionVessel Reaction Mixture (Heating) Tryptamine->ReactionVessel Reagents Formaldehyde & Formic Acid Reagents->ReactionVessel Basification Basification (NaOH) ReactionVessel->Basification Cooling Extraction Solvent Extraction (DCM) Basification->Extraction Drying Drying (Na2SO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration CrudeNMT Crude NMT Concentration->CrudeNMT ColumnChromatography Column Chromatography CrudeNMT->ColumnChromatography PureNMT Pure NMT ColumnChromatography->PureNMT

Caption: Workflow for NMT synthesis via reductive amination.

Troubleshooting Logic for Low NMT Yield

Low_Yield_Troubleshooting Start Low NMT Yield CheckPurity Check Reagent Purity Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK CheckStoichiometry Verify Stoichiometry StoichiometryOK Stoichiometry Correct? CheckStoichiometry->StoichiometryOK CheckConditions Review Reaction Conditions (Time, Temperature) ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckWorkup Evaluate Work-up & Purification WorkupOK Work-up Efficient? CheckWorkup->WorkupOK PurityOK->CheckStoichiometry Yes ReplaceReagents Use Fresh, High-Purity Reagents PurityOK->ReplaceReagents No StoichiometryOK->CheckConditions Yes AdjustStoichiometry Adjust Molar Ratios StoichiometryOK->AdjustStoichiometry No ConditionsOK->CheckWorkup Yes OptimizeConditions Increase Time/Temp ConditionsOK->OptimizeConditions No OptimizeWorkup Optimize Extraction & Purification Steps WorkupOK->OptimizeWorkup No Success Improved Yield WorkupOK->Success Yes ReplaceReagents->CheckPurity AdjustStoichiometry->CheckStoichiometry OptimizeConditions->CheckConditions OptimizeWorkup->CheckWorkup

Caption: Troubleshooting decision tree for low NMT yield.

References

Technical Support Center: Overcoming Challenges in Separating NMT from DMT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the separation of N-methyltryptamine (NMT) from N,N-dimethyltryptamine (DMT).

Quick Navigation

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Troubleshooting Guides

This section addresses common issues encountered during the separation of NMT and DMT, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Poor Separation Efficiency During Solvent Extraction/Crystallization

Q: My solvent extraction or crystallization is not effectively separating NMT and DMT. What could be the issue?

A: Inefficient separation is often due to the similar solubility profiles of NMT and DMT in many common organic solvents. Several factors can contribute to this issue:

  • Inappropriate Solvent Choice: The solvent system may not be optimal for exploiting the subtle solubility differences between the two compounds.

  • Co-precipitation: NMT and DMT can sometimes co-precipitate, especially from highly concentrated solutions or during rapid crystallization.

  • Temperature Control: Inadequate control of temperature during extraction and crystallization can lead to poor selectivity.

  • Emulsion Formation: During liquid-liquid extraction, the formation of a stable emulsion at the solvent interface can trap material and prevent clean separation.

Troubleshooting Workflow:

start Poor Separation solvent Optimize Solvent System (e.g., Acetone (B3395972), Heptane) start->solvent temp Refine Temperature Control (Slow Cooling) start->temp agitation Gentle Agitation (Avoid Vigorous Shaking) start->agitation emulsion Address Emulsion (Add Brine, Centrifuge) start->emulsion end Improved Separation solvent->end temp->end agitation->end emulsion->end

Caption: Troubleshooting workflow for poor separation.

Recommended Solutions:

  • Solvent Optimization: Experiment with different solvent systems. Acetone has been reported to offer better selectivity in some cases, with DMT being more soluble than NMT.[1] Heptane can also be used for selective precipitation.

  • Fractional Crystallization: Perform multiple, slow recrystallization steps. Allow the solution to cool gradually to promote the formation of purer crystals.

  • Temperature Gradient: Utilize a carefully controlled temperature gradient during crystallization to selectively precipitate one compound before the other.

  • Anti-Solvent Addition: Consider the slow addition of an anti-solvent to a solution of the mixture to induce selective precipitation.

  • Breaking Emulsions: If an emulsion forms during liquid-liquid extraction, it can be broken by adding a saturated brine solution, gentle heating, or centrifugation.

Issue 2: Discolored (Yellow/Orange) Crystals

Q: My final product crystals are yellow or orange instead of white. What causes this and how can I fix it?

A: The discoloration of DMT and NMT crystals can be attributed to several factors:

  • Oxidation: DMT can oxidize over time, especially when exposed to air and light, forming DMT-N-oxide, which is yellowish.[2]

  • Impurities from Plant Material: If extracted from a natural source, other plant oils and fats may be co-extracted, leading to discoloration. Using heat during extraction can increase the extraction of these impurities.

  • Solvent Impurities: The use of non-reagent grade solvents can introduce impurities that co-crystallize with the product.

  • Polymorphism: DMT can exist in different crystalline forms (polymorphs), which may exhibit different colors.[3][4]

Troubleshooting Workflow:

start Discolored Crystals recrystallize Re-crystallize (e.g., with Heptane) start->recrystallize activated_carbon Activated Carbon Wash start->activated_carbon cold_wash Cold Non-Polar Solvent Wash start->cold_wash end White Crystals recrystallize->end activated_carbon->end cold_wash->end

Caption: Troubleshooting workflow for discolored crystals.

Recommended Solutions:

  • Re-crystallization: Dissolve the discolored crystals in a minimal amount of a suitable hot solvent (e.g., heptane) and allow it to cool slowly. The impurities may remain in the mother liquor.

  • Activated Carbon Treatment: Add a small amount of activated carbon to the solution of the dissolved product, heat gently, and then filter to remove the carbon and adsorbed impurities before crystallization.

  • Cold Solvent Wash: Wash the crystals with a small amount of a cold, non-polar solvent to remove surface impurities.

  • Optimize Extraction Conditions: If extracting from plant material, avoid excessive heat to minimize the extraction of oils and fats.

Frequently Asked Questions (FAQs)

Q1: What are the most promising methods for separating NMT and DMT on a laboratory scale?

A1: Several methods show promise for the separation of NMT and DMT:

  • Chromatography: Column chromatography is a highly effective method for separating compounds with similar properties. A silica (B1680970) gel column with a non-polar mobile phase (e.g., a mixture of dichloromethane (B109758) and methanol) can be used.[5]

  • Selective Solvent Extraction/Crystallization: This method relies on the differential solubility of NMT and DMT in specific solvents. For instance, DMT is reportedly more soluble in acetone than NMT, allowing for a degree of separation through careful washing and crystallization.[1]

  • Chemical Derivatization: This involves selectively reacting one of the compounds to alter its physical properties, making it easier to separate. For example, the secondary amine of NMT can be selectively acetylated using a mild acetylating agent like aspirin (B1665792), making it more non-polar and thus separable from the unreacted tertiary amine, DMT.

Q2: Can I use pH adjustments to selectively extract NMT or DMT?

A2: Due to the very similar pKa values of NMT and DMT, achieving a clean separation through pH-based extraction alone is challenging. Both are basic compounds and will be protonated in acidic solutions and deprotonated (freebase) in basic solutions. While there might be a very slight difference in their pKa values, it is generally not significant enough for efficient separation through simple acid-base extractions.

Q3: Are there any analytical techniques to confirm the successful separation of NMT and DMT?

A3: Yes, several analytical techniques can be used to verify the purity of the separated fractions:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the separation. NMT and DMT will have different Rf values on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of each fraction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers both separation and identification of the compounds based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the identity and purity of the final products.

Physicochemical Data

The following tables summarize key physicochemical properties of NMT and DMT to aid in the development of separation protocols.

Table 1: General Properties

PropertyThis compound (NMT)N,N-dimethyltryptamine (DMT)
Molecular Formula C₁₁H₁₄N₂C₁₂H₁₆N₂
Molar Mass 174.24 g/mol [6]188.27 g/mol [1]
Appearance Oil or crystalline solid[2]White crystalline solid[1]

Table 2: Thermal and Physicochemical Properties

PropertyThis compound (NMT)N,N-dimethyltryptamine (DMT)
Melting Point 87-89 °C[7]44.6-46.8 °C (Polymorph II), 57-58 °C (Polymorph I)[3]
Boiling Point 336.18 °C at 760 mmHg60-80 °C (at reduced pressure)[1]
pKa Not readily available8.68[1][8]

Table 3: Solubility Data (Qualitative)

SolventThis compound (NMT)N,N-dimethyltryptamine (DMT)
Water Sparingly solubleSparingly soluble
Acetone SolubleVery soluble[2]
Heptane/Hexane Soluble to some extentSoluble
Dichloromethane Soluble[2]Soluble
Methanol Soluble[2]Soluble
Ethanol SolubleSoluble
Toluene SolubleVery soluble[2]
Xylene SolubleVery soluble[2]

Experimental Protocols

Protocol 1: Separation by Selective Acetylation

This protocol is based on the principle of selectively acetylating the secondary amine of NMT, leaving the tertiary amine of DMT unreacted. This difference in reactivity allows for subsequent separation.

Workflow for Selective Acetylation:

start NMT/DMT Mixture reaction React with Aspirin in Ethanol start->reaction extraction Acid-Base Extraction reaction->extraction separation Separate Aqueous (DMT) and Organic (Acetylated NMT) Layers extraction->separation dmt_purification Purify DMT from Aqueous Layer separation->dmt_purification end_dmt Pure DMT dmt_purification->end_dmt

Caption: Workflow for NMT/DMT separation by acetylation.

Methodology:

  • Dissolution: Dissolve the NMT/DMT mixture in a minimal amount of a suitable alcohol, such as ethanol.

  • Reagent Addition: Add a mild acetylating agent, such as acetylsalicylic acid (aspirin), to the solution. The molar ratio of aspirin to estimated NMT should be optimized, starting with a slight excess of aspirin.

  • Reaction: Gently heat the mixture to facilitate the reaction. Monitor the reaction progress using TLC.

  • Workup: After the reaction is complete, perform an acid-base extraction.

    • Acidify the reaction mixture to protonate the unreacted DMT, making it water-soluble.

    • Extract the acetylated NMT (which is less basic and will remain in the organic layer) with a non-polar solvent.

    • Separate the aqueous and organic layers.

  • Purification:

    • The aqueous layer containing the DMT salt can be basified and the DMT freebase extracted with a non-polar solvent.

    • The organic layer containing the acetylated NMT can be washed and the solvent evaporated to yield the derivatized product.

Note: This is a generalized protocol. Optimization of reaction time, temperature, and solvent may be necessary for optimal results.

Protocol 2: Separation by Column Chromatography

This protocol outlines a general procedure for separating NMT and DMT using column chromatography.

Methodology:

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the NMT/DMT mixture in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase. A common mobile phase is a mixture of a non-polar solvent like dichloromethane and a polar solvent like methanol. The ratio will need to be optimized to achieve good separation (e.g., 9:1 dichloromethane:methanol).[5]

    • Collect fractions as the solvent flows through the column.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify which fractions contain NMT and which contain DMT.

    • Combine the pure fractions of each compound.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined fractions to obtain the purified compounds.

Note: The choice of stationary phase, mobile phase composition, and column dimensions will depend on the amount of material to be separated and will require optimization.

References

Technical Support Center: N-Methyltryptamine (NMT) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of N-Methyltryptamine (NMT) in various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound (NMT) in solution?

A1: The stability of NMT in solution is primarily influenced by pH, the type of solvent, temperature, light exposure, and the presence of oxidizing agents. Like other tryptamines, the indole (B1671886) ring and the secondary amine in NMT's structure are susceptible to degradation under certain conditions.

Q2: How does pH impact the stability of NMT?

A2: The stability of NMT is expected to be pH-dependent. In strongly acidic or basic conditions, the molecule can undergo hydrolysis or other forms of degradation. The protonation state of the secondary amine is pH-dependent, which can influence its reactivity. It is crucial to determine the pH-rate profile to identify the pH at which NMT exhibits maximum stability for the development of liquid formulations.

Q3: Which solvents are recommended for storing NMT solutions?

A3: For short-term storage, aprotic solvents in which NMT is soluble, such as acetonitrile (B52724) or methanol, are often used. However, the long-term stability in these solvents should be experimentally verified. For aqueous solutions, buffered systems at an optimal pH are recommended. It is crucial to avoid reactive solvents. For instance, N,N-Dimethyltryptamine (DMT) has been reported to react with dichloromethane (B109758) upon long-term storage.

Q4: What are the likely degradation products of NMT?

A4: Based on the structure of NMT and the degradation pathways of similar tryptamines, potential degradation products could arise from oxidation of the indole ring or the secondary amine, leading to the formation of N-oxides, hydroxylated derivatives, or other related compounds. Forced degradation studies are essential to identify and characterize these potential degradants.

Q5: How can I monitor the stability of my NMT samples?

A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is required to monitor the stability of NMT. This method should be capable of separating the intact NMT from all potential degradation products, allowing for accurate quantification of the parent compound and detection of any impurities.

Troubleshooting Guides

Issue 1: Rapid degradation of NMT in an aqueous buffer.

  • Potential Cause: The pH of the buffer may not be optimal for NMT stability.

  • Troubleshooting Steps:

    • Review the literature for the pKa of NMT to estimate a pH range of higher stability.

    • Conduct a pH-rate profile study by preparing NMT solutions in a series of buffers with varying pH values (e.g., from pH 2 to 10).

    • Analyze the samples at initial and subsequent time points using a validated stability-indicating HPLC method.

    • Plot the logarithm of the remaining NMT concentration versus time to determine the degradation rate constant at each pH.

    • Identify the pH at which the degradation rate is minimal.

Issue 2: Appearance of unknown peaks in the chromatogram of a stored NMT solution.

  • Potential Cause: These unknown peaks are likely degradation products of NMT.

  • Troubleshooting Steps:

    • Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products. This will help in confirming if the unknown peaks correspond to degradants.

    • Use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for the tentative identification of the degradation products.

    • Further structural elucidation of significant degradation products may require isolation and characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Issue 3: Inconsistent results in NMT stability studies.

  • Potential Cause: This could be due to a non-validated analytical method, improper sample handling, or uncontrolled storage conditions.

  • Troubleshooting Steps:

    • Method Validation: Ensure the analytical method used is fully validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

    • Sample Handling: Use consistent procedures for sample preparation and analysis. Minimize the exposure of samples to light and elevated temperatures during handling.

    • Storage Conditions: Store all stability samples in a calibrated and monitored stability chamber to ensure consistent temperature and humidity. Use light-protected containers if NMT is found to be photosensitive.

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables are presented as templates. Researchers should generate their own data following the provided experimental protocols.

Table 1: Example pH-Stability Data for NMT in Aqueous Buffers at 25°C

pHBuffer SystemInitial Concentration (µg/mL)Concentration after 7 days (µg/mL)Degradation (%)
2.00.1 M HCl100Data to be generatedData to be generated
4.0Acetate (B1210297) Buffer100Data to be generatedData to be generated
7.0Phosphate (B84403) Buffer100Data to be generatedData to be generated
9.0Borate Buffer100Data to be generatedData to be generated
12.00.1 M NaOH100Data to be generatedData to be generated

Table 2: Example Solvent Stability Data for NMT at 25°C for 30 days

SolventInitial Concentration (µg/mL)Concentration after 30 days (µg/mL)Degradation (%)
Acetonitrile100Data to be generatedData to be generated
Methanol100Data to be generatedData to be generated
Dimethyl Sulfoxide (DMSO)100Data to be generatedData to be generated
Water (pH 7.0)100Data to be generatedData to be generated

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways for NMT.

Methodology:

  • Acid Hydrolysis: Dissolve NMT in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve NMT in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat NMT solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid NMT to 105°C for 48 hours.

  • Photolytic Degradation: Expose NMT solution to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze all stressed samples, along with a control sample (NMT in the same solvent, unstressed), using a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method for NMT

Objective: To develop and validate an HPLC method capable of separating NMT from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase Optimization:

    • Use a gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Adjust the pH of the aqueous phase and the gradient profile to achieve optimal separation between NMT and the peaks generated during the forced degradation study.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and a mass spectrometer (MS) for peak identification.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow_Forced_Degradation cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis NMT_Stock NMT Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) NMT_Stock->Acid Expose Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) NMT_Stock->Base Expose Oxidation Oxidation (e.g., 3% H2O2, RT) NMT_Stock->Oxidation Expose Thermal Thermal (Solid, 105°C) NMT_Stock->Thermal Expose Photo Photolytic (UV/Vis Light) NMT_Stock->Photo Expose HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Identify Degradants) HPLC->Data

Caption: Workflow for Forced Degradation Studies of NMT.

Logical_Relationship_Stability_Testing cluster_inputs Inputs cluster_process Process cluster_analysis Analysis & Outcome NMT_Sample NMT Sample Stability_Study Conduct Stability Study (Time Points) NMT_Sample->Stability_Study Solvent Solvent System Solvent->Stability_Study pH pH Condition pH->Stability_Study Storage Storage Conditions (Temp, Light, Humidity) Storage->Stability_Study Analytical_Method Stability-Indicating Analytical Method Stability_Study->Analytical_Method Degradation_Profile Degradation Profile (Rate, Products) Analytical_Method->Degradation_Profile Shelf_Life Shelf-Life Determination Degradation_Profile->Shelf_Life

Caption: Logical Flow of a Comprehensive NMT Stability Study.

Preventing the degradation of N-Methyltryptamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methyltryptamine (NMT)

Welcome to the technical support center for this compound (NMT). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of NMT during storage and experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary factors that cause this compound (NMT) to degrade?

A1: Like other tryptamines, NMT is susceptible to degradation from exposure to environmental factors. The primary drivers of degradation are:

  • Oxidation: The indole (B1671886) ring and the tertiary amine are susceptible to oxidation, especially when exposed to atmospheric oxygen. This can lead to the formation of N-oxides and other degradation products.[1][2][3][4]

  • Light: Photodegradation is a significant concern for tryptamines.[5] Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions. Storing samples in the dark is crucial.[6]

  • Heat: Elevated temperatures accelerate the rate of chemical degradation.[5] While room temperature is often suitable for short-term storage, long-term stability is enhanced at lower temperatures.

Q2: My solid NMT has changed color (e.g., turned yellowish/brownish). What does this indicate?

A2: A color change in your NMT sample, which is typically a white to off-white solid, is a common indicator of degradation. This is often due to the formation of colored oxidation products. While a slight color change may not significantly impact purity for some applications, it warrants investigation. It is recommended to perform an analytical purity assessment (e.g., via HPLC or GC-MS) to quantify the extent of degradation.

Q3: What are the ideal storage conditions for long-term NMT stability?

A3: To minimize degradation, NMT should be stored with the following conditions:

  • Temperature: For long-term storage, keep at or below -20°C. For short-term storage, refrigeration at 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[5] This is the most critical factor for preventing oxidative degradation.

  • Light: Always store in a light-protected container, such as an amber glass vial.[7]

  • Container: Use a tightly sealed, high-quality glass container to prevent moisture and air ingress.

Q4: Should I store NMT as a freebase or as a salt (e.g., fumarate (B1241708), HCl)?

A4: Storing NMT as a salt (e.g., fumarate or hydrochloride) is generally recommended over the freebase form for enhanced stability. Salts are typically more crystalline, less volatile, and less susceptible to oxidation than their freebase counterparts. Conversion to a stable salt form is a known strategy to prevent degradation.[3]

Q5: How can I check the purity of my NMT sample?

A5: The purity of an NMT sample can be reliably determined using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a common and effective method.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is also suitable for purity assessment.[10] These methods can separate NMT from its degradation products and allow for quantification.

Data on Tryptamine Stability

While specific quantitative long-term stability data for this compound is not extensively published, the principles of degradation are highly analogous to other well-studied tryptamines like psilocybin and psilocin. The following table, based on findings for related compounds, illustrates the impact of storage conditions on stability.[5][6][11][12][13]

Storage ConditionFormLight ExposureTemperatureObserved StabilityKey Takeaway
Optimal Dried Solid / PowderDarkRoom TemperatureHighest Stability Drying and storing in the dark at room temp was found to be the most suitable condition for preserving tryptamines.[5][6][11][12][13]
Sub-Optimal Dried Solid / PowderDarkRefrigerated/Frozen (-20°C to -80°C)Moderate to High DegradationCold storage of tryptamines can paradoxically accelerate degradation for some related compounds.[5][6][11][12]
Poor Dried Solid / PowderExposed to LightRoom TemperatureHigh DegradationLight exposure is a primary driver of degradation, with significant losses observed quickly.[5][6]
Very Poor Fresh/Aqueous SolutionExposed to LightRoom TemperatureRapid Degradation The presence of water and light leads to very rapid degradation.[6]

Experimental Protocols

Protocol: Purity Assessment of NMT by HPLC-UV

This protocol provides a general method for determining the purity of an NMT sample. It should be adapted and validated for specific equipment and laboratory conditions.

1. Objective: To quantify the purity of an NMT sample and detect the presence of degradation products using Reverse-Phase High-Performance Liquid Chromatography with UV detection.

2. Materials:

  • This compound (NMT) sample

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Water

  • Ammonium Formate

  • Formic Acid

  • Volumetric flasks, pipettes, and autosampler vials

3. Sample Preparation:

  • Prepare a stock solution of NMT by accurately weighing approximately 10 mg of the sample and dissolving it in 10.0 mL of methanol to create a 1 mg/mL solution.

  • Sonicate the stock solution for 5 minutes to ensure complete dissolution.

  • From the stock solution, prepare a working solution by diluting it to a final concentration of 50 µg/mL with the mobile phase. For example, transfer 50 µL of the stock solution into a 10 mL volumetric flask and fill to the mark with the mobile phase.

  • Filter the working solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid) and Mobile Phase B (Methanol).

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: Ramp to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: Return to 10% B

    • 26-30 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 10 µL.

  • Column Temperature: 35°C.[9]

  • UV Detection: 280 nm.[9]

5. Data Analysis:

  • Run a blank (mobile phase) to establish a baseline.

  • Inject the prepared NMT sample.

  • Identify the peak corresponding to NMT based on its retention time, which should be compared to a reference standard if available.

  • Integrate the area of all peaks in the chromatogram.

  • Calculate the purity of NMT as a percentage of the total peak area:

    • Purity (%) = (Area of NMT Peak / Total Area of All Peaks) * 100

Visualizations

NMT Degradation Pathway

The primary non-metabolic degradation pathway for tryptamines like NMT in storage is oxidation. The electron-rich indole nucleus and the tertiary amine are susceptible to attack by atmospheric oxygen, particularly when catalyzed by light or heat. One of the most common products is the corresponding N-oxide.

NMT_Degradation NMT This compound (NMT) mid NMT->mid DegradationProduct This compound-N-Oxide Factor1 Oxygen (O₂) Factor1->mid Factor2 Light (hν) / Heat (Δ) Factor2->mid mid->DegradationProduct Oxidation

Caption: Oxidative degradation pathway of this compound.

Workflow for NMT Stability Testing

This workflow outlines the key steps for a systematic evaluation of NMT stability under various storage conditions, adhering to principles outlined in stability testing guidelines.[14][15][16]

Stability_Workflow start Start: Receive/Synthesize NMT Batch initial_analysis Initial Analysis (t=0) (Purity, Appearance) start->initial_analysis aliquot Aliquot Samples into Storage Containers initial_analysis->aliquot storage Place Samples in Defined Storage Conditions aliquot->storage pull_samples Pull Samples at Scheduled Timepoints storage->pull_samples analysis Analyze Samples (HPLC, GC-MS) pull_samples->analysis compare Compare Data to t=0 and Specification analysis->compare stable Result: Stable Continue Study compare->stable No Sig. Change unstable Result: Unstable (Significant Change) compare->unstable Sig. Change stable->pull_samples Next Timepoint end End of Study: Determine Shelf-Life / Re-test Period stable->end Final Timepoint unstable->end

Caption: Experimental workflow for an NMT stability study.

References

Technical Support Center: N-Methyltryptamine (NMT) Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection and quantification of N-Methyltryptamine (NMT).

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC-MS analysis of this compound (NMT)?

A1: Yes, derivatization is highly recommended for the analysis of NMT by GC-MS. NMT is a secondary amine containing an active hydrogen on both the indole (B1671886) and the secondary amine groups. These functional groups make the molecule relatively polar and prone to interactions with active sites in the GC system, which can lead to poor peak shape (tailing) and reduced sensitivity. Derivatization increases the volatility and thermal stability of NMT, and it reduces its polarity, resulting in improved chromatographic performance.[1] Common derivatization techniques include silylation and acylation.

Q2: What are the most common derivatization reagents for NMT analysis?

A2: The most common derivatization approaches for compounds with amine and indole moieties like NMT are silylation and acylation.

  • Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are frequently used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups.[2][3]

  • Acylation: Reagents like acetic anhydride (B1165640) can be used to acetylate the secondary amine and indole nitrogen. This can be particularly useful for resolving co-eluting isomers.[4]

Q3: Why am I observing multiple peaks for my pure NMT standard after derivatization?

A3: The presence of multiple peaks for a pure NMT standard after derivatization is a known phenomenon.[2][3] NMT has two active sites for derivatization: the secondary amine nitrogen and the indole nitrogen. Incomplete or partial derivatization can result in a mixture of mono- and di-substituted derivatives, each of which will produce a distinct peak in the chromatogram. For instance, with silylation, you might see a peak for the mono-TMS derivative and another for the di-TMS derivative. To address this, optimization of the derivatization reaction conditions (e.g., temperature, time, and reagent concentration) is crucial to drive the reaction to completion and form a single, fully derivatized product.

Q4: What are the characteristic mass fragments of derivatized NMT?

A4: The mass spectrum of derivatized NMT will be dominated by fragments characteristic of the derivatizing group and the tryptamine (B22526) backbone. For the trimethylsilyl (TMS) derivative, the fragmentation pattern is relatively simple. The mass spectra of TMS derivatives are often characterized by a prominent base peak resulting from the cleavage of the Cα-Cβ bond of the ethylamine (B1201723) side chain.[2][3] It is essential to acquire a full-scan mass spectrum of your derivatized NMT standard to confirm the expected fragmentation pattern and select appropriate ions for selected ion monitoring (SIM) analysis.

Q5: What is a suitable GC column for NMT analysis?

A5: A low- to mid-polarity column is generally suitable for the analysis of derivatized NMT. Columns such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5ms) are commonly used and have been shown to provide good separation for a range of tryptamines.[5] These columns offer good resolution and thermal stability.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) 1. Incomplete derivatization. 2. Active sites in the injector liner or the front of the GC column. 3. Column contamination.1. Optimize derivatization: increase reagent volume, reaction time, or temperature. 2. Use a deactivated inlet liner. Trim the first few centimeters of the column. 3. Bake out the column according to the manufacturer's instructions.
Multiple Peaks for NMT Standard 1. Incomplete derivatization leading to a mixture of mono- and di-derivatized NMT.[2][3] 2. Thermal degradation of the analyte in the injector.1. Drive the derivatization reaction to completion by optimizing time, temperature, and reagent concentration. 2. Lower the injector temperature. Ensure the use of a deactivated liner.
Low Sensitivity / No Peak Detected 1. Inefficient derivatization. 2. Adsorption of the analyte in the GC system. 3. Incorrect MS parameters (e.g., low dwell time in SIM mode, incorrect ion selection). 4. Leaks in the system.1. Confirm derivatization success by analyzing a higher concentration standard. 2. Use a deactivated liner and column. Check for system activity. 3. Optimize MS parameters. Start with a full scan to identify the correct m/z values, then create a SIM method with appropriate dwell times. 4. Perform a leak check on the GC-MS system.
Co-elution with Other Compounds 1. NMT can co-elute with isomers such as α-methyltryptamine (aMT) and 5-(2-aminopropyl)indole (B590550) (5-IT).[4] 2. Inadequate chromatographic separation.1. Consider a different derivatization strategy. For example, acetylation with acetic anhydride can resolve NMT from aMT and 5-IT.[4] 2. Optimize the GC temperature program (e.g., use a slower ramp rate).
Baseline Noise or Ghost Peaks 1. Contaminated syringe, solvent, or derivatization reagent. 2. Septum bleed. 3. Carryover from a previous injection.1. Run a solvent blank and a reagent blank to identify the source of contamination. 2. Use a high-quality, low-bleed septum. 3. Run a solvent wash after high-concentration samples.

Quantitative Data Summary

The following table summarizes typical parameters for the quantification of NMT. Note that these values can vary depending on the specific instrument and method conditions.

ParameterValueReference
Limit of Detection (LOD)41.1 ng/mL[6]
Limit of Quantification (LOQ)41.4 µg/mL[6]
Linearity Range20.8 - 980 µg/mL[6]
Correlation Coefficient (r²)> 0.99[6]

Experimental Protocols

Protocol 1: Silylation of NMT for GC-MS Analysis

Objective: To prepare the trimethylsilyl (TMS) derivative of NMT for GC-MS analysis.

Materials:

  • NMT standard solution

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Evaporate a known amount of the NMT standard solution to dryness under a gentle stream of nitrogen in a GC vial.

  • Add 50 µL of anhydrous solvent to reconstitute the dried sample.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: GC-MS Analysis of Derivatized NMT

Objective: To establish a GC-MS method for the separation and detection of derivatized NMT.

Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph
GC ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Scan ModeFull Scan (m/z 50-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start NMT Standard/Sample evaporate Evaporate to Dryness start->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute derivatize Add Derivatization Reagent reconstitute->derivatize heat Heat (e.g., 70°C for 30 min) derivatize->heat inject Inject into GC-MS heat->inject Inject derivatized sample separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (Scan/SIM) ionize->detect process Data Acquisition & Processing detect->process Acquire data identify Peak Identification process->identify quantify Quantification identify->quantify

Caption: Experimental workflow for NMT analysis by GC-MS.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_solutions_shape Solutions for Peak Shape cluster_solutions_sensitivity Solutions for Sensitivity start Poor Chromatographic Peak? tailing Tailing Peak start->tailing Yes multiple_peaks Multiple Peaks start->multiple_peaks Yes, multiple peaks low_signal Low/No Signal start->low_signal No, but low signal sol_derivatization Optimize Derivatization (Time, Temp, Reagent) tailing->sol_derivatization sol_gc_maintenance Check for Active Sites (Liner, Column) tailing->sol_gc_maintenance multiple_peaks->sol_derivatization sol_temp Lower Injector Temp multiple_peaks->sol_temp low_signal->sol_derivatization sol_ms_params Optimize MS Parameters (Scan/SIM, Dwell Time) low_signal->sol_ms_params sol_leak_check Perform System Leak Check low_signal->sol_leak_check

Caption: Troubleshooting logic for common GC-MS issues with NMT.

References

Technical Support Center: LC-MS Analysis of N-methyl-2-pyrrolidone (NMT)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of N-methyl-2-pyrrolidone (NMT). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the analysis of NMT.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS experiments for NMT analysis.

Q1: Why am I seeing low signal intensity or poor sensitivity for NMT?

Low signal intensity for NMT is often a result of ion suppression, a common matrix effect in LC-MS analysis. This phenomenon occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of NMT in the mass spectrometer's ion source.[1] In complex biological matrices like plasma, serum, or tissue, phospholipids (B1166683) are a major cause of ion suppression.[2]

To troubleshoot this issue, consider the following:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to improve your sample cleanup procedure to remove interfering matrix components before analysis.[2][3]

    • For plasma/serum/tissue: Protein precipitation is a simple first step, but often leaves phospholipids in the extract.[4] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3] For NMT in liver tissue, a method involving extraction with acetonitrile (B52724) followed by cleanup with a mixed-mode SPE cartridge (C18+WAX) has been shown to be effective.[2][5]

    • For urine: A simple "dilute and shoot" approach, where the urine sample is diluted (e.g., 10-fold) with the mobile phase, can be sufficient as urine is generally a less complex matrix than plasma.[6][7]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as deuterated NMT (e.g., d9-NMT or N-methyl-d3-2-pyrrolidinone-d6), is crucial for accurate quantification.[2][8] Since the SIL-IS has nearly identical physicochemical properties to NMT, it will co-elute and experience similar degrees of ion suppression.[9] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be compensated for.[2][9]

  • Chromatographic Separation: Adjust your HPLC/UHPLC method to better separate NMT from the region where matrix components, particularly phospholipids, elute. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase chromatography for polar compounds like NMT, as it can provide different selectivity and potentially better separation from interfering matrix components.[2][5]

  • Check MS Source Conditions: Ensure your ion source is clean and that parameters like gas flows and temperatures are optimized for NMT. Contamination of the MS source can lead to a general loss of sensitivity.[10]

Q2: My results for NMT are not reproducible. What could be the cause?

Poor reproducibility in NMT analysis is often linked to inconsistent matrix effects between different samples or batches.[3]

To address this, investigate the following:

  • Inconsistent Sample Preparation: Ensure your sample preparation protocol is performed consistently for all samples, standards, and quality controls. Any variation in extraction efficiency will lead to variable results.

  • Variable Matrix Effects: Even with a consistent sample preparation method, the composition of the biological matrix can vary from one individual or lot to another, leading to different degrees of ion suppression.[11]

    • The best solution is the consistent use of a SIL-IS. A SIL-IS will co-elute with NMT and experience the same sample-to-sample variations in matrix effects, thereby correcting for this variability and improving reproducibility.[2][11]

  • LC System Issues: Check for fluctuations in your LC system, such as unstable pump flow or pressure, which can cause shifts in retention time and affect peak integration.[10] Retention time shifts can lead to the analyte peak moving into a region of different ion suppression, causing variability.[12]

Q3: How can I quantitatively assess the matrix effect for my NMT assay?

A quantitative assessment of the matrix effect is a critical part of method validation. The post-extraction spike method is a widely accepted approach.

The procedure involves comparing two sets of samples:

  • Set A: Blank matrix is extracted first, and then a known amount of NMT is spiked into the clean extract.

  • Set B: A pure solution of NMT (in a neat solvent like mobile phase) at the same concentration as Set A.

The Matrix Factor (MF) is calculated as: MF = (Peak Area of NMT in Set A) / (Peak Area of NMT in Set B)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

For example, a study on NMT in swine liver found an ion suppression of about 30% (MF ≈ 0.7) before compensation with an internal standard.[2][5]

Frequently Asked Questions (FAQs)

Q4: What is the best internal standard for NMT analysis?

A stable isotope-labeled (SIL) internal standard is the ideal choice. Deuterated NMT, such as d9-NMT or N-methyl-d3-2-pyrrolidinone-d6, is commonly used.[2][8] These standards have the same extraction recovery and chromatographic behavior as NMT and are affected by matrix effects in the same way, allowing for accurate correction.[9]

Q5: Which sample preparation technique is recommended for NMT in plasma or tissue?

While a simple protein precipitation with methanol (B129727) or acetonitrile is a quick first step, it may not be sufficient to remove all interfering substances, especially phospholipids.[4][8] For a cleaner extract and to minimize matrix effects, a more comprehensive approach is recommended:

  • Liquid-Liquid Extraction (LLE): LLE can be effective at separating NMT from more polar matrix components. A method for NMT in water samples utilized ethyl acetate (B1210297) for extraction.

  • Solid-Phase Extraction (SPE): SPE offers high selectivity and can provide very clean extracts. A validated method for NMT in swine liver used an initial protein precipitation with acetonitrile, followed by cleanup on a mixed-mode (C18+WAX) SPE cartridge.[2][5] Automated SPE methods have also been developed for NMT and its metabolites in plasma and urine.

Q6: What are the typical MRM transitions for NMT and its deuterated internal standard?

For positive electrospray ionization (ESI+) mode, the following multiple reaction monitoring (MRM) transitions are commonly used:

  • NMT: m/z 100 → 58[5][8]

  • d9-NMT: m/z 109 → 62[8]

  • N-methyl-d3-2-pyrrolidinone-d6: m/z 109 → 62[2][5]

Additional confirmatory ions for NMT can also be monitored, such as m/z 100 → 82, 100 → 69, and 100 → 41.[8]

Quantitative Data Summary

The following table summarizes quantitative data from published methods for NMT analysis, highlighting the impact of different sample preparation techniques on recovery and matrix effects.

AnalyteMatrixSample Preparation MethodRecovery (%)Matrix EffectInternal StandardReference
NMTSwine LiverAcetonitrile Extraction + SPE (C18+WAX)~100~30% Ion SuppressionN-methyl-d3-2-pyrrolidinone-d6[2][5]
NMTBovine LiverMethanol then Acetonitrile ExtractionNot specifiedSevere ion suppression noted, requiring 5-fold dilutiond9-NMT[8]
NMTWaterLiquid-Liquid Extraction (Ethyl Acetate)101 - 109Not specifiedIsotopically labelled NMT

Detailed Experimental Protocols

Protocol 1: NMT Extraction from Liver Tissue using SPE (Adapted from Liu et al., 2010) [2][5]

  • Homogenization: Weigh 1.0 g of homogenized liver tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with a known concentration of N-methyl-d3-2-pyrrolidinone-d6 internal standard.

  • Extraction: Add 5 mL of acetonitrile to the tube. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the acetonitrile supernatant to a clean tube.

  • SPE Cleanup:

    • Condition a C18+WAX mixed-mode SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Elute NMT with 3 mL of 1% formic acid in acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of mobile phase for LC-MS analysis.

Protocol 2: NMT Extraction from Liver Tissue using Protein Precipitation (Adapted from FDA Method of Analysis) [8]

  • Homogenization: Weigh 2.0 g of homogenized liver tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the d9-NMT internal standard to the sample.

  • First Extraction: Add 20 mL of methanol, cap the tube, and vortex for 1 minute.

  • Centrifugation: Centrifuge for 10 minutes at approximately 3000 rpm.

  • Supernatant Collection: Transfer the supernatant to a 50 mL volumetric flask.

  • Second Extraction: Add 20 mL of acetonitrile to the remaining tissue pellet, vortex for 1 minute, and centrifuge as in step 4.

  • Combine Extracts: Transfer the second supernatant to the same 50 mL volumetric flask.

  • Dilution: Bring the flask to volume with acetonitrile and mix well.

  • Final Centrifugation & Dilution: Centrifuge the final extract to remove any particulates. Perform a further 1:1 dilution of the supernatant with acetonitrile in an HPLC vial before injection to reduce matrix effects.

Visualizations

experimental_workflow_spe cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps s1 1. Homogenize Liver Tissue s2 2. Spike with SIL-IS s1->s2 s3 3. Extract with Acetonitrile s2->s3 s4 4. Centrifuge s3->s4 s5 5. Collect Supernatant s4->s5 spe2 6b. Load Supernatant s5->spe2 spe1 6a. Condition SPE Cartridge spe1->spe2 spe3 6c. Wash Cartridge spe2->spe3 spe4 6d. Elute NMT spe3->spe4 f1 7. Evaporate Eluate spe4->f1 f2 8. Reconstitute f1->f2 f3 9. Inject into LC-MS f2->f3

Caption: Workflow for NMT sample preparation using SPE.

troubleshooting_workflow decision decision issue issue solution solution issue_start Poor Sensitivity or Reproducibility for NMT dec_is Using SIL-IS? issue_start->dec_is sol_is Implement a Stable Isotope-Labeled Internal Standard (e.g., d9-NMT) dec_is->sol_is No dec_cleanup Sample Cleanup Sufficient? dec_is->dec_cleanup Yes sol_is->dec_cleanup sol_cleanup Improve Sample Preparation: - Use SPE or LLE - Phospholipid Removal Plates dec_cleanup->sol_cleanup No dec_chrom NMT peak separated from suppression zone? dec_cleanup->dec_chrom Yes sol_cleanup->dec_chrom sol_chrom Optimize Chromatography: - Adjust Gradient - Try HILIC dec_chrom->sol_chrom No sol_final Investigate LC & MS Hardware: - Check for leaks/clogs - Clean ion source dec_chrom->sol_final Yes sol_chrom->sol_final

Caption: Troubleshooting decision tree for NMT analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC of N-Methyltryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of N-Methyltryptamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound peak tailing?

Peak tailing is the most common peak shape problem for basic compounds like this compound. It is typically characterized by an asymmetry factor > 1.2. The primary cause is unwanted secondary interactions between the positively charged analyte and the stationary phase.

Primary Causes & Solutions:

  • Silanol (B1196071) Interactions: this compound is a basic compound (pKa ≈ 10.1) and is protonated (positively charged) at acidic to neutral pH. Residual silanol groups (Si-OH) on the surface of silica-based columns are negatively charged (anionic) at pH levels above 3 and can strongly interact with the protonated amine, causing peak tailing.[1][2]

    • Solution 1: Lower Mobile Phase pH: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5) using a buffer like phosphate (B84403) or formate.[3] This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted ionic interaction with the analyte.[3][4]

    • Solution 2: Use a Competing Base: Add a "silanol suppressor" like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 5-10 mM).[3] The TEA will preferentially interact with the active silanol sites, masking them from the this compound analyte. However, this can shorten column lifetime.[3]

    • Solution 3: Use a Modern, End-Capped Column: Employ a high-purity, modern reversed-phase column that is thoroughly "end-capped." End-capping chemically converts most residual silanol groups into less polar entities, reducing their activity.[4][5] Columns with positively charged surface modifications are also designed to repel basic analytes and improve peak shape.[5]

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or at the head of the column can create active sites that cause tailing.[6]

    • Solution: Use a guard column to protect the analytical column from strongly retained matrix components.[7] If the column is contaminated, follow the manufacturer's guidelines for column washing and regeneration. If performance is not restored, replace the column.[8]

Q2: My this compound peak is fronting. What does this mean?

Peak fronting (asymmetry factor < 0.9) is less common than tailing for basic compounds but can occur under specific circumstances.

Primary Causes & Solutions:

  • Sample Overload: Injecting too much sample can saturate the stationary phase at the column inlet, causing molecules to move down the column faster than they should, resulting in a fronting peak.[4]

    • Solution: Reduce the injection volume or dilute the sample.[8]

  • Sample Solvent Effect: If the sample is dissolved in a solvent that is significantly stronger (higher elution strength) than the mobile phase, the peak can be distorted and may exhibit fronting or splitting.[9][10][11] For a reversed-phase separation, 100% acetonitrile (B52724) or methanol (B129727) would be a "strong" solvent.

    • Solution: Ideally, dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[8] If solubility is an issue, minimize the injection volume.[12]

Q3: My peak is broad, leading to poor resolution and sensitivity. How can I fix this?

Broad peaks can be caused by a variety of factors, often related to the column, system, or method parameters.

Primary Causes & Solutions:

  • Column Efficiency Loss: This can be due to a void at the column inlet, contamination, or general degradation over time.[6][13]

    • Solution: First, try reversing and flushing the column (if permitted by the manufacturer). Using a guard column can prevent this issue.[7] If the problem persists, the column may need to be replaced.[8]

  • Extra-Column Volume: Excessive volume from long tubing, large-volume detector cells, or poorly made connections can lead to band broadening.[8]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep lengths as short as possible. Ensure all fittings are properly connected to avoid dead volume.

  • Sample Solvent Effect: As with peak fronting, injecting a sample in a solvent much stronger than the mobile phase can cause the initial sample band to broaden significantly.[11][14]

    • Solution: Prepare the sample in the mobile phase whenever possible.[8]

Q4: What is the best type of HPLC column for analyzing this compound?

The choice of column is critical for achieving good peak shape with basic compounds.

  • Recommendation: Use a modern, high-purity silica-based C18 or C8 column that features extensive end-capping to minimize residual silanol activity.[5]

  • Alternatives:

    • Columns with Surface Charge Modification: Some modern columns have a slight positive charge built into the surface, which electrostatically repels protonated bases like this compound, preventing silanol interactions and dramatically improving peak shape.[5]

    • Hybrid Particle Columns: Columns packed with hybrid organic/inorganic particles can offer better pH stability, allowing for analysis at higher pH where this compound is neutral, which can also yield excellent peak shape.

Data & Experimental Protocols

Table 1: Effect of Mobile Phase pH on Analyte Retention

For basic compounds like this compound, mobile phase pH is a critical parameter. Operating at high pH makes the analyte neutral, increasing retention on a reversed-phase column. Operating at low pH makes the analyte charged but suppresses silanol interactions.

Mobile Phase pHAnalyte State (this compound)Silanol State (Silica Column)Expected InteractionExpected Retention Time
Low pH (~2.5) Protonated (Cationic)Neutral (Protonated)Minimal Ionic InteractionShorter
Mid pH (~7.0) Protonated (Cationic)Deprotonated (Anionic)Strong Ionic Interaction (Peak Tailing)Variable, Poor Peak Shape
High pH (~10.0) NeutralDeprotonated (Anionic)No Ionic InteractionLonger, Good Peak Shape

This table is a generalized representation based on chromatographic principles for basic analytes.[15][16]

Example Experimental Protocol: RP-HPLC Method for Tryptamines

This protocol is a representative method for the analysis of tryptamines and can be used as a starting point for method development for this compound.[17]

ParameterSpecification
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm (low silanol activity recommended)
Mobile Phase Acetonitrile and Water with an acid modifier. For UV, 0.1% Phosphoric Acid or for MS, 0.1% Formic Acid.
Gradient Isocratic or Gradient depending on the complexity of the sample. A starting point could be 20:80 Acetonitrile:Water.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Sample Diluent Mobile Phase
Detection UV at 220 nm or Mass Spectrometry (MS)

Visual Troubleshooting Guides

Troubleshooting Workflow for Poor Peak Shape

The following diagram illustrates a logical workflow to diagnose and solve common peak shape issues encountered during the HPLC analysis of this compound.

TroubleshootingWorkflow Start Poor Peak Shape Observed Tailing Peak Tailing (Asymmetry > 1.2) Start->Tailing Fronting Peak Fronting (Asymmetry < 0.9) Start->Fronting Broad Broad Peaks (Low Efficiency) Start->Broad Silanol Cause: Silanol Interactions (Analyte is Basic) Tailing->Silanol Contamination Cause: Column Contamination Tailing->Contamination Overload Cause: Sample Overload Fronting->Overload Solvent_Front Cause: Strong Sample Solvent Fronting->Solvent_Front Broad->Solvent_Front Efficiency Cause: Column Efficiency Loss (Void, Degradation) Broad->Efficiency ExtraColumn Cause: Extra-Column Volume Broad->ExtraColumn Sol_pH Solution: Lower Mobile Phase pH (e.g., 2.5-3.5) Silanol->Sol_pH Sol_TEA Solution: Add Competing Base (e.g., TEA) Silanol->Sol_TEA Sol_Column Solution: Use Modern End-Capped Column Silanol->Sol_Column Sol_Guard Solution: Use Guard Column / Flush Column Contamination->Sol_Guard Sol_Inject Solution: Reduce Injection Volume / Dilute Sample Overload->Sol_Inject Sol_Solvent Solution: Dissolve Sample in Mobile Phase Solvent_Front->Sol_Solvent Solvent_Front->Sol_Solvent Sol_Replace Solution: Replace Column Efficiency->Sol_Replace Sol_System Solution: Optimize Tubing and Connections ExtraColumn->Sol_System

A flowchart for diagnosing and resolving poor HPLC peak shapes.
Relationship between Mobile Phase pH and Interactions

This diagram shows the relationship between mobile phase pH and the ionic states of both the this compound analyte and the silica (B1680970) stationary phase, which dictates the type of interaction that leads to poor peak shape.

pH_Interaction cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph Mid pH (e.g., 7.0) Analyte_Low This compound (Protonated, +) Result_Low Result: Good Peak Shape (Repulsion / No Attraction) Analyte_Low->Result_Low No Ionic Interaction Silanol_Low Silica Surface (Neutral) Analyte_High This compound (Protonated, +) Result_High Result: Peak Tailing Analyte_High->Result_High Strong Ionic Attraction Silanol_High Silica Surface (Anionic, -)

Effect of mobile phase pH on analyte-stationary phase interactions.

References

Technical Support Center: N-Methyl-N-nitrosourea (NMU) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of N-Methyl-N-nitrosourea (NMU), with a focus on minimizing the formation of unwanted side-products.

Troubleshooting Guide: Minimizing Side-Product Formation

This section addresses common issues encountered during NMU synthesis and offers potential solutions.

Question: My NMU synthesis resulted in a low yield and a significant amount of diazomethane (B1218177) was generated. How can I prevent this?

Answer: The formation of diazomethane is a common side-reaction in NMU synthesis, particularly when using strong bases or high temperatures. Diazomethane is not only a loss of product but also a toxic and explosive gas, necessitating careful handling.

To minimize diazomethane formation, consider the following strategies:

  • Temperature Control: Maintain a low reaction temperature, typically between 0 and 5 °C, throughout the nitrosation step.

  • pH Management: Control the pH of the reaction mixture. The reaction of methylurea (B154334) with nitrous acid to form NMU is most efficient under mildly acidic conditions. Using a two-phase system (e.g., dichloromethane (B109758) and water) with a buffer can help maintain the optimal pH.

  • Slow Addition of Reagents: Add the nitrosating agent (e.g., sodium nitrite (B80452) solution) slowly to the solution of methylurea and acid. This helps to control the reaction rate and temperature, reducing the likelihood of side-reactions.

Question: The final NMU product is yellow and appears impure. What is the likely cause and how can it be purified?

Answer: A yellow discoloration of the NMU product often indicates the presence of side-products, such as diazomethane decomposition products or other nitroso compounds.

Troubleshooting Steps:

  • Reaction Conditions: Review your reaction setup. High temperatures or localized "hot spots" can lead to the decomposition of NMU and the formation of colored impurities. Ensure uniform and efficient stirring.

  • Purification: Recrystallization is a common method for purifying NMU. A suitable solvent system is a mixture of ether and petroleum ether. The product should be washed with cold water to remove any unreacted starting materials or water-soluble byproducts.

  • Storage: NMU is sensitive to light and heat and should be stored in a cool, dark place to prevent degradation.

Below is a troubleshooting workflow for NMU synthesis:

G cluster_0 Troubleshooting Workflow for NMU Synthesis start Start Synthesis issue Issue Encountered? start->issue low_yield Low Yield / Diazomethane Formation issue->low_yield  Yes impure_product Impure Product (Yellow) issue->impure_product  Yes success Successful Synthesis issue->success  No check_temp Check Temperature Control (0-5 °C) low_yield->check_temp review_conditions Review Reaction Conditions (Stirring, Hot Spots) impure_product->review_conditions check_ph Verify pH Management check_temp->check_ph check_reagent_add Slow Reagent Addition? check_ph->check_reagent_add check_reagent_add->low_yield  No check_reagent_add->success  Yes purify Recrystallize Product review_conditions->purify store Store Properly (Cool, Dark) purify->store store->success

Caption: Troubleshooting workflow for NMU synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side-products in NMU synthesis and how do they form?

A1: The main side-product of concern is diazomethane (CH₂N₂). It is formed from the decomposition of NMU, especially in the presence of a base. The reaction pathway is as follows:

NMU + Base → [CH₃N(NO)CO⁻] + H-Base⁺ → CH₂N₂ + H₂O + CO₂

Other potential impurities can arise from unreacted starting materials (methylurea) or byproducts from the nitrosating agent.

Q2: What is the recommended experimental protocol for synthesizing NMU with minimal side-products?

A2: A widely used method involves the nitrosation of methylurea with sodium nitrite in an acidic aqueous solution.

Detailed Experimental Protocol:

  • Preparation: Dissolve methylurea in a mixture of water and an organic solvent (e.g., dichloromethane) in a flask equipped with a stirrer and placed in an ice bath.

  • Acidification: Slowly add an aqueous acid solution (e.g., hydrochloric acid) to the methylurea solution while maintaining the temperature at 0-5 °C.

  • Nitrosation: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the stirred, cooled methylurea solution. The rate of addition should be controlled to keep the temperature below 5 °C.

  • Reaction: Continue stirring the mixture at 0-5 °C for a specified period (e.g., 1-2 hours) after the addition is complete.

  • Work-up: Separate the organic layer. Wash it with cold water and then with a cold, dilute sodium bicarbonate solution to remove any remaining acid. Finally, wash again with cold water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure at a low temperature to obtain the crude NMU.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ether/petroleum ether, to yield pure, crystalline NMU.

The following diagram illustrates the general experimental workflow:

G cluster_1 NMU Synthesis Workflow prep 1. Preparation (Methylurea in H₂O/DCM) acid 2. Acidification (Add HCl at 0-5 °C) prep->acid nitro 3. Nitrosation (Add NaNO₂ at 0-5 °C) acid->nitro react 4. Reaction (Stir at 0-5 °C) nitro->react workup 5. Work-up (Separate & Wash) react->workup isolate 6. Isolation (Dry & Evaporate) workup->isolate purify 7. Purification (Recrystallize) isolate->purify product Pure NMU purify->product

Caption: General experimental workflow for NMU synthesis.

Q3: How do reaction parameters affect the yield and purity of NMU?

A3: Several parameters are critical. The table below summarizes their effects:

ParameterEffect on YieldEffect on PurityRecommendation
Temperature Higher temperatures can decrease yield due to NMU decomposition.High temperatures lead to more side-products, reducing purity.Maintain at 0-5 °C.
pH Optimal yield is achieved in mildly acidic conditions.Extreme pH (either too acidic or basic) can promote side-reactions.Control pH carefully.
Reagent Addition Rate Rapid addition can lead to localized overheating and reduced yield.Fast addition can increase the formation of impurities.Add nitrosating agent slowly and with vigorous stirring.

Q4: Are there alternative, safer methods for synthesizing NMU?

A4: Research into safer synthesis routes for nitroso compounds is ongoing. Some alternative methods aim to avoid the isolation of potentially unstable intermediates or use less hazardous starting materials. For instance, some protocols might use different nitrosating agents that are more stable or less prone to side-reactions. However, the fundamental principle of nitrosating a urea (B33335) derivative remains common. It is crucial to consult recent literature for the latest advancements in this area and always perform a thorough safety assessment before attempting any new synthetic procedure.

Technical Support Center: N-Methyltryptamine (NMT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the air sensitivity of N-Methyltryptamine (NMT). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and stability of your NMT samples.

Troubleshooting Guide: Common Issues with NMT Air Sensitivity

This guide addresses specific issues that may arise during the handling and storage of this compound due to its sensitivity to air.

Issue Possible Cause(s) Recommended Action(s)
Discoloration of NMT solid (e.g., yellowing, browning) Oxidation of the NMT molecule upon exposure to air (oxygen). Formation of colored degradation products.Immediately transfer the sample to an inert atmosphere (glovebox or Schlenk line). Store the compound under argon or nitrogen in a tightly sealed container, protected from light. For future handling, always work under an inert atmosphere.
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Presence of degradation products due to air exposure. Common degradation products for tryptamines can include N-oxides and products of oxidative deamination.Confirm the identity of unexpected peaks using mass spectrometry (LC-MS or GC-MS). Implement stricter air-sensitive handling techniques. Re-purify the sample if necessary, using a suitable method like column chromatography under an inert atmosphere.
Decreased potency or altered pharmacological activity in assays Degradation of the active NMT compound, leading to a lower concentration of the desired molecule.Re-quantify the NMT concentration in your sample using a validated analytical method (e.g., qNMR, HPLC with a calibrated standard). Ensure all handling and dilutions for bioassays are performed using degassed solvents and under an inert atmosphere where possible.
Inconsistent experimental results between sample aliquots Non-uniform degradation of the sample due to intermittent air exposure. Different aliquots may have been exposed to air for varying durations.Homogenize the bulk sample under inert conditions before taking aliquots. Ensure all aliquots are stored under identical inert atmosphere conditions. Use freshly opened or properly stored aliquots for each experiment.
Precipitation or insolubility in a previously suitable solvent Formation of degradation products that have different solubility profiles compared to pure NMT.Attempt to dissolve a small amount of the sample in a range of solvents to assess the new solubility profile. The presence of insoluble material is a strong indicator of degradation. Re-purification of the sample is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound when exposed to air?

A1: While specific quantitative studies on this compound (NMT) are limited, based on the chemistry of related tryptamines like N,N-Dimethyltryptamine (DMT), the primary degradation products from air exposure are likely to be the result of oxidation. These can include the corresponding N-oxide (NMT-NO) and products of oxidative deamination . Tryptophan derivatives, in general, can degrade into products like 2-indolone through oxidation.[1] It is crucial to employ analytical techniques such as LC-MS or GC-MS to identify any degradation products in your specific sample.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored as a solid in a tightly sealed, amber glass vial under a dry inert atmosphere, such as argon or nitrogen. The vial should be stored in a cool, dark place, preferably in a freezer at or below -20°C. Storing the compound as a salt (e.g., fumarate) can also enhance its stability against oxidation.

Q3: How can I safely handle NMT in the laboratory to minimize air exposure?

A3: All manipulations of solid NMT should ideally be performed in a glovebox with a purified inert atmosphere (oxygen and moisture levels <1 ppm).[2] If a glovebox is not available, a Schlenk line can be used.[3] When transferring solutions of NMT, use gas-tight syringes and cannula transfer techniques with degassed solvents. Always use clean, oven-dried glassware that has been cooled under a stream of inert gas.[4][5]

Q4: My NMT sample has changed color. Is it still usable?

A4: A color change is a visual indicator of chemical degradation. While the sample may still contain some NMT, the presence of impurities can significantly affect experimental results and is a sign of compromised purity. It is strongly recommended to re-purify the sample before use. The purity should be verified using an appropriate analytical method, such as HPLC or GC-MS.

Q5: What solvents are recommended for dissolving NMT for experiments?

A5: The choice of solvent will depend on the specific experiment. However, to minimize degradation, it is critical to use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by several freeze-pump-thaw cycles.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for NMT Purity Assessment

This protocol outlines a reverse-phase HPLC method to separate NMT from its potential degradation products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 220 nm and 280 nm.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 5% B and equilibrate.

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the NMT sample.

  • Dissolve in 10 mL of the sample diluent to achieve a concentration of 100 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

5. Forced Degradation Sample Preparation (for method validation):

  • Acidic: Dissolve NMT in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Basic: Dissolve NMT in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.

  • Oxidative: Dissolve NMT in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

Protocol 2: GC-MS Method for Identification of NMT and Volatile Impurities

This protocol provides a general procedure for the analysis of NMT and potential degradation products by Gas Chromatography-Mass Spectrometry.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

2. GC Conditions:

  • Inlet Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Final hold: 5 minutes at 300°C.

3. MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-500.

4. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of NMT in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • Dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.

  • For analysis of potential non-volatile degradation products, derivatization (e.g., silylation) may be necessary.

Visualizations

Caption: Inferred degradation pathway of NMT due to air exposure.

cluster_storage Storage cluster_handling Handling cluster_analysis Analysis Store solid under\nAr/N2 at <= -20°C Store solid under Ar/N2 at <= -20°C Weighing_and_Transfer Weighing and Transfer (Glovebox or Schlenk Line) Store solid under\nAr/N2 at <= -20°C->Weighing_and_Transfer Dissolution Dissolution (Degassed Solvents) Weighing_and_Transfer->Dissolution Purity_Check Purity Check (HPLC/GC-MS) Dissolution->Purity_Check

Caption: Recommended workflow for handling air-sensitive NMT.

Start Observe Unexpected Experimental Result Check_Visual Visually Inspect NMT Sample (Discoloration?) Start->Check_Visual Run_Analysis Analyze Sample Purity (HPLC/GC-MS) Check_Visual->Run_Analysis Yes/Unsure Pure Sample is Pure. Review other experimental parameters. Check_Visual->Pure No Run_Analysis->Pure No Degradation Detected Impure Sample is Degraded. Run_Analysis->Impure Degradation Detected Purify Re-purify Sample under Inert Atmosphere Impure->Purify Review_Handling Review and Improve Air-Sensitive Handling and Storage Procedures Impure->Review_Handling

Caption: Troubleshooting decision tree for NMT stability issues.

References

Technical Support Center: N-Methyltryptamine (NMT) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with N-Methyltryptamine (NMT) quantification, particularly concerning calibration curve development and validation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves in NMT analysis? A1: Non-linear calibration curves are frequently observed in LC-MS/MS analysis and can stem from several factors.[1][2] Common causes include:

  • Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a response that is no longer proportional to the concentration.[2][3]

  • Matrix Effects: Co-eluting components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of NMT, causing ion suppression or enhancement.[1][2] This effect can be concentration-dependent, contributing to non-linearity.

  • Analyte-Specific Issues: Formation of dimers or multimers at higher concentrations can affect the instrument's response.[1]

  • Inaccurate Standard Preparation: Errors in the serial dilution of calibration standards are a primary source of poor linearity.[2]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) highly recommended for NMT quantification? A2: A stable isotope-labeled internal standard (e.g., NMT-d3) is considered the gold standard in quantitative bioanalysis. Because a SIL-IS has nearly identical chemical and physical properties to NMT, it co-elutes chromatographically and experiences the same degree of matrix effects (ion suppression or enhancement). By measuring the ratio of the analyte to the SIL-IS, the method can accurately correct for variations during sample preparation and signal response, leading to highly reliable and reproducible results.

Q3: What are matrix effects, and why is NMT particularly susceptible? A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise analytical accuracy and precision. NMT is a polar, low molecular weight amine, which often co-elutes with abundant endogenous polar compounds like salts and phospholipids (B1166683) during reversed-phase chromatography, making it particularly prone to ion suppression.

Q4: What are the typical acceptance criteria for a calibration curve in a bioanalytical method? A4: While specific criteria can vary by regulatory guidelines (e.g., FDA, ICH), general acceptance criteria for a calibration curve include:

  • Linearity: The correlation coefficient (r²) should typically be ≥ 0.99.[5]

  • Accuracy: The back-calculated concentration of each calibration standard should be within ±15% of the nominal value, except for the Lower Limit of Quantitation (LLOQ), where it should be within ±20%.[6][7]

  • Precision: The coefficient of variation (%CV) or relative standard deviation (%RSD) for replicate measurements of QC samples should not exceed 15% (20% at the LLOQ).[6][8]

  • Range: The curve must cover the expected concentration range of the unknown samples.[9]

  • Calibrator Points: At least 75% of the non-zero calibration standards must meet the accuracy criteria.[5]

Q5: How do I choose the correct weighting factor for my calibration curve regression? A5: In LC-MS/MS analysis, the variance of the response often increases with concentration (a phenomenon known as heteroscedasticity).[10] An unweighted linear regression gives equal importance to all points, meaning the higher concentration points with larger absolute errors can disproportionately influence the curve, leading to poor accuracy at lower concentrations. Applying a weighting factor helps to compensate for this.

  • Common Weighting Factors: The most commonly used weighting factors are 1/x or 1/x², where 'x' is the concentration.[1][11]

  • Selection: The appropriate weighting factor is typically the simplest one that provides the lowest sum of absolute relative errors (ΣRE) across all calibrators and ensures the residuals are randomly distributed around the x-axis.[11][12]

Troubleshooting Guides

Issue 1: Poor Linearity (Correlation Coefficient r² < 0.99)
Possible Cause Solution
Inappropriate Calibration Range Confirm Detector Saturation: Extend the calibration curve with higher concentration standards to see if the response plateaus. Action: If saturation is observed, either narrow the calibration range or dilute samples to fall within the linear portion of the curve.[2]
Heteroscedasticity Apply Weighted Regression: The data analysis software should allow for the application of weighting factors. Action: Re-process the data using a 1/x or 1/x² weighting. This gives more weight to the lower concentration points, often improving linearity and accuracy at the low end of the curve.[1][11][13]
Inaccurate Standard Preparation Verify Standard Integrity: Errors in weighing the reference standard or in performing serial dilutions are common. Action: Prepare fresh stock and working standard solutions. Use calibrated pipettes and ensure the solvent fully evaporates if preparing dried-down standards.[2]
Matrix Effects Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples (e.g., blank plasma). This ensures that the standards experience a similar matrix effect to the unknown samples.
Issue 2: High Variability or Inaccuracy in Quality Control (QC) Samples (%RSD or %Bias > 15%)
Possible Cause Solution
Inconsistent Matrix Effects Improve Sample Cleanup: Matrix effects can vary from sample to sample, leading to poor precision. Action: Switch from a simple protein precipitation (PPT) to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering components.[4] The use of a SIL-IS is the most effective way to compensate for these variations.
Sample Preparation Variability Standardize Procedures: Inconsistent timing, volumes, or mixing during sample preparation can introduce significant error. Action: Ensure consistent vortexing times, complete protein precipitation, and precise volume transfers. Where possible, use automated liquid handlers to minimize human error.
Analyte Instability Assess Stability: NMT may be unstable in the sample matrix or after extraction. Action: Perform stability tests, including freeze-thaw stability, short-term bench-top stability, and autosampler stability, to ensure the analyte is not degrading during the analytical process.[14][15]
Issue 3: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible Cause Solution
Secondary Silanol (B1196071) Interactions Modify Mobile Phase or Column: As a basic amine, NMT can interact with free silanol groups on the silica-based stationary phase, causing peak tailing.[16] Action: Add a small amount of a competing base (e.g., 0.1% formic acid) to the mobile phase. Use a modern, end-capped C18 or a phenyl-hexyl column, which have fewer active sites.[16][17]
Column Overload Reduce Sample Concentration: Injecting too much analyte can saturate the stationary phase, leading to peak fronting or broadening. Action: Dilute the sample or reduce the injection volume.[16]
Inappropriate Injection Solvent Match Mobile Phase: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Action: Whenever possible, reconstitute the final extract in the initial mobile phase or a weaker solvent.[18]

Data Presentation: Comparison of Analytical Techniques

Table 1: Summary of Sample Preparation Techniques for NMT Quantification

Technique Principle Pros Cons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[18]Simple, fast, inexpensive.Provides the least effective cleanup; significant matrix effects from phospholipids and salts are common.[4]
Liquid-Liquid Extraction (LLE) Partitioning of NMT between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[19]Can provide cleaner extracts than PPT by removing highly polar interferences.Can be labor-intensive; recovery for polar compounds like NMT may be lower.
Solid-Phase Extraction (SPE) Separation based on NMT's affinity for a solid sorbent, followed by washing and elution.[19]Provides the cleanest extracts, significantly reducing matrix effects.[4]More time-consuming and expensive; requires method development to optimize sorbent, wash, and elution steps.

Table 2: Typical Validation Parameters for Tryptamine Quantification Methods

Parameter LC-MS/MS (NMT/DMT) HPLC-UV (N-Methyltyramine) [8]GC-MS (DMT & related compounds) [20]
Linearity Range 0.25–250 ng/mL[21]0.1 - 10.0 µg/mL20.8 - 980 µg/mL
Correlation Coefficient (r²) > 0.99> 0.999> 0.99
Limit of Quantitation (LOQ) 0.1 - 0.25 ng/mL[18][21]300 - 900 µg/g (in material)24.6 - 88.3 µg/mL
Accuracy (% Bias) Within ±15% (typically 93-113%)[18][21]Within ±15% (typically 90.7% - 120%)Not explicitly stated
Precision (%RSD) ≤ 11%[18]< 5%Not explicitly stated

Experimental Protocols

Protocol 1: General LC-MS/MS Method for NMT in Human Plasma
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibrator, or QC, add 25 µL of an internal standard working solution (e.g., NMT-d3 in methanol).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new plate or vial, evaporate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.[18]

  • Chromatographic Conditions:

    • HPLC System: Standard UHPLC/HPLC system.

    • Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.[21]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[21]

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B to elute the analyte, hold for a column wash, and then re-equilibrate.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for NMT and its SIL-IS must be optimized on the specific instrument.

Protocol 2: General HPLC-UV Method for Tryptamines
  • Sample Preparation (Extraction):

    • Accurately weigh the homogenized sample material.

    • Add an extraction solution (e.g., 0.1 N HCl in a water:methanol mixture).[8]

    • Stir or sonicate for 20-30 minutes.

    • Filter the extract through a 0.45 µm filter prior to injection.[8]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[17]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM Sodium Acetate, pH 4.5) and an organic solvent (e.g., Methanol or Acetonitrile).[17] An isocratic or gradient elution may be used.

    • Flow Rate: 1.0 - 1.5 mL/min.[17]

    • Detection: UV detector set at a wavelength of ~280 nm.[22]

Protocol 3: General GC-MS Method for Tryptamines
  • Sample Preparation (Liquid-Liquid Extraction):

    • Dissolve the sample in an aqueous solution.

    • Basify the solution with NaOH to a pH > 10.

    • Extract the free base into an organic solvent like dichloromethane (B109758) or ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the extract before injection. Derivatization with an agent like BSTFA may be required to improve peak shape and thermal stability.

  • Gas Chromatography Conditions:

    • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 280°C.

    • Temperature Program: Initial temperature of 100-150°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C and hold.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

Visualizations

G start Calibration Curve Fails (r² < 0.99 or Poor Accuracy/Precision) check_standards 1. Review Standard Preparation start->check_standards reprepare Prepare Fresh Standards & Re-run check_standards->reprepare Errors found? check_weighting 2. Assess Linearity & Weighting check_standards->check_weighting No errors reprepare->start Still Fails pass Curve Passes Validation Criteria reprepare->pass Passes apply_weighting Apply 1/x or 1/x² Weighting check_weighting->apply_weighting Heteroscedasticity observed? check_matrix 3. Investigate Matrix Effects check_weighting->check_matrix No improvement apply_weighting->start Still Fails apply_weighting->pass Passes improve_cleanup Improve Sample Cleanup (SPE/LLE) check_matrix->improve_cleanup High variability between samples? check_range 4. Check for Saturation check_matrix->check_range No improvement improve_cleanup->start Still Fails improve_cleanup->pass Passes narrow_range Narrow Calibration Range or Dilute Samples check_range->narrow_range Plateau at high concentrations? narrow_range->start Still Fails narrow_range->pass Passes

Caption: Troubleshooting workflow for calibration curve failure.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (SIL-IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Dry_Recon Evaporation & Reconstitution Extraction->Dry_Recon Separation LC or GC Separation Dry_Recon->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Unknowns Calibration->Quantification

Caption: General experimental workflow for NMT quantification.

References

Technical Support Center: Endogenous NMT Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common sources of contamination and artifacts encountered in endogenous N-methyltransferase (NMT) assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My negative control (no enzyme) shows a high background signal. What are the likely causes?

High background in negative controls is a common issue that can mask true enzymatic activity. The primary culprits are often related to the methyl donor, S-adenosyl-L-methionine (SAM), or issues with the assay components and washing steps.

Possible Causes & Solutions:

  • SAM Instability and Degradation:

    • Problem: S-adenosyl-L-methionine (SAM) is chemically unstable, particularly at neutral or alkaline pH and at temperatures above -80°C.[1][2][3] It can non-enzymatically degrade into products like 5'-methylthioadenosine (MTA) and S-adenosylhomocysteine (SAH), which can interfere with assays or generate a background signal.[2][4] Aqueous solutions of SAM are not recommended for storage for more than a day.[4] Storing liver tissues at -80°C for two months can result in a 40% decrease in the SAM/SAH ratio, highlighting its instability even when frozen.[3]

    • Solution: Prepare fresh SAM solutions for each experiment from a lyophilized powder stored at -80°C.[4] If a stock solution is necessary, dissolve SAM in an acidic buffer (e.g., 20 mM HCl) to minimize decomposition and store in small aliquots at -80°C.[4] When working with tissue samples, rapid processing and snap-freezing are critical to preserve the integrity of endogenous SAM and SAH.[3]

  • Contaminated Reagents:

    • Problem: Commercially available SAM can be contaminated with SAH, a known inhibitor of most NMTs, or MTA, which can act as a substrate in some enzyme-coupled assays, leading to increased background.[4] Buffers or other reagents may also contain interfering substances.

    • Solution: Use high-purity SAM that has been purified to minimize contamination with SAH and MTA.[4] Test new lots of reagents for background signal before use in experiments.

  • Inefficient Washing or Blocking (for plate-based/solid-phase assays):

    • Problem: In assays like ELISAs or filter-binding assays, inadequate washing can leave residual unbound radioactive SAM or other detection reagents, leading to a high background.[5] Insufficient blocking of non-specific binding sites on plates or membranes can also cause issues.[5][6]

    • Solution: Increase the number and duration of wash steps.[7] Ensure the wash buffer contains a detergent like Tween-20.[5] Optimize the blocking step by increasing the concentration of the blocking agent (e.g., BSA) or the incubation time.[5]

  • Non-Specific Binding of Antibodies (for antibody-based detection):

    • Problem: The primary or secondary antibody may bind non-specifically to the plate or other proteins in the sample.[5]

    • Solution: Run controls without the primary antibody to check for secondary antibody non-specific binding. Ensure the blocking buffer is appropriate and consider adding normal serum from the species the secondary antibody was raised in.[6] Titrate the antibody concentration to find the optimal balance between signal and background.[6]

Q2: I'm observing product formation, but I'm not sure if it's from my NMT of interest or another enzyme. How can I verify the activity?

Confirming the specificity of the measured enzymatic activity is crucial. Several control experiments can help differentiate the activity of your target NMT from other enzymes or non-enzymatic processes.

Experimental Protocols for Verification:

  • Heat Inactivation Control:

    • Methodology: Prepare a sample of your enzyme source (e.g., cell lysate, tissue homogenate) and heat it to 95-100°C for 5-10 minutes to denature the proteins. Centrifuge to pellet the aggregated protein and use the supernatant in your assay in parallel with an unheated sample.

    • Expected Outcome: True enzymatic activity should be abolished in the heat-treated sample. Any remaining signal can be attributed to non-enzymatic processes or heat-stable interfering substances.

  • Specific Inhibitor Control:

    • Methodology: If a known specific inhibitor for your NMT of interest exists, perform the assay in the presence and absence of the inhibitor. Ensure you use a concentration known to be effective.

    • Expected Outcome: A significant reduction in product formation in the presence of the inhibitor provides strong evidence that the activity is from your target NMT. The product of NMT reactions, S-adenosylhomocysteine (SAH), is a general inhibitor of many methyltransferases and can be used as a control.[3][4]

  • Orthogonal Assay:

    • Methodology: Use a different method to detect the product. For example, if you are using a radiochemical assay, try to confirm the results with a non-radioactive method like liquid chromatography-mass spectrometry (LC-MS) that can specifically identify and quantify the methylated product.[8]

    • Expected Outcome: Consistent results across different detection platforms increase confidence that the measured activity is real.

Q3: Could non-enzymatic methylation be occurring in my assay?

Yes, non-enzymatic methylation can be a significant source of artifacts, especially with highly reactive substrates or under certain buffer conditions.

Sources and Mitigation of Non-Enzymatic Methylation:

  • Highly Reactive Substrates: Some molecules are inherently susceptible to methylation without enzymatic catalysis.

  • Harsh Buffer Conditions: Extreme pH or the presence of certain reactive chemicals in the buffer can promote non-enzymatic reactions.

  • SAM Degradation Products: As mentioned, SAM can degrade, and its breakdown products might be reactive.

Protocol to Test for Non-Enzymatic Methylation:

  • Setup: Design your standard assay reaction.

  • Key Control: Prepare a "no-enzyme" control that contains all components (buffer, substrate, SAM) except for your enzyme source. It is critical to also run a "no-substrate" control to assess any background related to SAM itself.

  • Incubation: Incubate this control reaction under the exact same conditions (time, temperature) as your experimental samples.

  • Analysis: Measure product formation in the control. Any signal detected in the absence of the enzyme is likely due to non-enzymatic methylation or other artifacts.

  • Interpretation: The signal from the no-enzyme control should be subtracted from your experimental samples to determine the true enzyme-dependent activity.

Data Summary

While specific quantitative data on the prevalence of different contamination sources is highly dependent on individual lab conditions and reagents, the stability of S-adenosyl-L-methionine (SAM) is a well-documented and quantifiable issue.

Table 1: Impact of Incubation Conditions on SAM/SAH Ratio in Liver Tissue [3]

Incubation ConditionDurationChange in SAM/SAH Ratio
25°C (Room Temperature)2 minutes-48.1%
25°C (Room Temperature)5 minutes-63.2%
4°C (Refrigerated)5 minutes-33.8%
4°C (Refrigerated)15 minutes-44.9%
-80°C (Frozen Storage)2 months-40.0%

This data highlights the critical importance of rapid sample processing and proper storage to maintain the integrity of the methyl donor and its inhibitory product.

Visual Guides

Troubleshooting Workflow for High Background Signal

This diagram outlines a logical workflow for diagnosing the cause of unexpectedly high background signals in an NMT assay.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Start High Background Signal in Negative Control SAM_Check Assess SAM Integrity Start->SAM_Check Assay_Check Evaluate Assay Procedure (Plate/Filter Assays) Start->Assay_Check Ab_Check Check for Non-Specific Antibody Binding Start->Ab_Check NonEnz_Check Test for Non-Enzymatic Reaction Start->NonEnz_Check SAM_Sol_1 Use Freshly Prepared or Acid-Stabilized SAM SAM_Check->SAM_Sol_1 Potential Solutions SAM_Sol_2 Purchase High-Purity SAM SAM_Check->SAM_Sol_2 Potential Solutions Assay_Sol_1 Increase Wash Steps (Number and Duration) Assay_Check->Assay_Sol_1 Potential Solutions Assay_Sol_2 Optimize Blocking (Agent, Concentration, Time) Assay_Check->Assay_Sol_2 Potential Solutions Ab_Sol_1 Run 'No Primary Ab' Control Ab_Check->Ab_Sol_1 Potential Solutions Ab_Sol_2 Titrate Antibody Concentration Ab_Check->Ab_Sol_2 Potential Solutions NonEnz_Sol_1 Run 'No Enzyme' and 'No Substrate' Controls NonEnz_Check->NonEnz_Sol_1 Potential Solution G cluster_1 cluster_2 cluster_3 Start Observed Methyltransferase Activity Heat_Control Heat Inactivation Control Start->Heat_Control Test 1 Inhibitor_Control Specific Inhibitor Control Start->Inhibitor_Control Test 2 Orthogonal_Control Orthogonal Assay (e.g., LC-MS) Start->Orthogonal_Control Test 3 Heat_Result Signal Abolished? Heat_Control->Heat_Result Conclusion Confident Identification of Specific NMT Activity Heat_Result->Conclusion Inhibitor_Result Signal Reduced? Inhibitor_Control->Inhibitor_Result Inhibitor_Result->Conclusion Orthogonal_Result Results Corroborated? Orthogonal_Control->Orthogonal_Result Orthogonal_Result->Conclusion

References

Technical Support Center: Optimizing Derivatization Reactions for N-Methyltryptamine (NMT)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of N-Methyltryptamine (NMT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Silylation (e.g., with BSTFA or MSTFA)

Q1: Why am I seeing multiple peaks for my NMT sample after silylation with BSTFA/MSTFA?

A1: The presence of multiple peaks for a single analyte after silylation is a common issue, particularly with molecules like NMT that have multiple active hydrogens. NMT has two sites susceptible to silylation: the secondary amine (-NH) and the indole (B1671886) nitrogen (-NH). This can lead to the formation of mono-silylated (at either the secondary amine or the indole nitrogen) and di-silylated derivatives, each of which will have a different retention time in the GC, resulting in multiple peaks. The indole nitrogen is generally more reactive than the secondary amino nitrogen in tryptamines.[1]

Troubleshooting Steps:

  • Optimize Reaction Conditions: To favor the formation of a single, fully derivatized product (di-silylated NMT), you may need to adjust the reaction time and temperature. Longer reaction times and higher temperatures can help drive the reaction to completion. However, excessively high temperatures can lead to degradation. A good starting point is 60-80°C for 30-60 minutes.

  • Increase Reagent Excess: Ensure a sufficient molar excess of the silylating reagent (and catalyst, if used) to derivatize both active sites completely.

  • Use a Catalyst: The addition of a catalyst like Trimethylchlorosilane (TMCS) to BSTFA can increase the reagent's silylating power and help in derivatizing sterically hindered groups.[2]

  • Ensure Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture. The presence of water will consume the reagent and lead to incomplete derivatization. Ensure all glassware, solvents, and the sample itself are thoroughly dried.[3]

Q2: My silylated NMT derivatives are not stable and degrade over time. How can I improve their stability?

A2: Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis, especially in the presence of moisture.

Troubleshooting Steps:

  • Storage: Store derivatized samples at low temperatures (4°C for short-term, -20°C for longer-term storage) in tightly sealed vials to minimize exposure to atmospheric moisture.[4]

  • Re-derivatization: If a sample has been stored for an extended period, it may be possible to re-derivatize it by adding more silylating reagent and reheating.[3]

  • Use a More Stable Silylating Reagent: Consider using a reagent that forms more stable derivatives, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives that are more resistant to hydrolysis.[5]

Acylation (e.g., with PFPA)

Q3: I am getting low derivatization yield with PFPA. What can I do to improve it?

A3: Low acylation yield can be due to several factors, including suboptimal reaction conditions and reagent degradation.

Troubleshooting Steps:

  • Optimize Reaction Conditions: The reaction of PFPA with amines is typically rapid. A common protocol involves heating at 70°C for 20-30 minutes.[6][7] Ensure these conditions are met.

  • Use a Basic Catalyst: The addition of a base, such as pyridine (B92270) or triethylamine, can help to neutralize the acid byproduct of the reaction and drive the equilibrium towards the formation of the acylated product.

  • Reagent Quality: Use fresh, high-quality PFPA, as it can degrade over time, especially if exposed to moisture.

Dansylation (for LC-MS)

Q4: My dansylated NMT samples show a high background signal or interfering peaks in LC-MS analysis. How can I minimize this?

A4: Dansyl chloride can react with water to form dansyl sulfonic acid, which is fluorescent and can interfere with the analysis. Excess reagent can also contribute to background noise.[8]

Troubleshooting Steps:

  • Control Reaction pH: The dansylation reaction is pH-dependent and is typically carried out in a basic buffer (e.g., sodium bicarbonate/carbonate buffer at pH 9.8).[9]

  • Quench the Reaction: After the desired reaction time, quench the reaction to consume excess dansyl chloride. This can be done by adding a small amount of a primary or secondary amine solution (e.g., proline or hydroxylamine) or by adjusting the pH.

  • Chromatographic Separation: Optimize your LC gradient to ensure good separation of the derivatized analyte from the excess reagent and its hydrolysis byproducts.[8]

Experimental Protocols

Below are detailed methodologies for common derivatization reactions applicable to this compound.

Protocol 1: Silylation with BSTFA for GC-MS Analysis

This protocol is a general procedure for the silylation of compounds containing active hydrogens, such as NMT.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (as a catalyst)

  • Anhydrous solvent (e.g., acetonitrile (B52724), ethyl acetate)

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Sample Preparation: Ensure the NMT sample is free of water. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried NMT residue in 50 µL of an anhydrous solvent (e.g., acetonitrile).

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 10 µL of anhydrous pyridine to the sample vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[3]

  • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.

Protocol 2: Acylation with PFPA for GC-MS Analysis

This protocol provides a general method for the acylation of primary and secondary amines like NMT.

Materials:

  • Pentafluoropropionic anhydride (B1165640) (PFPA)

  • Anhydrous solvent (e.g., ethyl acetate)

  • Heating block or oven

  • GC vials with caps

Procedure:

  • Sample Preparation: Evaporate the NMT sample solution to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of ethyl acetate (B1210297) and 50 µL of PFPA to the dried residue.[10]

  • Reaction: Tightly cap the vial and heat at 70°C for 20 minutes.[6][10]

  • Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable volume of ethyl acetate for GC-MS analysis.

Protocol 3: Dansylation for LC-MS Analysis

This protocol is adapted from methods for the derivatization of amines for LC-MS analysis.

Materials:

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone (B3395972) or acetonitrile)

  • Sodium bicarbonate/carbonate buffer (100 mM, pH 9.8)

  • Quenching solution (e.g., 5% proline solution)

  • LC-MS grade solvents (acetonitrile, water, formic acid)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare the NMT sample in a suitable solvent.

  • Derivatization: In a microcentrifuge tube, mix 20 µL of the NMT sample, 20 µL of sodium bicarbonate/carbonate buffer, and 40 µL of dansyl chloride solution.

  • Reaction: Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

  • Quenching: Add 20 µL of the quenching solution and vortex.

  • Analysis: Dilute the sample with the initial mobile phase and inject it into the LC-MS system.

Data Presentation

The following tables summarize key quantitative parameters for the derivatization and analysis of this compound and related compounds.

Table 1: Comparison of Derivatization Reaction Conditions

Derivatization MethodReagentTypical Reaction Temperature (°C)Typical Reaction Time (min)Catalyst/Buffer
Silylation BSTFA + 1% TMCS60 - 8020 - 60Pyridine
MSTFA60 - 10030 - 120None or Pyridine
Acylation PFPA7020 - 30None or Pyridine/Triethylamine
Dansylation Dansyl Chloride6030 - 60Sodium Bicarbonate/Carbonate Buffer (pH 9.8)

Table 2: GC-MS and LC-MS Parameters for Analysis of Derivatized Tryptamines

Analytical MethodColumn TypeInjection ModeOven Program (GC) / Gradient (LC)Mass Spectrometry Detection
GC-MS (Silylated/Acylated NMT) 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)SplitlessExample: 100°C hold 2 min, ramp to 280°C at 10°C/min, hold 5 minElectron Ionization (EI), Scan or Selected Ion Monitoring (SIM)
LC-MS (Dansylated NMT) C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)-Gradient elution with water and acetonitrile (both with 0.1% formic acid)Electrospray Ionization (ESI), Positive Ion Mode, MS/MS

Visualizations

This compound Derivatization Workflow

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start NMT Sample dry Evaporate to Dryness start->dry reconstitute Reconstitute in Anhydrous Solvent dry->reconstitute add_reagent Add Derivatizing Reagent & Catalyst reconstitute->add_reagent react Incubate (Heat) add_reagent->react quench Quench Reaction (for Dansylation) react->quench Optional inject Inject into GC-MS or LC-MS react->inject quench->inject NMT_Signaling cluster_receptors Receptor Binding cluster_downstream Downstream Effects NMT This compound (NMT) HTR2A 5-HT2A Receptor NMT->HTR2A Agonist Sigma1 Sigma-1 Receptor NMT->Sigma1 Agonist Gq_PLC Gq/11 -> PLC Activation HTR2A->Gq_PLC ER_Mito ER-Mitochondria Signaling Modulation Sigma1->ER_Mito IP3_DAG IP3 & DAG Increase Gq_PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_PKC->Cellular_Response Leads to ER_Mito->Cellular_Response Leads to

References

Validation & Comparative

A Comparative Guide to the Psychedelic Effects of N-Methyltryptamine and N,N-Dimethyltryptamine for a Research Audience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the psychedelic compounds N-Methyltryptamine (NMT) and N,N-Dimethyltryptamine (DMT). Both are naturally occurring tryptamine (B22526) alkaloids, with DMT being a well-known potent psychedelic, while NMT's psychoactive properties are less characterized. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological and experimental pathways to facilitate a deeper understanding of their distinct and overlapping pharmacological profiles.

Quantitative Data Summary

The following tables present a comparative summary of the in vitro receptor binding affinities and functional potencies of NMT and DMT, as well as their in vivo effects in preclinical models.

Table 1: In Vitro Receptor Binding Affinities and Functional Potencies

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax)Functional Assay Type
This compound (NMT) 5-HT2A-5196%Gq Signaling Pathway Activation
SERT-22 (as a releasing agent)-Neurotransmitter Release Assay
NET-733 (as a releasing agent)-Neurotransmitter Release Assay
DAT-321 (as a releasing agent)-Neurotransmitter Release Assay
Sigma-12780--Radioligand Binding Assay
N,N-Dimethyltryptamine (DMT) 5-HT1A6.5 ± 1.5-Partial Agonist-
5-HT2A75 ± 1118 - 983Partial AgonistGq Signaling Pathway Activation
5-HT2C--Partial Agonist-
Sigma-114,000-Agonist-

Note: A lower Ki value indicates higher binding affinity. A lower EC50 value indicates higher potency. Data is compiled from various sources and methodologies, which may contribute to variability.

Table 2: In Vivo Preclinical Data (Rodent Models)

CompoundAssayAnimal ModelDose RangeKey Findings
N,N-Dimethyltryptamine (DMT) Head-Twitch Response (HTR)Mouse (C57BL/6J)0.25 - 1.0 mg/kg (IP)Induces head-twitches, a behavioral proxy for 5-HT2A receptor activation. The response is blocked by 5-HT2A antagonists.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

Radioligand Binding Assay for Serotonin (B10506) Receptors

Objective: To determine the binding affinity (Ki) of NMT and DMT for specific serotonin receptor subtypes.

Materials:

  • Cell membranes expressing the target human serotonin receptor (e.g., 5-HT2A).

  • Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Test compounds (NMT and DMT).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Frozen cell pellets containing the receptor of interest are homogenized in a binding buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA protein assay).[1]

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (NMT or DMT).

  • Incubation: The reaction is carried out in a 96-well plate and incubated at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]

Gq-Coupled Receptor Functional Assay (Calcium Mobilization)

Objective: To measure the functional potency (EC50) and efficacy (Emax) of NMT and DMT at Gq-coupled receptors like the 5-HT2A receptor.

Materials:

  • HEK293 cells (or other suitable cell line) transiently or stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds (NMT and DMT).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an integrated liquid handler.

Procedure:

  • Cell Culture and Plating: Cells expressing the 5-HT2A receptor are cultured and plated into the microplates and grown to a confluent monolayer.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for a specified time at 37°C.

  • Compound Addition: The plate is placed in the fluorescence plate reader. Baseline fluorescence is measured before the automated addition of varying concentrations of the test compound (NMT or DMT).

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response at each compound concentration is determined. A dose-response curve is generated by plotting the response against the logarithm of the compound concentration. The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response model.

Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo 5-HT2A receptor agonist activity of DMT as a behavioral proxy for hallucinogenic potential.

Materials:

  • Male C57BL/6J mice.

  • Test compound (DMT) dissolved in a suitable vehicle (e.g., saline).

  • Observation chambers.

  • Video recording equipment (optional but recommended for accurate scoring).

Procedure:

  • Acclimation: Mice are acclimated to the testing room and observation chambers for a period before the experiment.

  • Drug Administration: Mice are administered the test compound or vehicle via a specific route (e.g., intraperitoneal injection).

  • Observation Period: Immediately after administration, the mice are placed in the observation chambers, and the number of head-twitches is counted for a defined period (e.g., 30-60 minutes). A head-twitch is characterized as a rapid, side-to-side rotational movement of the head.[2]

  • Scoring: The total number of head-twitches during the observation period is recorded for each animal. If video recording is used, scoring can be done by trained observers at a later time, potentially blinded to the treatment conditions.

  • Data Analysis: The mean number of head-twitches for each treatment group is calculated. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the drug effect compared to the vehicle control.

Mandatory Visualizations

Signaling Pathway Diagram

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tryptamine NMT / DMT Receptor 5-HT2A Receptor Tryptamine->Receptor Binds G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Effects (Psychedelic Experience) Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A receptor Gq signaling pathway activated by NMT and DMT.

Experimental Workflow Diagrams

Radioligand_Binding_Assay Membrane_Prep 1. Receptor Membrane Preparation Incubation 2. Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration 3. Rapid Filtration Incubation->Filtration Counting 4. Scintillation Counting Filtration->Counting Analysis 5. Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

HTR_Workflow Acclimation 1. Animal Acclimation Administration 2. Compound Administration (e.g., IP injection) Acclimation->Administration Observation 3. Observation & Scoring of Head-Twitches Administration->Observation Analysis 4. Statistical Analysis Observation->Analysis

Caption: Experimental workflow for the head-twitch response (HTR) assay in mice.

Comparative Analysis of Psychedelic Effects

N,N-Dimethyltryptamine (DMT)

DMT is a potent, short-acting psychedelic. When administered via inhalation or injection, its effects have a rapid onset (within seconds) and a short duration (typically 5-15 minutes).[3] The subjective effects are characterized by intense visual and auditory hallucinations, a distorted sense of time and space, and profound alterations in consciousness, often described as a "breakthrough" experience into a different reality.[4] The psychedelic effects of DMT are primarily mediated by its agonist activity at the serotonin 5-HT2A receptor.[5][6]

This compound (NMT)

The psychedelic effects of NMT are less well-documented in the scientific literature compared to DMT. Anecdotal reports suggest that when administered via non-oral routes (e.g., smoking or vaporization) at doses of 50-100 mg, NMT produces psychedelic effects.[7] These effects are often described as being less visual and more "spatial" in nature compared to DMT, with a similarly short duration. Orally, NMT is considered inactive without the co-administration of a monoamine oxidase inhibitor (MAOI) due to extensive first-pass metabolism.[7]

Pharmacologically, NMT is a potent full agonist at the 5-HT2A receptor, which is consistent with its reported psychedelic activity.[7] It also acts as a serotonin releasing agent, a property that may contribute to its overall psychoactive profile and differentiate it from DMT.[7]

Conclusion and Future Directions

NMT and DMT share a close structural relationship and both interact with the 5-HT2A receptor, a key target for psychedelic action. However, they appear to have distinct pharmacological profiles. DMT is a well-established potent psychedelic with a rich history of human use and a growing body of clinical research. NMT, on the other hand, remains a more enigmatic compound. While preclinical data and anecdotal reports suggest it possesses psychedelic properties, a comprehensive understanding of its effects is lacking.

Future research should focus on a direct, controlled comparison of the psychedelic effects of NMT and DMT in human clinical trials. Such studies would provide invaluable data on the dose-response relationship, subjective effects, and safety profile of NMT. Furthermore, preclinical studies directly comparing the in vivo effects of NMT and DMT, such as in the head-twitch response model, are needed to better understand the behavioral consequences of their distinct pharmacological activities. A more thorough characterization of NMT's receptor binding and functional activity profile across a wider range of targets would also be beneficial. This research will not only illuminate the unique properties of NMT but also contribute to a broader understanding of the structure-activity relationships of tryptamine psychedelics.

References

Distinguishing N-Methyltryptamine from its Positional Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of N-Methyltryptamine (NMT) and its positional isomers is crucial for unambiguous structure-activity relationship studies and the development of novel therapeutics. This guide provides a comparative analysis of analytical techniques and biological activities to facilitate the differentiation of NMT from its key positional isomers: 2-Methyl-N-methyltryptamine (2-Me-NMT), 5-Methyl-N-methyltryptamine (5-Me-NMT), and 7-Methyl-N-methyltryptamine (7-Me-NMT).

This compound is a naturally occurring tryptamine (B22526) alkaloid found in various plant species and is also an endogenous compound in the human body.[1] Its structural isomers, where a methyl group is positioned on the indole (B1671886) ring, can exhibit distinct pharmacological profiles. Therefore, robust analytical methods are essential to distinguish between these closely related compounds.

Analytical Differentiation

The primary methods for distinguishing NMT from its positional isomers involve a combination of chromatography and spectroscopy. While mass spectrometry provides valuable information on molecular weight and fragmentation, the similarity in the mass spectra of isomers often necessitates prior separation by chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like tryptamines. The retention time in GC is influenced by the polarity and volatility of the analyte, which can differ between positional isomers. Electron Ionization (EI) mass spectrometry of tryptamines typically results in a prominent molecular ion peak and characteristic fragment ions. The primary fragmentation pathway for NMT involves cleavage of the C-C bond beta to the indole ring, leading to a characteristic fragment at m/z 44, corresponding to the [CH2=NHCH3]+ ion. While the mass spectra of the isomers may be similar, subtle differences in the relative abundances of fragment ions can be observed.[2]

To enhance separation and identification, derivatization with agents like trimethylsilyl (B98337) (TMS) can be employed. This increases the volatility of the compounds and can lead to more distinct fragmentation patterns.

Table 1: Comparative GC-MS Data for this compound and its Positional Isomers (Predicted and Reported)

CompoundMolecular Weight ( g/mol )Key Mass Fragments (m/z)Kovats Retention Index (non-polar column)
This compound (NMT)174.24174, 130, 441745-1770[3]
2-Methyl-N-methyltryptamine (2-Me-NMT)188.27188, 144, 44Not Reported
5-Methyl-N-methyltryptamine (5-Me-NMT)188.27188, 144, 44Not Reported
7-Methyl-N-methyltryptamine (7-Me-NMT)188.27188, 144, 44Not Reported
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a high degree of sensitivity and selectivity for the analysis of tryptamines in complex matrices. Reversed-phase chromatography is commonly used, where retention is influenced by the hydrophobicity of the isomers. The elution order can vary depending on the specific stationary phase (e.g., C18, Phenyl-Hexyl) and mobile phase composition. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring specific precursor-to-product ion transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. The position of the methyl group on the indole ring in the isomers will result in distinct chemical shifts and coupling patterns for the aromatic protons and carbons, allowing for their clear differentiation from NMT, where the methyl group is on the side-chain nitrogen.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound and its Positional Isomers

CompoundKey ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)
This compound (NMT)Aromatic protons (δ 7.0-7.6), N-CH₃ (δ ~2.4)Aromatic carbons (δ 110-137), N-CH₃ (δ ~36)
2-Methyl-N-methyltryptamine (2-Me-NMT)Aromatic protons (distinct shifts due to 2-Me), Indole-CH₃ (δ ~2.4), N-CH₃ (δ ~2.4)Aromatic carbons (distinct shifts due to 2-Me), Indole-CH₃ (δ ~12), N-CH₃ (δ ~36)
5-Methyl-N-methyltryptamine (5-Me-NMT)Aromatic protons (distinct shifts due to 5-Me), Indole-CH₃ (δ ~2.4), N-CH₃ (δ ~2.4)Aromatic carbons (distinct shifts due to 5-Me), Indole-CH₃ (δ ~21), N-CH₃ (δ ~36)
7-Methyl-N-methyltryptamine (7-Me-NMT)Aromatic protons (distinct shifts due to 7-Me), Indole-CH₃ (δ ~2.5), N-CH₃ (δ ~2.4)Aromatic carbons (distinct shifts due to 7-Me), Indole-CH₃ (δ ~16), N-CH₃ (δ ~36)

Note: These are predicted values and experimental data may vary depending on the solvent and other experimental conditions.

Experimental Protocols

GC-MS Analysis Protocol

A general protocol for the GC-MS analysis of tryptamines is as follows:

  • Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., methanol, ethyl acetate). For derivatization, react the analyte with a trimethylsilylating agent (e.g., BSTFA with 1% TMCS) at 70°C for 30 minutes.

  • Gas Chromatograph:

    • Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled experiment.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2-5 seconds.

Biological Activity and Signaling Pathways

This compound and its isomers primarily interact with the serotonergic system, but the position of the methyl group can significantly influence their receptor binding affinities and functional activities.

NMT is known to act as a serotonin (B10506) receptor agonist, particularly at the 5-HT₂ₐ receptor.[4] It is also a substrate for monoamine oxidase (MAO), the enzyme responsible for its degradation.

The pharmacological profiles of the ring-methylated isomers are less well-characterized. However, studies on related methylated tryptamines suggest that methylation on the indole ring can alter receptor selectivity and potency. For instance, 5-methylation, as seen in 5-MeO-DMT, can enhance affinity for certain serotonin receptors.[1] It is plausible that 2-Me-NMT, 5-Me-NMT, and 7-Me-NMT will also exhibit distinct binding profiles at various serotonin receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C).

The activation of the 5-HT₂ₐ receptor, a G-protein coupled receptor, typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC).

Visualizing Experimental and Logical Workflows

Workflow for Isomer Differentiation

G General Workflow for Isomer Differentiation cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Identification Sample NMT and Positional Isomers Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (optional, for GC-MS) Dissolution->Derivatization LC Liquid Chromatography (LC) Dissolution->LC NMR NMR Spectroscopy Dissolution->NMR GC Gas Chromatography (GC) Derivatization->GC MS Mass Spectrometry (MS) GC->MS LC->MS Data_Analysis Data Analysis and Comparison MS->Data_Analysis NMR->Data_Analysis Isomer_Identification Isomer_Identification Data_Analysis->Isomer_Identification Isomer Identification

Caption: A generalized workflow for the analytical differentiation of NMT and its positional isomers.

Simplified 5-HT₂ₐ Receptor Signaling Pathway

G Simplified 5-HT2A Receptor Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand NMT or Isomer Receptor 5-HT2A Receptor Ligand->Receptor G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: A simplified diagram of the 5-HT₂ₐ receptor signaling cascade initiated by an agonist.

References

A Comparative Analysis of Receptor Binding Affinities: NMT and Other Key Tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of N-methyltryptamine (NMT) against other prominent tryptamines: N,N-dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and psilocin. The data presented herein is collated from various scientific studies to offer a comprehensive overview for researchers engaged in pharmacology, neuroscience, and the development of novel therapeutics.

Quantitative Receptor Binding Data

The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of NMT, DMT, 5-MeO-DMT, and psilocin for key serotonin (B10506) (5-HT) receptors and other relevant targets. A lower Ki value indicates a higher binding affinity. It is important to note that experimental conditions can influence these values, and the data presented here are a synthesis from multiple sources for comparative purposes.

ReceptorNMT (Ki, nM)DMT (Ki, nM)5-MeO-DMT (Ki, nM)Psilocin (Ki, nM)
5-HT1A Data not available~100 - 200~1.9 - 29~100 - 250
5-HT2A Potent full agonist~39 - 1985~100 - 1000+~10 - 50
5-HT2B Data not available4911.54.6
5-HT2C Data not available186011522
SERT Data not available12104704300
Sigma1 Intermediate affinityData not availableData not availableData not available
Sigma2 Intermediate affinityData not availableData not availableData not available

Note: "Data not available" indicates that reliable Ki values were not found in the surveyed literature. NMT is reported to be a potent full agonist at the 5-HT2A receptor but does not appear to be an agonist at the 5-HT1A receptor. It also demonstrates intermediate affinity for sigma σ1 and σ2 receptors, positioned between tryptamine (B22526) and DMT.[1] 5-MeO-DMT shows a significantly higher affinity for the 5-HT1A receptor compared to the 5-HT2 receptor.

Experimental Protocols

The determination of receptor binding affinities, such as the Ki values presented above, is predominantly carried out using competitive radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and a receptor due to its robustness and sensitivity.[2]

Competitive Radioligand Binding Assay for Serotonin Receptors

This protocol outlines the general steps for a competitive binding assay to determine the affinity of test tryptamine compounds for a specific serotonin receptor subtype. The fundamental principle involves the competition between a radiolabeled ligand with a known high affinity for the receptor and the unlabeled test compound.[3]

Objective: To determine the inhibition constant (Ki) of a test compound.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human serotonin receptor of interest (e.g., HEK293 cells).[3]

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ).[3][4]

  • Test Compounds: NMT, DMT, 5-MeO-DMT, psilocin, and other tryptamines of interest.

  • Binding Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Wash Buffer: An ice-cold buffer to separate bound from free radioligand.

  • Non-specific Binding (NSB) Control: A high concentration of a known, non-radiolabeled ligand for the target receptor.

  • Apparatus: 96-well microfilter plates, a cell harvester for filtration, and a liquid scintillation counter for radioactivity measurement.[3]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and homogenize them in an ice-cold binding buffer.[3]

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Contains the cell membranes and the radioligand.

    • Non-specific Binding (NSB): Contains cell membranes, the radioligand, and a high concentration of a non-radiolabeled competitor to saturate the receptors.

    • Test Compound: Contains cell membranes, the radioligand, and varying concentrations of the test tryptamine.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This step effectively separates the receptor-bound radioligand from the unbound radioligand.[3]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioligand.[3]

  • Radioactivity Measurement: After drying the filters, add a scintillation cocktail and measure the radioactivity in a liquid scintillation counter. The output is typically in counts per minute (CPM).[3]

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[3]

  • Determine IC₅₀ Value: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[3]

  • Calculate Ki Value: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes setup Set up 96-well Plate (Total, NSB, Test Compound) prep_membranes->setup prep_reagents Prepare Radioligand & Test Compounds prep_reagents->setup incubate Incubate to Equilibrium setup->incubate filtrate Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count calc_specific Calculate Specific Binding count->calc_specific calc_ic50 Determine IC50 calc_specific->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

5-HT2A Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tryptamine Tryptamine Agonist (e.g., NMT, DMT) Receptor 5-HT2A Receptor Tryptamine->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

References

Navigating the Analytical Landscape: A Comparative Guide to Validating a New Method for N-Methyltryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of N-Methyltryptamine (NMT) is paramount for endeavors ranging from pharmacokinetic studies to quality control in botanical products. The validation of a new analytical method is a critical step to ensure data integrity. This guide provides an objective comparison of established analytical techniques for tryptamine (B22526) analysis—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE)—supported by experimental data to inform the validation process of a novel NMT analytical method.

Performance Characteristics of Analytical Methods

The choice of an analytical method hinges on a variety of performance parameters. The following table summarizes key quantitative data from validated methods for NMT and related tryptamines, offering a baseline for comparison when validating a new method.

Analytical MethodAnalyte(s)Sample MatrixLinearity (Concentration Range)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)
HPLC-UV N-MethyltyramineDietary Supplements0.1 - 10.0 µg/mLNot explicitly stated300 - 900 µg/g (in material)90.7% - 120%< 5%
GC-MS This compound and related compoundsSynthetic reaction mixture20.8 - 980 µg/mLNot explicitly stated41.4 µg/mLNot specifiedNot specified
LC-MS/MS N,N-Dimethyltryptamine (DMT)Human Plasma0.25 - 200 nMNot specifiedNot specifiedValidated for accuracyValidated for precision
LC-MS/MS Tryptamine, DMT, and othersPlant MaterialR² = 0.988–0.9990.06–0.11 ng/mL0.18–0.34 ng/mL74.1–111.6%Validated for precision
Capillary Electrophoresis (CZE/UV) Nine TryptaminesStandardsNot specified0.5 - 1.0 µg/mLNot specifiedNot specifiedNot specified
Capillary Electrophoresis (Sweeping-MEKC) Nine TryptaminesStandardsNot specified2 - 10 ng/mLNot specifiedNot specifiedNot specified

Experimental Protocols: A Snapshot of Methodologies

Detailed and robust experimental protocols are the bedrock of a validated analytical method. Below are summaries of typical methodologies for the compared techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the analysis of biogenic amines in complex matrices like plant extracts and dietary supplements.[1]

  • Sample Preparation: An extraction is typically performed using an acidic solution (e.g., 0.1 N HCl) mixed with an organic solvent like methanol (B129727). The mixture is stirred and then filtered before injection into the HPLC system.[1]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly employed.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often used for optimal separation.[2]

    • Detection: UV detection is typically set at a wavelength between 220 and 280 nm.[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, including tryptamines.[4] Derivatization is often necessary to improve the volatility and thermal stability of the analytes.[2]

  • Sample Preparation and Derivatization: A liquid-liquid extraction is performed, often after basifying the sample with a solution like NaOH. The organic extract is then dried. Derivatization is a crucial step, with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being used to create more volatile trimethylsilyl (B98337) (TMS) derivatives.[2]

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-1ms or HP-5MS, is frequently used.[2]

    • Carrier Gas: Helium is a common carrier gas.

    • Temperature Program: A temperature gradient is applied to the oven to facilitate the separation of compounds with different boiling points.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing trace amounts of compounds in complex biological matrices like human plasma.[6]

  • Sample Preparation: A common method for plasma samples is protein precipitation. This is achieved by adding a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. The resulting supernatant is then often evaporated and reconstituted in the mobile phase.[6]

  • Chromatographic Conditions:

    • Column: A diphenyl or C18 column is often used.[2][6]

    • Mobile Phase: Gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid, is typical.[2][6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+) is commonly used for tryptamines.[2]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity in quantification.[2]

Capillary Electrophoresis (CE)

CE is an attractive alternative to HPLC and GC, offering advantages such as high efficiency, small sample volume requirements, and low consumption of organic solvents.[7]

  • Sample Preparation: Minimal sample preparation is often required. For instance, dissolving the sample in a dilute acid and adding an internal standard can be sufficient.[8]

  • Separation Principle: In Capillary Zone Electrophoresis (CZE), charged molecules are separated based on their different migration speeds in an electric field.[8] For neutral and charged analytes, Micellar Electrokinetic Capillary Chromatography (MECC) can be used, where separation is based on differential partitioning between micelles and the surrounding buffer.[7]

  • Detection: On-column UV detection is a common method.[9]

Visualizing the Path to Validation

To aid in the conceptualization of the validation process and method selection, the following diagrams illustrate a general workflow and a decision-making framework.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis & Reporting A Define Analytical Requirements B Select Analytical Technique (e.g., HPLC, GC-MS, LC-MS/MS, CE) A->B C Optimize Method Parameters (e.g., Mobile Phase, Temperature, Voltage) B->C D Specificity / Selectivity C->D Begin Validation E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Robustness & Stability G->H I Routine Sample Analysis H->I Method Validated J Quality Control Checks I->J K Data Analysis & Reporting J->K

Caption: General workflow for analytical method validation.

G cluster_0 Recommended Method A High Sensitivity Required? B Complex Matrix? (e.g., Plasma, Tissue) A->B No E LC-MS/MS A->E Yes C Volatile Analyte or Amenable to Derivatization? B->C No B->E Yes D Limited Sample Volume? C->D No G GC-MS C->G Yes F HPLC-UV D->F No H Capillary Electrophoresis D->H Yes

Caption: Decision tree for selecting an analytical method.

References

A Guide to Cross-Validation of N-myristoyltransferase (NMT) Quantification Across Different Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common methods for the quantification of N-myristoyltransferase (NMT), an enzyme increasingly recognized as a critical drug target in cancer and infectious diseases.[1] Ensuring the reproducibility and comparability of NMT quantification across different laboratories is paramount for advancing research and developing novel therapeutics. This document outlines key experimental protocols, presents a framework for inter-laboratory cross-validation, and offers a comparative analysis of available quantification techniques.

The Importance of Cross-Laboratory Validation

The ability to reliably compare NMT quantification data generated in different laboratories is crucial for multi-site clinical trials, collaborative research projects, and the overall standardization of NMT as a biomarker. While direct inter-laboratory comparison studies specifically for NMT quantification are not widely published, the principles of such validation are well-established for other enzymatic assays.[2][3] A typical cross-validation study involves the distribution of standardized samples to participating laboratories, the use of agreed-upon protocols, and the statistical analysis of the collected data to assess inter-laboratory variability and reproducibility.

Comparison of NMT Quantification Methods

Several methods are available for the quantification of NMT, each with its own advantages and limitations. The choice of method often depends on the specific research question, available resources, and the desired throughput.

MethodPrincipleAdvantagesDisadvantagesThroughput
Fluorescence-Based Enzymatic Assay Measures the enzymatic activity of NMT by detecting the release of Coenzyme A (CoA) using a fluorescent probe.[4][5]High sensitivity, suitable for high-throughput screening, continuous monitoring possible.[4]Indirect measurement of NMT activity, potential for interference from compounds that react with thiols.High
Enzyme-Linked Immunosorbent Assay (ELISA) Utilizes specific antibodies to capture and detect NMT protein. Can be designed to measure NMT protein levels or enzymatic activity.High specificity, can measure protein levels directly, relatively easy to perform.Can be subject to antibody cross-reactivity, may not reflect enzymatic activity.Medium to High
Western Blot Separates proteins by size, followed by detection with specific antibodies against NMT.Widely available, provides information on protein size and potential modifications.Semi-quantitative, lower throughput, can be influenced by transfer efficiency and antibody affinity.Low
Mass Spectrometry (MS) Identifies and quantifies NMT or N-myristoylated proteins and peptides through their mass-to-charge ratio.High specificity and sensitivity, can identify post-translational modifications, enables multiplexed analysis.[6]Requires specialized equipment and expertise, complex data analysis.Low to Medium

Experimental Protocols

Detailed and standardized experimental protocols are the foundation of reproducible research. Below are outlines of common methodologies for NMT quantification.

Fluorescence-Based Enzymatic Assay Protocol

This protocol is adapted from established fluorescence-based assays for NMT activity.[4][5]

  • Reagent Preparation :

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EGTA, 1 mM DTT).

    • Prepare a stock solution of the NMT substrate peptide (e.g., a peptide derived from a known NMT substrate like c-Src).

    • Prepare a stock solution of myristoyl-CoA.

    • Prepare a stock solution of a fluorescent probe that reacts with free CoA (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) - CPM).

  • Assay Procedure :

    • In a 96-well plate, add the assay buffer, NMT enzyme, and the test compound (if screening for inhibitors).

    • Initiate the reaction by adding myristoyl-CoA and the substrate peptide.

    • Add the CPM fluorescent dye.

    • Monitor the increase in fluorescence over time using a microplate reader (Excitation: ~390 nm, Emission: ~485 nm).

  • Data Analysis :

    • Calculate the initial reaction velocity from the linear phase of the fluorescence curve.

    • Compare the velocities of samples with and without inhibitors to determine the percentage of inhibition.

Western Blot Protocol for NMT Quantification

This is a general protocol for the semi-quantitative analysis of NMT protein levels.

  • Sample Preparation :

    • Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer :

    • Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection :

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to NMT overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis :

    • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Quantify the band intensity using densitometry software. Normalize the NMT band intensity to a loading control (e.g., GAPDH or β-actin).

Mass Spectrometry-Based Quantification of N-myristoylated Peptides

This protocol outlines a chemical proteomics approach for the global profiling of NMT substrates.[6]

  • Metabolic Labeling and Cell Lysis :

    • Culture cells in the presence of a myristic acid analog (e.g., YnMyr) to allow for its incorporation into newly synthesized proteins.

    • Lyse the cells and quantify the protein concentration.

  • Click Chemistry and Enrichment :

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin (B1667282) tag to the myristic acid analog.

    • Enrich the biotin-tagged proteins using streptavidin-coated beads.

  • Proteolytic Digestion and MS Analysis :

    • Digest the enriched proteins on-bead with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis :

    • Identify and quantify the myristoylated peptides using specialized proteomics software.

Framework for an Inter-Laboratory Cross-Validation Study

To ensure the comparability of NMT quantification results, a well-designed inter-laboratory study is essential. The following workflow is proposed based on best practices for enzyme assay validation.[2][3]

CrossValidationWorkflow Experimental Workflow for Inter-Laboratory NMT Quantification Cross-Validation cluster_prep Phase 1: Preparation and Distribution cluster_analysis Phase 2: Sample Analysis cluster_eval Phase 3: Data Evaluation and Reporting A Central Laboratory Prepares and Characterizes Standardized NMT Samples (e.g., recombinant enzyme, cell lysates) B Development and Distribution of a Standardized Operating Procedure (SOP) A->B C Distribution of Standardized Samples and SOP to Participating Laboratories B->C D Each Laboratory Performs NMT Quantification According to the SOP C->D E Data Collection and Reporting to the Central Coordinating Laboratory D->E F Statistical Analysis of Inter-Laboratory Data (e.g., calculation of mean, standard deviation, coefficient of variation) E->F G Assessment of Reproducibility and Comparability F->G H Generation of a Comprehensive Report and Recommendations for Standardization G->H NMTSignaling Key Signaling Pathways Involving N-Myristoyltransferase (NMT) cluster_cancer Cancer Progression cluster_infection Infectious Diseases NMT N-Myristoyltransferase (NMT1/NMT2) Src Src Family Kinases (e.g., c-Src) NMT->Src N-myristoylation Ras Ras Superfamily GTPases NMT->Ras N-myristoylation Viral_Proteins Viral Structural Proteins (e.g., HIV Gag) NMT->Viral_Proteins N-myristoylation Parasite_Proteins Parasite Proteins (e.g., Plasmodium spp.) NMT->Parasite_Proteins N-myristoylation PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Ras->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation Metastasis Metastasis PI3K_AKT->Metastasis Viral_Assembly Viral Assembly & Budding Viral_Proteins->Viral_Assembly Parasite_Viability Parasite Viability Parasite_Proteins->Parasite_Viability

References

A Comparative Pharmacological Guide: N-Methyltryptamine vs. 5-MeO-DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activities of N-Methyltryptamine (NMT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The information presented is supported by experimental data to assist researchers in understanding the distinct molecular interactions and functional consequences of these two tryptamine (B22526) compounds.

Abstract

This compound (NMT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) are structurally related tryptamines with significantly different pharmacological profiles and psychoactive effects. While both interact with the serotonergic system, their receptor affinities, functional activities, and downstream signaling pathways diverge considerably. 5-MeO-DMT is a potent psychedelic with high affinity for the 5-HT1A receptor, whereas NMT acts as a serotonin-releasing agent and a full agonist at the 5-HT2A receptor.[1] This guide synthesizes the current understanding of their distinct pharmacological activities, presenting quantitative data, detailed experimental methodologies, and visual representations of their signaling pathways.

Data Presentation

Table 1: Receptor Binding Affinities (Ki, nM)
TargetThis compound (NMT)5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
5-HT1AInactive< 10[2]
5-HT2A51>1000[2]
SERT-Low micromolar affinity
Sigma1Intermediate Affinity>10,000
Sigma2Intermediate Affinity>10,000

Lower Ki values indicate higher binding affinity. Data compiled from multiple sources.[1][2][3][4]

Table 2: Functional Activity (EC50, nM) and Efficacy (Emax, %)
AssayThis compound (NMT)5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
5-HT2A Receptor (Gq activation)51 (96% Emax)[1]1.80 - 3.87 (Full agonist)[3]
5-HT1A Receptor (G-protein binding)-~100 (115% of 5-HT)[2]
Serotonin (B10506) Release (SERT)22Weak inhibitor[3]
Dopamine Release (DAT)321Little effect
Norepinephrine Release (NET)733No appreciable effect

EC50 is the concentration of an agonist that gives half-maximal response. Emax is the maximum response achievable by an agonist. Data compiled from multiple sources.[1][2][3]

Signaling Pathways

The primary divergence in the pharmacological activity of NMT and 5-MeO-DMT lies in their engagement of downstream signaling cascades upon receptor activation, particularly at the 5-HT2A receptor.

This compound (NMT) is a full agonist at the 5-HT2A receptor, primarily activating the canonical Gq/11-mediated pathway.[1] This leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) phosphates and diacylglycerol, and a rise in intracellular calcium. Notably, NMT appears to be a biased agonist, as it has been reported to be inactive in activating the β-arrestin2 pathway at the 5-HT2A receptor.[1]

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) , while having a lower affinity for the 5-HT2A receptor compared to the 5-HT1A receptor, is a potent full agonist at 5-HT2A in functional assays.[2][3] Unlike NMT, 5-MeO-DMT has been shown to activate signaling cascades independent of β-arrestin-2.[3] It demonstrates a significant bias towards the G-protein-coupled pathway over the β-arrestin signaling pathway.[3] At the 5-HT1A receptor, 5-MeO-DMT is a potent agonist, stimulating G-protein binding.[2]

Signaling_Pathways cluster_NMT This compound (NMT) cluster_5MeODMT 5-MeO-DMT NMT NMT HT2A_NMT 5-HT2A Receptor NMT->HT2A_NMT Gq_NMT Gq/11 HT2A_NMT->Gq_NMT PLC_NMT Phospholipase C (PLC) Gq_NMT->PLC_NMT IP3_DAG_NMT IP3 & DAG PLC_NMT->IP3_DAG_NMT Ca_NMT ↑ Intracellular Ca²⁺ IP3_DAG_NMT->Ca_NMT FiveMeODMT 5-MeO-DMT HT1A_5MeO 5-HT1A Receptor FiveMeODMT->HT1A_5MeO HT2A_5MeO 5-HT2A Receptor FiveMeODMT->HT2A_5MeO Gi_5MeO Gi/o HT1A_5MeO->Gi_5MeO Gq_5MeO Gq/11 HT2A_5MeO->Gq_5MeO AC_5MeO ↓ Adenylyl Cyclase Gi_5MeO->AC_5MeO PLC_5MeO Phospholipase C (PLC) Gq_5MeO->PLC_5MeO IP3_DAG_5MeO IP3 & DAG PLC_5MeO->IP3_DAG_5MeO Ca_5MeO ↑ Intracellular Ca²⁺ IP3_DAG_5MeO->Ca_5MeO

Figure 1: Simplified signaling pathways for NMT and 5-MeO-DMT.

Experimental Protocols

Radioligand Binding Assay for Serotonin Receptors

Objective: To determine the binding affinity (Ki) of NMT and 5-MeO-DMT for 5-HT1A and 5-HT2A receptors.

Materials:

  • Cell membranes expressing the human recombinant 5-HT1A or 5-HT2A receptor.

  • Radioligand: [3H]8-OH-DPAT for 5-HT1A; [3H]Ketanserin for 5-HT2A.

  • Test compounds: NMT and 5-MeO-DMT at various concentrations.

  • Non-specific binding control: 10 µM Serotonin for 5-HT1A; 10 µM Mianserin for 5-HT2A.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of NMT and 5-MeO-DMT in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Initiate the binding reaction by adding the radioligand at a concentration near its Kd.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->prep plate Plate Incubation: - Add reagents to 96-well plate - Incubate for 60 min prep->plate filter Filtration and Washing plate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Figure 2: Experimental workflow for radioligand binding assay.
Calcium Flux Assay for Gq-Coupled Receptors

Objective: To measure the functional potency (EC50) and efficacy (Emax) of NMT and 5-MeO-DMT at the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Test compounds: NMT and 5-MeO-DMT at various concentrations.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader with kinetic reading capabilities.

Procedure:

  • Plate HEK293-5-HT2A cells in 96-well plates and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol, typically for 60 minutes at 37°C.

  • Prepare serial dilutions of NMT and 5-MeO-DMT in assay buffer.

  • Place the cell plate in the fluorescence microplate reader.

  • Record a baseline fluorescence reading.

  • Add the test compounds to the wells and immediately begin kinetic measurement of fluorescence intensity for a set period (e.g., 180 seconds).

  • The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Generate dose-response curves and calculate EC50 and Emax values.

Serotonin Transporter (SERT) Uptake Assay

Objective: To determine the inhibitory effect of NMT and 5-MeO-DMT on serotonin uptake by SERT.

Materials:

  • Cells expressing human SERT (e.g., HEK293-hSERT cells).

  • [3H]Serotonin.

  • Test compounds: NMT and 5-MeO-DMT at various concentrations.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Plate HEK293-hSERT cells in 96-well plates and culture overnight.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of NMT or 5-MeO-DMT for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiate the uptake by adding [3H]Serotonin.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and transfer the lysate to scintillation vials.

  • Quantify the amount of [3H]Serotonin taken up by the cells using a scintillation counter.

  • Determine the IC50 values for the inhibition of serotonin uptake.

Conclusion

This compound and 5-MeO-DMT exhibit distinct pharmacological profiles that underlie their different physiological and psychological effects. NMT primarily acts as a serotonin-releasing agent and a biased agonist at the 5-HT2A receptor, favoring the Gq pathway. In contrast, 5-MeO-DMT is a potent agonist at the 5-HT1A receptor and also a full agonist at the 5-HT2A receptor, with a signaling profile biased away from β-arrestin recruitment. These differences in receptor affinity, functional activity, and signaling are critical for understanding their mechanisms of action and for the development of novel therapeutics targeting the serotonergic system. The provided experimental protocols offer a standardized framework for further investigation into the pharmacology of these and other related compounds.

References

A Comparative In Vivo Analysis of N-Methyltryptamine and Psilocin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vivo effects of N-Methyltryptamine (NMT) and psilocin, the primary psychoactive metabolite of psilocybin. The information presented is collated from experimental data to support research and drug development in the field of psychedelic science.

Introduction

This compound (NMT) and psilocin are both tryptamine (B22526) alkaloids that interact with the serotonergic system, but they exhibit distinct pharmacological profiles. Psilocin is a well-characterized psychedelic compound known for its potent activation of the serotonin (B10506) 2A (5-HT2A) receptor, which is central to its hallucinogenic effects. NMT, while also found endogenously and in various plant species, is less studied. It is a metabolite of N,N-Dimethyltryptamine (DMT), another potent psychedelic, and its own in vivo effects are not as well-documented as those of psilocin. This guide aims to bridge this knowledge gap by comparing their known in vivo properties.

Pharmacodynamic Profile: Receptor Interactions

The primary mechanism of action for both NMT and psilocin involves their interaction with serotonin receptors. Psilocin is a potent partial agonist at the 5-HT2A receptor, which is the principal target for its psychedelic effects. While direct and comprehensive in vivo receptor occupancy studies for NMT are limited, its structural similarity to DMT and psilocin suggests it also acts as a 5-HT2A receptor agonist.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorThis compound (NMT)Psilocin
5-HT2A Data not available39 - 1200[1]
5-HT1A Data not available6.5 - 2100[1]
5-HT2C Data not available190 - 2100[1]
SERT Data not availableModerate Affinity[1]

Lower Ki values indicate higher binding affinity. Data for NMT is largely unavailable in publicly accessible literature, highlighting a significant gap in current research.

Pharmacokinetic Profile

The pharmacokinetic profiles of NMT and psilocin dictate their onset, duration, and intensity of effects. Psilocin's pharmacokinetics have been more extensively studied than those of NMT.

Table 2: Comparative In Vivo Pharmacokinetic Parameters

ParameterThis compound (NMT)Psilocin
Administration Route Intranasal (IN), Subcutaneous (SC) (in rats, for DMT)Oral, Intravenous (IV), Intraperitoneal (IP)
Tmax (Time to Peak Plasma Concentration) IN: ~10 min; SC: ~30 min (for DMT in rats)Oral: 1.8 - 4 h; IV: Rapid peak
Cmax (Peak Plasma Concentration) Dose-dependentDose-dependent
Elimination Half-life (t1/2) IN: 11.9–14.3 min; SC: 45.5–122.7 min (for DMT in rats)[2]1.5 - 4 h
Metabolism Primarily by Monoamine Oxidase A (MAO-A)Primarily by CYP2D6, CYP3A4, and MAO-A[3]

Note: Pharmacokinetic data for NMT is scarce. The data presented for NMT is inferred from studies on its close structural analog, N,N-Dimethyltryptamine (DMT), and should be interpreted with caution.

Behavioral Effects: The Head-Twitch Response (HTR)

Table 3: Head-Twitch Response (HTR) Potency

CompoundED50 (mg/kg) in mice
This compound (NMT) Data not available
Psilocin ~0.11–0.17[4]

The lack of a reported ED50 value for NMT in the HTR assay is a critical knowledge gap for directly comparing its psychedelic-like potency to psilocin.

Neurochemical Effects: Serotonin and Dopamine (B1211576) Release

In vivo microdialysis studies have shown that psychedelic tryptamines can modulate the release of key neurotransmitters like serotonin and dopamine. DMT, a close analog of NMT, has been shown to cause a dose-dependent increase in extracellular serotonin and dopamine levels in the medial prefrontal and somatosensory cortices of rats[5]. While specific microdialysis data for NMT is not available, it is plausible that it shares a similar mechanism of increasing monoamine release. Psilocin is also understood to exert its effects through complex interactions within these neurotransmitter systems.

Toxicological Profile

Acute toxicity data for both compounds in vivo is limited. General information on tryptamines suggests that NMT can be toxic to animals, with lethal doses in the mg/kg range[6]. The toxicological profile of psilocin is generally considered to be relatively low in typical psychedelic doses, though comprehensive in vivo toxicology studies are still needed.

Experimental Protocols

Head-Twitch Response (HTR) Assay

Objective: To quantify the 5-HT2A receptor-mediated behavioral effects of a test compound in mice.

Methodology:

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Apparatus: A transparent cylindrical observation chamber. For automated detection, a small magnet can be affixed to the mouse's head, and a magnetometer coil surrounding the chamber records the rapid head movements[7][8].

  • Procedure:

    • Mice are habituated to the observation chamber for a designated period.

    • The test compound (e.g., psilocin) or vehicle is administered, typically via intraperitoneal (IP) or subcutaneous (SC) injection.

    • Immediately following injection, the mouse is returned to the chamber.

    • The number of head twitches is counted for a specified duration (e.g., 30-60 minutes), either by a trained observer or through the automated magnetometer system.

  • Data Analysis: The total number of head twitches is recorded for each dose group. A dose-response curve is generated to calculate the ED50 value (the dose that produces 50% of the maximal response).

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the extracellular concentrations of neurotransmitters (e.g., serotonin, dopamine) in specific brain regions of awake, freely moving animals following drug administration.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are frequently used.

  • Surgical Procedure:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is surgically implanted, targeting the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens).

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min).

    • After a baseline collection period, the test compound is administered (systemically or via reverse dialysis through the probe).

    • Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

  • Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED)[9][10][11][12][13].

  • Data Analysis: Neurotransmitter levels are typically expressed as a percentage of the baseline concentration.

Radioligand Binding Assay (In Vitro)

Objective: To determine the binding affinity of a test compound for a specific receptor.

Methodology:

  • Receptor Source: Cell membranes expressing the receptor of interest (e.g., human 5-HT2A receptors expressed in HEK293 cells).

  • Radioligand: A radioactive ligand with high affinity and specificity for the target receptor (e.g., [3H]ketanserin for the 5-HT2A receptor).

  • Procedure:

    • Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound.

    • The reaction is allowed to reach equilibrium.

    • The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Caption: Simplified 5-HT2A receptor signaling pathway activated by tryptamines.

HTR_Workflow Start Start Animal_Habituation Acclimatize Mouse to Chamber Start->Animal_Habituation Drug_Administration Administer Test Compound (NMT or Psilocin) or Vehicle Animal_Habituation->Drug_Administration Observation Record Head-Twitch Behavior (30-60 min) Drug_Administration->Observation Data_Collection Quantify Head Twitches Observation->Data_Collection Analysis Generate Dose-Response Curve and Calculate ED50 Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.

Microdialysis_Workflow Start Start Surgery Implant Guide Cannula in Target Brain Region Start->Surgery Recovery Allow Animal to Recover Surgery->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline_Collection Collect Baseline Dialysate Samples Probe_Insertion->Baseline_Collection Drug_Administration Administer Test Compound Baseline_Collection->Drug_Administration Sample_Collection Collect Post-Drug Dialysate Samples Drug_Administration->Sample_Collection Analysis Analyze Neurotransmitter Levels via HPLC-ED Sample_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo microdialysis.

Conclusion and Future Directions

This guide highlights the current state of knowledge regarding the in vivo effects of NMT compared to the more extensively studied psilocin. While both are 5-HT2A receptor agonists, significant gaps exist in our understanding of NMT's pharmacology. The lack of direct comparative studies and quantitative data for NMT, particularly regarding its pharmacokinetics and psychedelic-like behavioral effects (HTR), underscores the need for further research.

Future in vivo studies should focus on:

  • Direct, head-to-head comparisons of NMT and psilocin in rodent models.

  • Determining the pharmacokinetic profile of NMT, including its Tmax, Cmax, and elimination half-life.

  • Quantifying the potency of NMT in the head-twitch response assay to establish its ED50.

  • Conducting in vivo microdialysis studies to elucidate the specific effects of NMT on neurotransmitter release.

  • Performing comprehensive toxicological evaluations for both compounds.

Addressing these research gaps will be crucial for a more complete understanding of the therapeutic potential and risks associated with NMT and for advancing the field of psychedelic drug development.

References

A Head-to-Head Comparison of N-Myristoyltransferase (NMT) Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary methods for synthesizing N-myristoylated peptides and proteins, crucial tools for studying N-Myristoyltransferase (NMT) activity, and for the development of novel therapeutics. We will delve into the two main approaches: Chemical Synthesis and Enzymatic Synthesis , presenting their respective methodologies, performance metrics, and ideal applications.

At a Glance: Chemical vs. Enzymatic Synthesis of Myristoylated Products

The choice between chemical and enzymatic synthesis depends on the specific requirements of the research, such as the desired length of the peptide or protein, required purity, scale, and the availability of reagents and instrumentation.

FeatureChemical Synthesis (e.g., SPPS)Enzymatic Synthesis (In Vitro NMT Catalysis)
Principle Stepwise, directional addition of protected amino acids on a solid resin, followed by N-terminal myristoylation.Use of recombinant N-Myristoyltransferase (NMT) to catalyze the transfer of myristate from myristoyl-CoA to a recombinant protein or synthetic peptide.
Specificity Prone to side reactions (e.g., racemization, incomplete coupling), requiring extensive use of protecting groups.[1]High to absolute specificity for the N-terminal glycine (B1666218) residue, dictated by the enzyme's substrate recognition motif.[2]
Reaction Conditions Involves harsh chemicals (e.g., strong acids like TFA for cleavage, organic solvents).[3]Mild, aqueous buffer systems at near-neutral pH and physiological temperatures.[1]
Typical Yield Overall yield decreases with increasing peptide length due to cumulative inefficiencies at each coupling/deprotection step. For a 70-mer peptide, a 99% yield at each step results in only a 24% overall yield.[4]Can be very high (>90%) for efficient substrates, but is dependent on enzyme activity, substrate concentration, and reaction optimization.[3]
Purity (Crude) Variable; crude purity can range from 50-70% and almost always requires subsequent purification (e.g., HPLC).[5]Generally high purity of the myristoylated product relative to the non-myristoylated form, but requires purification to remove the enzyme and other reaction components.
Product Length Efficient for short to medium-length peptides (typically < 50 amino acids). Becomes challenging for longer peptides and proteins.[6]Can be used for full-length proteins, provided they can be expressed recombinantly and possess the NMT recognition sequence.
Incorporation of Modifications Easily allows for the incorporation of unnatural amino acids and other modifications.Limited to naturally occurring amino acids that can be incorporated during recombinant protein expression.
Scalability Well-established for scales from milligrams to kilograms.[6]Scalability is limited by the production capacity of the recombinant NMT and the cost of myristoyl-CoA. Generally used for laboratory-scale production.
Cost Can be cost-effective for short peptides due to lower material consumption. The cost of resins and protected amino acids can be high for long sequences.[6]Can be costly due to the need to produce and purify the recombinant NMT enzyme and the commercial price of myristoyl-CoA.

Signaling and Catalytic Pathways

NMT Catalytic Cycle

The enzymatic synthesis of myristoylated proteins is governed by the ordered Bi-Bi catalytic mechanism of N-Myristoyltransferase.[7] The enzyme first binds to myristoyl-CoA, which induces a conformational change that opens the peptide-binding site. A protein or peptide substrate with an N-terminal glycine then binds, and the myristoyl group is transferred. Finally, Coenzyme A is released, followed by the newly myristoylated protein.

NMT_Catalytic_Cycle Apo_NMT Apo-NMT MyrCoA_Complex NMT:Myristoyl-CoA Complex sub1 Myristoyl-CoA Ternary_Complex NMT:Myr-CoA:Peptide Ternary Complex sub2 Peptide Substrate Product_Complex NMT:Myristoyl-Peptide + CoA Ternary_Complex->Product_Complex Catalysis Myr_Peptide_Complex NMT:Myristoyl-Peptide Complex prod1 CoA Product_Complex->prod1 prod2 Myristoylated Peptide Myr_Peptide_Complex->prod2 sub1->MyrCoA_Complex sub2->Ternary_Complex

Caption: The ordered Bi-Bi catalytic cycle of N-Myristoyltransferase (NMT).

Experimental Protocols

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) of a Myristoylated Peptide

This protocol describes a standard manual Fmoc/tBu-based solid-phase synthesis of a myristoylated peptide.

Workflow Diagram:

SPPS_Workflow start Start resin_prep Resin Swelling start->resin_prep deprotection Fmoc Deprotection (Piperidine/DMF) resin_prep->deprotection coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) deprotection->coupling wash1 Wash (DMF, DCM) coupling->wash1 repeat Repeat for each Amino Acid wash1->repeat repeat->deprotection Yes myristoylation N-terminal Myristoylation (Myristic Acid, Activator) repeat->myristoylation No (Final AA) final_wash Final Wash myristoylation->final_wash cleavage Cleavage & Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end End analysis->end

Caption: Workflow for the chemical synthesis of a myristoylated peptide via SPPS.

Methodology:

  • Resin Preparation: Swell Rink Amide resin (or a similar appropriate resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[3]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).[3]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent like HATU (2.9 equivalents) in DMF.

    • Add diisopropylethylamine (DIPEA) (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[3]

    • Wash the resin thoroughly with DMF and DCM. Confirm complete coupling using a qualitative test (e.g., Kaiser test).

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • N-terminal Myristoylation:

    • After the final amino acid has been coupled and its Fmoc group removed, prepare an activated myristic acid solution.

    • Dissolve myristic acid (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 5 minutes.

    • Add this solution to the peptide-resin and allow the reaction to proceed for 2-4 hours.[3]

  • Cleavage and Global Deprotection:

    • Wash the myristoylated peptide-resin extensively with DMF and DCM, and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v), for 2-3 hours. This cleaves the peptide from the resin and removes side-chain protecting groups.[3]

  • Purification and Analysis:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and dry.

    • Purify the myristoylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Enzymatic Synthesis: In Vitro Myristoylation of a Recombinant Protein

This protocol involves three main stages: production of recombinant NMT, production of the recombinant substrate protein, and the final enzymatic myristoylation reaction.

Workflow Diagram:

Enzymatic_Workflow cluster_0 Part 1: Reagent Production cluster_1 Part 2: Enzymatic Reaction & Analysis nmt_exp Express Recombinant NMT (e.g., in E. coli) nmt_pur Purify NMT (e.g., Affinity Chromatography) nmt_exp->nmt_pur reaction In Vitro Myristoylation Reaction: Purified NMT + Purified Substrate + Myristoyl-CoA + ATP-Regenerating System nmt_pur->reaction sub_exp Express Substrate Protein (e.g., in E. coli) sub_pur Purify Substrate Protein sub_exp->sub_pur sub_pur->reaction purification Purify Myristoylated Protein (from enzyme, unreacted substrate) reaction->purification analysis Analysis (SDS-PAGE, MS, NMT Activity Assay) purification->analysis end End analysis->end start Start start->nmt_exp start->sub_exp

References

Comparative Biological Activity of N-Methyltryptamine (NMT) Enantiomers: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

Biological Activity of Racemic N-Methyltryptamine (NMT)

This compound (NMT) is a naturally occurring tryptamine (B22526) alkaloid found in various plant species and is also an endogenous compound in the human body, biosynthesized from tryptamine.[1] It is a precursor to N,N-dimethyltryptamine (DMT).[2] The biological activity of racemic NMT is characterized by its interaction with serotonin (B10506) receptors and monoamine transporters.

Data Presentation: Racemic NMT
TargetAssay TypeMeasured ActivityValueReference
Receptor Activity
Serotonin 5-HT2A ReceptorFunctional AssayEC5051 nM[1]
Emax96%[1]
Serotonin 5-HT1A ReceptorFunctional AssayAgonist ActivityInactive[1]
Sigma σ1 ReceptorBinding AssayKdIntermediate Affinity[1]
Sigma σ2 ReceptorBinding AssayKdIntermediate Affinity[1]
Monoamine Transporter Activity
Serotonin Transporter (SERT)Neurotransmitter ReleaseEC5022 nM[1]
Norepinephrine (B1679862) Transporter (NET)Neurotransmitter ReleaseEC50733 nM[1]
Dopamine (B1211576) Transporter (DAT)Neurotransmitter ReleaseEC50321 nM[1]

EC50: Half-maximal effective concentration; Emax: Maximal efficacy; Kd: Dissociation constant.

NMT acts as a potent full agonist at the serotonin 5-HT2A receptor.[1] Interestingly, it has been shown to be a biased agonist, as it does not activate the β-arrestin2 pathway associated with this receptor.[1] In addition to its receptor activity, NMT is a potent serotonin releasing agent, with significantly weaker effects on norepinephrine and dopamine release.[1]

Illustrative Comparison: Enantiomers of alpha-Ethyltryptamine (AET)

To illustrate the potential for stereoselectivity in the biological activity of tryptamines, this section provides a comparative guide on the enantiomers of alpha-ethyltryptamine (AET), a closely related synthetic tryptamine.

Data Presentation: (R)- and (S)-α-Ethyltryptamine (AET)
EnantiomerTargetAssay TypeMeasured ActivityValue (µM)Reference
(R)-(-)-AET Serotonin 5-HT2A ReceptorBinding AssayKi2.5[3]
Serotonin 5-HT2A ReceptorFunctional Assay (Calcium Mobilization)Agonist ActivityInactive[3]
(S)-(+)-AET Serotonin 5-HT2A ReceptorBinding AssayKi4.1[3]
Serotonin 5-HT2A ReceptorFunctional Assay (Calcium Mobilization)Agonist ActivityWeak Partial Agonist[3]
Racemic AET Serotonin 5-HT2A ReceptorBinding AssayKi2.8[3]

Ki: Inhibition constant.

Both enantiomers of AET exhibit similar low micromolar binding affinity for the 5-HT2A receptor.[3] However, a clear difference emerges in their functional activity, with only the (S)-(+)-AET enantiomer showing weak partial agonist activity in a calcium mobilization assay.[3] This demonstrates that even with comparable binding affinities, enantiomers can have distinct functional effects at the same receptor.

Experimental Protocols

Radioligand Binding Assay (for 5-HT2A Receptor)

This protocol is a generalized method for determining the binding affinity of a compound to the 5-HT2A receptor through competition with a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

  • Radioligand: [3H]ketanserin.

  • Test compounds (NMT or AET enantiomers).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of an unlabeled 5-HT2A antagonist like methysergide).

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes, radioligand, and buffer), non-specific binding (membranes, radioligand, and non-specific control), and competition (membranes, radioligand, and serial dilutions of the test compound).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC50 (half-maximal inhibitory concentration). The Ki value can then be calculated using the Cheng-Prusoff equation.

Monoamine Transporter Uptake/Release Assay

This protocol outlines a general method for assessing the ability of a compound to induce the release of monoamines (serotonin, dopamine, norepinephrine) from cells expressing the respective transporters.

Materials:

  • Cells stably expressing the human serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET) (e.g., HEK293 cells).

  • Radiolabeled monoamine (e.g., [3H]5-HT for SERT, [3H]dopamine for DAT, [3H]norepinephrine for NET).

  • Test compounds (e.g., racemic NMT).

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to adhere.

  • Preloading with Radiotracer: Incubate the cells with the respective radiolabeled monoamine to allow for uptake into the cells.

  • Washing: Gently wash the cells with assay buffer to remove extracellular radiotracer.

  • Induction of Release: Add the test compound at various concentrations to the cells and incubate for a defined period.

  • Sample Collection: Collect the supernatant, which contains the released radiolabeled monoamine.

  • Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.

  • Data Analysis: Plot the amount of released radioactivity against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the EC50 value for release.

Visualizations

G cluster_0 5-HT2A Receptor Signaling NMT This compound (Agonist) HT2A 5-HT2A Receptor NMT->HT2A Binds to Gq Gq/11 HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Induces Release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream G cluster_1 Monoamine Transporter Interaction NMT This compound SERT Serotonin Transporter (SERT) NMT->SERT Interacts with Serotonin_Vesicles Serotonin Vesicles NMT->Serotonin_Vesicles Induces Release via SERT Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Serotonin_Released Serotonin Serotonin_Vesicles->Synaptic_Cleft Release

References

Comparative analysis of NMT levels in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-Methyltransferase (NMT) Levels in Different Plant Species

For researchers, scientists, and drug development professionals, understanding the comparative levels and activities of N-Methyltransferases (NMTs) across different plant species is crucial for tapping into the vast potential of plant-derived specialized metabolites. NMTs are a diverse group of enzymes that play a pivotal role in the biosynthesis of numerous compounds, including alkaloids like caffeine (B1668208), essential membrane components like phosphatidylcholine, and molecules involved in detoxification pathways.[1][2][3] This guide provides a comparative overview of NMT levels in various plant species, supported by experimental data and detailed methodologies.

Quantitative Analysis of NMT Activity

The enzymatic activity of N-Methyltransferases varies significantly across different plant species and is dependent on the specific enzyme, substrate, and tissue type. The following tables summarize the kinetic properties of several key NMTs from various plant sources, providing a basis for comparative analysis.

Caffeine Biosynthesis N-Methyltransferases

Caffeine and related purine (B94841) alkaloids are synthesized through a series of N-methylation steps catalyzed by different NMTs. The key enzymes in this pathway are xanthosine (B1684192) methyltransferase (XMT), 7-methylxanthine (B127787) N-methyltransferase (MXMT), and 3,7-dimethylxanthine N-methyltransferase (DXMT), also known as caffeine synthase.

EnzymePlant SpeciesSubstrateK_m_ (µM)V_max_ (pkat/mg protein)Reference
CaXMT1 Coffea arabica (Coffee)Xanthosine1801.1[4]
CaMXMT2 Coffea arabica (Coffee)7-Methylxanthine23025.4[4]
CaDXMT1 Coffea arabica (Coffee)Theobromine20012.8[4]
CkTcS Camellia assamica var. kucha (Kucha Tea)1,3,7-trimethyluric acid--[5]

Note: The activity of CkTcS from Kucha tea is specific for 1,3,7-trimethyluric acid, indicating a divergent pathway from the typical caffeine synthesis. Kinetic parameters were not provided in the same format.

Phospholipid Biosynthesis N-Methyltransferases

Phosphoethanolamine N-methyltransferase (PEAMT) is a key enzyme in the synthesis of phosphocholine, a precursor for the essential membrane phospholipid, phosphatidylcholine.

EnzymePlant SpeciesSubstrateSpecific ActivityReference
PEAMT Spinacia oleracea (Spinach)PhosphoethanolamineActivity confirmed[6]
AtPLMT Arabidopsis thalianaPhosphatidylmonomethylethanolamineActivity confirmed, PtdCho levels normal in knockout[2]
GmPLMT Glycine max (Soybean)PhosphatidylmonomethylethanolamineActivity confirmed[2][7]

Note: Direct comparative values for specific activity were not consistently available in the literature. The presence of activity and key functional findings are noted.

Nicotinate (B505614) Detoxification N-Methyltransferases

Nicotinate N-methyltransferase (NANMT) and Caffeic acid O-methyltransferase (COMT) are involved in the detoxification of nicotinate in land plants.

EnzymePlant SpeciesSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
AtNANMT Arabidopsis thalianaNicotinate13.1 ± 0.93.52 ± 0.082[1][8]
AtCOMT Arabidopsis thalianaNicotinate1180 ± 1560.003 ± 0.0001[1][8]

Experimental Protocols

Accurate measurement of NMT activity is fundamental for comparative studies. Below are generalized protocols for enzyme extraction from plant tissues and a common NMT activity assay.

Enzyme Extraction from Plant Tissues
  • Tissue Homogenization : Grind fresh or frozen plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.[9]

  • Extraction Buffer : Add an ice-cold extraction buffer to the powdered tissue. A typical buffer consists of 0.1 M potassium phosphate (B84403) (pH 7.5), often supplemented with a reducing agent like cysteine (10⁻³ M) or a metal-binding agent like EDTA (Versene) to preserve enzyme activity.[10]

  • Homogenization : Further homogenize the mixture using a glass homogenizer or a blender. For tough tissues, the addition of alumina (B75360) powder can aid in cell disruption.[10]

  • Centrifugation : Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C to pellet cell debris, chloroplasts, and mitochondria.[9][10]

  • Supernatant Collection : Carefully collect the supernatant, which contains the soluble enzymes, for subsequent activity assays.[9]

N-Methyltransferase Activity Assay (General)

A widely used method for measuring NMT activity is the S-adenosyl-L-methionine (SAM)-dependent methyltransferase assay, which detects the formation of the reaction product S-adenosyl homocysteine (SAH).

  • Reaction Setup : In a microplate well, combine the enzyme extract, the specific substrate for the NMT of interest, and the methyl donor, S-adenosyl-L-methionine (SAM).[11][12]

  • Incubation : Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[12]

  • SAH Detection : The activity of the NMT is determined by quantifying the amount of SAH produced. This can be achieved using various detection methods:

    • Luminescence-Based Assay : A coupled-enzyme assay where SAH is converted to ADP, which is then used to generate ATP. The ATP is detected via a luciferase reaction, producing a luminescent signal that is proportional to the SAH concentration.[11][13]

    • Fluorescence-Based Assay : SAH is hydrolyzed to homocysteine, which is then detected by a thiol-sensitive probe that generates a fluorescent signal.[12]

  • Data Analysis : Correlate the measured signal (luminescence or fluorescence) to the concentration of SAH using a standard curve. The enzyme activity can then be calculated and expressed in appropriate units (e.g., pkat/mg protein).[11]

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key NMT-related pathways and a typical experimental workflow.

Caffeine_Biosynthesis_Pathway Xanthosine Xanthosine m7Xanthosine 7-Methylxanthosine Xanthosine->m7Xanthosine XMT (CaXMT1) m7Xanthine 7-Methylxanthine m7Xanthosine->m7Xanthine Theobromine Theobromine m7Xanthine->Theobromine MXMT (CaMXMT2) Caffeine Caffeine Theobromine->Caffeine DXMT (CaDXMT1)

Caffeine Biosynthesis Pathway in Coffee

Phosphatidylcholine_Synthesis_Pathway PE Phosphoethanolamine PMME Phospho-monomethylethanolamine PE->PMME PEAMT PDME Phospho-dimethylethanolamine PMME->PDME PEAMT PCho Phosphocholine PDME->PCho PEAMT PtdCho Phosphatidylcholine PCho->PtdCho CPT

Phosphatidylcholine Synthesis via the Methylation Pathway

NMT_Activity_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Tissue Plant Tissue Homogenate Homogenization Tissue->Homogenate Extract Crude Enzyme Extract Homogenate->Extract Reaction Enzymatic Reaction (Extract + Substrate + SAM) Extract->Reaction Detection SAH Detection Reaction->Detection Data Quantification Detection->Data Result NMT Activity Data->Result

General Workflow for NMT Activity Assay

References

Navigating the Specificity Challenge: A Comparative Guide to N-Methyltryptamine (NMT) Immunoassays and Alternative Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of N-Methyltryptamine (NMT), a naturally occurring tryptamine (B22526) alkaloid, is crucial for a variety of fields, including neuroscience, pharmacology, and toxicology. While immunoassays offer a high-throughput and cost-effective solution for screening, the potential for cross-reactivity with structurally similar molecules necessitates a thorough evaluation of assay specificity. This guide provides a comparative analysis of NMT immunoassays and alternative detection methods, highlighting the critical need for comprehensive cross-reactivity data and offering guidance on selecting the appropriate analytical technique.

Introduction: The Cross-Reactivity Conundrum

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of antibodies to their target antigen. However, the structural similarity among tryptamine derivatives presents a significant challenge. An antibody developed for NMT may also bind to other endogenous or exogenous tryptamines, leading to inaccurate quantification and false-positive results. Despite claims of high specificity from commercial vendors, detailed quantitative cross-reactivity data for NMT immunoassays is often not publicly available. This data gap underscores the importance of rigorous validation and a clear understanding of the potential for interference from related compounds.

Comparison of this compound Detection Methods

The selection of an appropriate analytical method for NMT depends on the specific requirements of the study, including the need for high throughput, sensitivity, and specificity. While immunoassays are suitable for rapid screening of a large number of samples, chromatographic methods coupled with mass spectrometry are considered the gold standard for confirmation and accurate quantification due to their superior specificity.

FeatureImmunoassays (ELISA)Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Antigen-antibody bindingSeparation by polarity, detection by mass-to-charge ratioSeparation by volatility, detection by mass-to-charge ratio
Specificity Variable; dependent on antibody quality and cross-reactivity profile. Limited quantitative data available for NMT.High; capable of distinguishing between structurally similar isomers.High; provides excellent separation and identification.
Sensitivity (LOD) Typically in the low ng/mL to pg/mL range.High sensitivity, often in the low ng/mL to pg/mL range.Good sensitivity, typically in the low ng/mL range.
Throughput High; suitable for screening large numbers of samples.Moderate; sequential sample analysis.Moderate; sequential sample analysis.
Sample Preparation Minimal; often direct analysis of biological fluids.More extensive; may require extraction and derivatization.Often requires derivatization to improve volatility.
Cost Relatively low cost per sample.High initial instrument cost and moderate cost per sample.High initial instrument cost and moderate cost per sample.
Confirmation Presumptive; positive results require confirmation by a more specific method.Confirmatory; provides structural information.Confirmatory; provides structural information.

Understanding Antibody Cross-Reactivity in NMT Immunoassays

The specificity of an immunoassay is determined by the antibody's ability to discriminate between NMT and other structurally related tryptamines. The degree of cross-reactivity is influenced by the type of antibody used (monoclonal vs. polyclonal) and the immunogen design.

Key Structural Analogs of this compound:

  • Tryptamine: The parent compound, lacking the N-methyl group.

  • N,N-Dimethyltryptamine (DMT): Contains a second methyl group on the nitrogen atom.

  • 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): A DMT analog with a methoxy (B1213986) group on the indole (B1671886) ring.

  • Serotonin (5-Hydroxytryptamine): A key neurotransmitter with a hydroxyl group on the indole ring.

  • Melatonin (N-acetyl-5-methoxytryptamine): A hormone derived from serotonin.

Due to the lack of specific quantitative cross-reactivity data from commercial NMT immunoassay kit providers, researchers should exercise caution and, where possible, perform in-house validation or request detailed specificity data from the manufacturer.

cluster_0 Immunoassay Principle Antibody Antibody Antibody->Binding Binds to Antibody->CrossReactivity May bind to NMT This compound (Target Antigen) Analog Structurally Similar Analog Binding->NMT CrossReactivity->Analog

Caption: Specificity vs. Cross-Reactivity in NMT Immunoassays.

Experimental Protocols

1. Competitive ELISA for this compound (General Protocol)

This protocol outlines the general steps for a competitive ELISA, the common format for small molecule detection like NMT.

Start Start Coat_Plate Coat microplate wells with anti-NMT antibody Start->Coat_Plate Wash_1 Wash to remove unbound antibody Coat_Plate->Wash_1 Block Block non-specific binding sites Wash_1->Block Add_Sample Add standards, controls, and samples containing NMT Block->Add_Sample Add_Conjugate Add NMT-enzyme conjugate Add_Sample->Add_Conjugate Incubate Incubate to allow competition for antibody binding Add_Conjugate->Incubate Wash_2 Wash to remove unbound reagents Incubate->Wash_2 Add_Substrate Add chromogenic substrate Wash_2->Add_Substrate Incubate_Color Incubate for color development Add_Substrate->Incubate_Color Stop_Reaction Add stop solution Incubate_Color->Stop_Reaction Read_Absorbance Read absorbance at specified wavelength Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

Caption: General workflow for a competitive NMT ELISA.

2. Cross-Reactivity Testing Protocol

To assess the specificity of an NMT immunoassay, a cross-reactivity study should be performed.

  • Prepare a standard curve for this compound. This will be used as the reference.

  • Prepare serial dilutions of the structurally related compounds (e.g., Tryptamine, DMT, 5-MeO-DMT, Serotonin) to be tested.

  • Run the ELISA with each of the diluted analog solutions as if they were the NMT sample.

  • Determine the concentration of each analog that produces a 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

Alternative Methods: A Deeper Dive

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This method is highly suitable for the analysis of tryptamines in complex biological matrices.

  • Advantages: High specificity and sensitivity, ability to multiplex (measure multiple tryptamines in a single run), and provides structural confirmation.

  • Disadvantages: Higher cost, lower throughput compared to immunoassays, and requires more extensive sample preparation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for the analysis of volatile and thermally stable compounds. Tryptamines often require derivatization to increase their volatility for GC analysis.

  • Advantages: Excellent chromatographic separation, high specificity, and well-established libraries for compound identification.

  • Disadvantages: Requires derivatization, not suitable for non-volatile or thermally labile compounds, and moderate throughput.

Conclusion and Recommendations

The accurate measurement of this compound is essential for advancing our understanding of its physiological and pathological roles. While immunoassays provide a valuable tool for high-throughput screening, the lack of publicly available, comprehensive cross-reactivity data for NMT-specific antibodies is a significant concern.

For researchers considering the use of NMT immunoassays, we recommend the following:

  • Request Detailed Cross-Reactivity Data: Before purchasing a kit, contact the vendor and request quantitative cross-reactivity data against a panel of relevant tryptamine analogs.

  • Perform In-House Validation: If possible, conduct your own cross-reactivity experiments to confirm the specificity of the assay in your sample matrix.

  • Use a Confirmatory Method: For critical applications and to confirm positive immunoassay results, utilize a more specific method such as LC-MS or GC-MS.

By carefully considering the limitations of immunoassays and employing appropriate validation and confirmation strategies, researchers can ensure the accuracy and reliability of their this compound measurements.

Decoding Specificity: A Comparative Analysis of N-Methyltryptamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of N-Methyltryptamine (NMT) and its analogs is paramount for the design of targeted therapeutics. This guide provides an objective comparison of the receptor binding and functional profiles of NMT, alongside its more widely studied counterparts, N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT). The data presented herein is curated from a range of preclinical studies to offer a comparative perspective on their specificity and potential therapeutic applications.

This compound (NMT) is a naturally occurring tryptamine (B22526) alkaloid found in various plants and is also an endogenous compound in humans.[1][2] Structurally positioned between tryptamine and the potent psychedelic DMT, NMT's pharmacological profile is of significant interest for its potential to modulate various neurotransmitter systems. This guide delves into the quantitative specifics of its receptor interactions, offering a clear comparison with related, well-characterized tryptamines.

Comparative Receptor Binding Affinity

The specificity of a ligand is fundamentally defined by its binding affinity (Ki) to a range of molecular targets. The following table summarizes the available in vitro binding data for NMT, DMT, and 5-MeO-DMT across a panel of relevant receptors, primarily focusing on the serotonergic system. It is important to note that binding affinities can vary between studies due to different experimental conditions.

Receptor SubtypeThis compound (NMT) Ki (nM)N,N-Dimethyltryptamine (DMT) Ki (nM)5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) Ki (nM)
Serotonin Receptors
5-HT₁ANo significant agonism reported[1]6.5 - 2100[3]< 10[4]
5-HT₂APotent full agonist[1]39 - 1200[3]>1000[4]
5-HT₂BData not availableData not availableData not available
5-HT₂CData not available190 - 2100[3]Data not available
5-HT₆Data not availableData not availableData not available
5-HT₇Data not availableData not availableData not available
Monoamine Transporters
SERTPotent releasing agent[1]1210[3]IC₅₀ comparable to cocaine[4]
DATWeak releasing agent[1]Data not availableNo significant effect[4]
NETWeak releasing agent[1]Data not availableData not available
Other Receptors
Sigma₁Data not available148[3]Data not available

Note: A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Functional Activity at Key Receptors

Beyond binding affinity, the functional activity of a ligand—whether it acts as an agonist, antagonist, or inverse agonist—is critical to understanding its pharmacological effect. Functional assays, such as calcium flux assays for Gq-coupled receptors, provide insights into the efficacy (Emax) and potency (EC50) of these compounds.

LigandReceptorAssay TypePotency (EC₅₀)Efficacy (Eₘₐₓ)
This compound (NMT)5-HT₂ACalcium FluxData not availableFull Agonist[1]
N,N-Dimethyltryptamine (DMT)5-HT₂ACalcium FluxData not availablePartial Agonist[3]
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT)5-HT₁AG-protein activation~100 nM~115% of 5-HT[4]

Experimental Methodologies

The quantitative data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radioactively labeled ligand (radioligand) that has a known high affinity for the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

  • A specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A receptors).

  • Test compounds (NMT, DMT, 5-MeO-DMT) at various concentrations.

  • Assay buffer and wash buffer.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the receptor preparation in the assay buffer.

  • Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assay: Calcium Flux Assay (for Gq-coupled receptors like 5-HT₂A)

This cell-based assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled G-protein coupled receptor (GPCR) by an agonist.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound.

Materials:

  • A cell line stably or transiently expressing the target receptor (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds (NMT, DMT, 5-MeO-DMT) at various concentrations.

  • Assay buffer.

  • A fluorescence plate reader capable of kinetic measurements.

Protocol:

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, which will fluoresce upon binding to intracellular calcium.

  • Compound Addition: The plate is placed in a fluorescence plate reader, and a baseline fluorescence is measured. The test compound at various concentrations is then automatically added to the wells.

  • Signal Detection: The fluorescence intensity is measured over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the concentration of the test compound. A dose-response curve is generated to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response achievable by the compound).

Visualizing the Workflow and Signaling

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Ligand_Specificity_Workflow cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & Comparison ligand Test Ligand (e.g., NMT) binding_assay Radioligand Binding Assay ligand->binding_assay functional_assay Functional Assay (e.g., Calcium Flux) ligand->functional_assay receptor_prep Receptor Preparation (Cell Membranes/Tissue) receptor_prep->binding_assay radioligand Radioligand radioligand->binding_assay ki_value Binding Affinity (Ki) binding_assay->ki_value Determine Ki (Binding Affinity) cell_line Cell Line Expressing Target Receptor cell_line->functional_assay ca_dye Calcium-sensitive Dye ca_dye->functional_assay ec50_emax Functional Activity (EC50, Emax) functional_assay->ec50_emax Determine EC50 & Emax (Potency & Efficacy) specificity_profile Specificity Profile ki_value->specificity_profile ec50_emax->specificity_profile comparison Comparison with Alternative Ligands specificity_profile->comparison

Caption: Experimental workflow for evaluating ligand specificity.

Gq_Signaling_Pathway ligand NMT / Agonist receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release cellular_response Downstream Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Simplified 5-HT₂A receptor Gq signaling pathway.

References

Safety Operating Guide

Proper Disposal of N-Methyltryptamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of N-Methyltryptamine (NMT), providing immediate safety, logistical, and operational procedures for researchers, scientists, and drug development professionals.

This compound (NMT) is a tryptamine (B22526) alkaloid found in various plants and is also an endogenous compound in the human body.[1][2][3] While a Safety Data Sheet (SDS) from one supplier indicates that NMT is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to note that in the United States, NMT is regulated as a Schedule I controlled substance.[1][4][5] This classification is due to its status as a positional isomer of alpha-methyltryptamine (B1671934) (AMT), another Schedule I substance.[1][6] Consequently, the disposal of NMT is governed by the stringent regulations set forth by the Drug Enforcement Administration (DEA).

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While one specific Safety Data Sheet (SDS) indicates no special handling requirements, general best practices for handling chemical compounds in a laboratory setting should always be followed.[4]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Appropriate protective gloves to prevent skin contact.

  • Body Protection: A laboratory coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization.

In the event of a spill, avoid generating dust. For solid spills, the material should be swept up and placed into a suitable, closed container for disposal.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available Safety Data Sheets.

PropertyValueSource
LD50 (Intraperitoneal) 158 mg/kg (mouse)[4]
Flammability Product is not flammable[4]
Hazard Classification Not classified according to GHS[4]
DEA Schedule (US) Schedule I Controlled Substance[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to DEA regulations for Schedule I controlled substances, as outlined in Title 21 Code of Federal Regulations (CFR) Part 1317.[8][9] The primary and mandatory method for disposal is through a DEA-registered reverse distributor or by following specific DEA-approved procedures.

Step 1: Segregation and Container Management
  • Do Not Mix: this compound waste must not be mixed with other chemical waste streams, especially non-controlled substances.

  • Proper Container: Store NMT waste in a suitable, properly labeled, and securely sealed container. The original container is often the best choice.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" or "Waste this compound" and include the words "Schedule I Controlled Substance."

Step 2: Engage a DEA-Registered Reverse Distributor

The most common and recommended method for the disposal of controlled substances by DEA registrants is to transfer the substance to a DEA-registered reverse distributor.

  • Identify a Reverse Distributor: Contact a reverse distributor that is authorized to handle and dispose of Schedule I substances.

  • Arrange for Transfer: The reverse distributor will provide specific instructions for the packaging, labeling, and transfer of the NMT waste. This may involve pick-up from your facility or shipment via a common or contract carrier.[9]

Step 3: On-Site Destruction (Less Common for Laboratories)

On-site destruction of controlled substances is permissible but requires strict adherence to DEA regulations and is often not practical for a typical laboratory setting. If this option is pursued, the method of destruction must render the substance "non-retrievable," meaning it cannot be transformed back into a physical or chemical state as a controlled substance.[10] This process must be witnessed by at least two authorized employees who must maintain a record of the destruction.[10]

Step 4: Documentation (DEA Form 41)

Proper documentation is a critical component of controlled substance disposal.

  • Complete DEA Form 41: A DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed for any disposal of a controlled substance. This form documents the substance, quantity, and method of disposal.[9]

  • Record Keeping: Maintain a copy of the completed DEA Form 41 and any documentation provided by the reverse distributor for a minimum of two years, as required by the DEA.[10]

Step 5: Regulatory Compliance

It is the responsibility of the waste generator to ensure full compliance with all applicable federal, state, and local regulations.[7] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

NMT_Disposal_Workflow start This compound Waste Generated check_schedule Is NMT a Controlled Substance? start->check_schedule dea_disposal Follow DEA Regulations (21 CFR Part 1317) check_schedule->dea_disposal Yes general_disposal Follow Standard Laboratory Chemical Waste Procedures check_schedule->general_disposal No (Not applicable in the US) schedule_yes Yes (Schedule I in the US) schedule_no No segregate Segregate and Label Waste Container (Include 'Schedule I' warning) dea_disposal->segregate contact_rd Contact DEA-Registered Reverse Distributor segregate->contact_rd transfer Transfer Waste to Reverse Distributor contact_rd->transfer dea_form Complete and File DEA Form 41 transfer->dea_form record_keeping Maintain Disposal Records (2 years) dea_form->record_keeping

This compound Disposal Decision Workflow

References

Safeguarding Research: A Comprehensive Guide to Handling N-Methyltryptamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for N-Methyltryptamine (NMT), a tryptamine (B22526) alkaloid. While some safety data suggests low acute physical hazard, its psychoactive properties and regulatory status as a Schedule I compound in the United States necessitate stringent handling and disposal protocols to ensure laboratory safety and compliance.[1] Adherence to the following procedures is critical to minimize exposure risk and maintain a safe research environment.

Personal Protective Equipment (PPE) for Handling this compound

A multi-layered approach to personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure to this compound. The required PPE may vary depending on the specific laboratory activity and the quantity of the substance being handled.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles with side-shields are required to protect against splashes.[2]
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves should be worn. Gloves must be inspected for any signs of degradation or punctures before each use.[2][4] Double gloving is recommended for enhanced protection.[3]
Body Protection Laboratory CoatA flame-resistant lab coat must be worn and kept fully buttoned.[2]
ApronA chemical-resistant apron should be worn over the lab coat, especially when handling larger quantities.[5]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient or when handling powders outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is required.[3][6]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn at all times within the laboratory to protect against spills and falling objects.[4]

Experimental Protocol for Safe Handling of this compound

The following is a step-by-step procedure for the safe handling of this compound in a laboratory setting. This protocol is designed to minimize the risk of exposure and ensure the integrity of the research.

1. Preparation and Pre-Handling:

  • Conduct a thorough risk assessment for the planned experiment.
  • Ensure that all necessary PPE is available and in good condition.
  • Verify that the chemical fume hood is functioning correctly.
  • Prepare all necessary equipment and reagents before handling the NMT.
  • Clearly label all containers with the chemical name and any relevant hazard warnings.

2. Donning PPE:

  • Put on PPE in the following order: gown or lab coat, respiratory protection (if required), eye and face protection, and then gloves.[6]
  • If double gloving, the outer glove should be placed over the cuff of the lab coat.[3]

3. Handling this compound:

  • All manipulations of NMT, especially weighing and transferring of the solid material, should be performed within a certified chemical fume hood to prevent inhalation of any airborne particles.[2]
  • Use techniques that minimize dust generation, such as gentle scooping rather than pouring.[5]
  • Handle the substance with care to avoid spills.
  • Keep containers with NMT tightly sealed when not in use.[2]

4. Post-Handling and Decontamination:

  • After handling is complete, decontaminate all surfaces and equipment that may have come into contact with NMT using an appropriate solvent or cleaning agent.
  • Carefully remove and dispose of the outer pair of gloves (if double gloving) before leaving the immediate work area.[3]

5. Doffing PPE:

  • Remove PPE in the reverse order of donning to prevent cross-contamination.
  • Gloves should be removed last, turning them inside out as they are taken off.
  • Wash hands thoroughly with soap and water after removing all PPE.

6. Waste Disposal:

  • All waste materials, including contaminated PPE, empty containers, and any residual NMT, must be disposed of as hazardous waste.[2]
  • Collect all NMT waste in a designated, leak-proof, and clearly labeled hazardous waste container.[7]
  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[7][8]

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound prep 1. Preparation - Risk Assessment - Check Fume Hood - Gather Materials don_ppe 2. Don PPE - Gown/Lab Coat - Respirator (if needed) - Eye/Face Protection - Gloves prep->don_ppe handle 3. Handling NMT (in Fume Hood) - Weighing & Transfer - Minimize Dust don_ppe->handle decon 4. Decontamination - Clean Work Surfaces - Clean Equipment handle->decon doff_ppe 5. Doff PPE - Remove in Reverse Order - Wash Hands decon->doff_ppe disposal 6. Waste Disposal - Collect in Labeled Container - Follow Regulations doff_ppe->disposal

Caption: A step-by-step workflow for the safe handling of this compound.

Operational and Disposal Plans

Spill Response:

In the event of a spill, the area should be evacuated and secured to prevent unauthorized entry. Only personnel trained in hazardous material cleanup should address the spill, wearing appropriate PPE, including respiratory protection. The spilled material should be carefully collected using an absorbent material for liquids or gently swept for solids to avoid creating dust. All cleanup materials must be placed in a sealed container and disposed of as hazardous waste.

Disposal of this compound and Contaminated Materials:

The disposal of this compound and any materials contaminated with it must be handled with care to prevent environmental contamination and accidental exposure.

  • Waste Collection: All NMT waste, including unused product, solutions, and contaminated labware (e.g., vials, pipette tips, gloves), must be collected in a designated hazardous waste container.[7]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and any relevant hazard symbols.[7]

  • Storage: The sealed waste container should be stored in a secure, designated area away from incompatible materials.

  • Final Disposal: Arrangements for the disposal of the hazardous waste must be made through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Under no circumstances should NMT waste be disposed of in the regular trash or down the drain.[9]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyltryptamine
Reactant of Route 2
Reactant of Route 2
N-Methyltryptamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。